Acid Orange 74
Description
Properties
IUPAC Name |
sodium;chromium(3+);3-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O7S.Cr.Na.H2O/c1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(21(24)25)8-13(15(12)22)29(26,27)28;;;/h2-8,22-23H,1H3,(H,26,27,28);;;1H2/q;+3;+1;/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUHZEIMQHFCKR-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-])C3=CC=CC=C3.[OH-].[Na+].[Cr+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11CrN5NaO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10892514 | |
| Record name | C.I. Acid Orange 74 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10892514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10127-27-2 | |
| Record name | Acid orange 74 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010127272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromate(1-), [3-[2-[4,5-dihydro-3-methyl-5-(oxo-.kappa.O)-1-phenyl-1H-pyrazol-4-yl]diazenyl-.kappa.N1]-2-(hydroxy-.kappa.O)-5-nitrobenzenesulfonato(3-)]hydroxy-, sodium (1:1), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Orange 74 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10892514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulphonato(3-)]hydroxychromate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Acid Orange 74: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Acid Orange 74 (C.I. 18745), a metallized monoazo dye. The information is curated to support research, development, and analytical activities involving this compound.
Core Chemical Identity and Properties
This compound is a complex coordination compound featuring a chromium atom. The presence of this metal ion significantly influences its properties, including its color, stability, and lightfastness.[1][2] The dye is commercially available as a sodium salt.
Chemical Structure
The molecular structure of this compound is centered around a chromium complex. The IUPAC name for the compound is sodium;chromium(3+);3-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide.[3]
Molecular Structure of this compound
Caption: 2D representation of the this compound chromium complex.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. There are some discrepancies in the reported molecular weight, which arise from whether the chromium and sodium are included in the calculation. The values for the complete chromium complex are provided here.
| Property | Value | Reference |
| CAS Number | 10127-27-2 | [1][4] |
| C.I. Number | 18745 | |
| Molecular Formula | C16H11CrN5NaO8S | |
| Molecular Weight | 508.34 g/mol | |
| Appearance | Dark brown or orange powder | |
| λmax | ~455 nm |
Solubility and Spectral Characteristics
| Property | Description | Reference |
| Water Solubility | Soluble, forming an orange solution. | |
| Ethanol Solubility | Soluble | |
| Behavior in Strong Acid | Dissolves in concentrated sulfuric acid to yield a dark yellow solution, which turns orange upon dilution. | |
| Behavior in Strong Base | Forms an orange solution in 10% sodium hydroxide. | |
| Lightfastness (AATCC) | 5-6 (on a scale of 1-8, where 8 is the highest) | |
| pH Stability | Expected to be most stable in the pH range of 3-13. |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of an azo dye followed by metallization with a chromium salt.
Synthesis Workflow
The general workflow for the synthesis of this compound is depicted in the following diagram.
Caption: General synthesis workflow for this compound.
Experimental Protocol: General Manufacturing Method
-
Diazotization: 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is diazotized using sodium nitrite in an acidic medium at low temperatures. This reaction converts the primary amine group into a diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. This reaction forms the azo linkage (-N=N-) and the primary chromophore of the dye.
-
Metallization: The azo dye intermediate is complexed with a chromium salt. This is typically achieved by heating the dye in an aqueous solution with a chromium source, such as a chromium salt in the presence of formic acid, at elevated temperatures (e.g., 130°C) for several hours. This step is crucial for improving the dye's fastness properties.
-
Isolation and Purification: The final product, this compound, is then isolated, purified, and dried to a powder.
Analytical Methodologies
The characterization and quantification of this compound can be performed using various analytical techniques.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the qualitative and quantitative analysis of this compound, owing to its strong absorption in the visible region.
Experimental Protocol:
-
Preparation of Stock Solution: Accurately weigh a precise amount of this compound powder and dissolve it in a suitable solvent, such as deionized water or a buffer solution, in a volumetric flask to prepare a stock solution of known concentration.
-
Preparation of Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations that fall within the linear range of the spectrophotometer.
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-800 nm).
-
Blank Measurement: Use the solvent as a blank to zero the absorbance of the instrument.
-
Sample Measurement: Measure the absorbance of each working standard and the unknown sample at the wavelength of maximum absorbance (λmax), which is approximately 455 nm for this compound.
-
Data Analysis: Construct a calibration curve by plotting the absorbance versus the concentration of the working standards. Determine the concentration of the unknown sample from its absorbance using the calibration curve.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of this compound, especially in complex matrices.
General HPLC Method Parameters (based on similar azo dyes):
-
Column: A reversed-phase column, such as a C18 column, is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or acetic acid solution) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detector: A Diode Array Detector (DAD) or a UV-Vis detector set at the λmax of the dye (around 455 nm) is suitable for detection.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Injection Volume: A standard injection volume is 10-20 µL.
Note: The specific gradient profile and mobile phase composition would need to be optimized for the specific application and HPLC system being used.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Inhalation of the powder and direct contact with skin and eyes should be avoided. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Applications
This compound is primarily used in the textile industry for dyeing protein fibers such as wool and silk, as well as polyamide fibers. It is also utilized in the dyeing of leather and for the coloration of anodized aluminum.
This guide provides a foundational understanding of the chemical and structural properties of this compound. For specific research and development applications, it is recommended to consult peer-reviewed literature and perform in-house validation of analytical methods.
References
An In-depth Technical Guide to C.I. 18745 (Acid Orange 74) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Core Characteristics and Physicochemical Properties
C.I. 18745, commonly known as Acid Orange 74, is a chromium-complex monoazo dye. Its chemical structure, characterized by the presence of a chromium ion complexed with an azo dye, imparts significant stability to the molecule. This stability, however, also contributes to its classification as a non-biodegradable compound with potential environmental and toxicological implications due to its chromium content.
The dye presents as an orange to dark brown powder and is soluble in water and ethanol. Its coloration and chemical properties make it a subject of interest in various industrial and research settings.
Table 1: Physicochemical and Spectroscopic Data for C.I. 18745 (this compound)
| Property | Value | Reference(s) |
| C.I. Name | This compound | [1][2] |
| CAS Number | 10127-27-2 | [1][2] |
| Molecular Formula | C₁₆H₁₁CrN₅NaO₈S | [2] |
| Molecular Weight | 508.34 g/mol | |
| Appearance | Orange to dark brown powder | |
| Solubility | Soluble in water and ethanol | |
| Maximum Absorbance (λmax) | ~478 nm in aqueous solution | |
| Purity | Research and technical grades available |
Research Applications
While C.I. 18745 has been historically used in the textile and leather industries for dyeing wool, silk, and polyamide fibers, its application in a research context is primarily centered on environmental science and, to a lesser extent, in specific biochemical assays.
Environmental Research: Photocatalytic Degradation and Biosorption
A significant body of research on this compound focuses on its removal from wastewater. These studies, while not directly related to drug development, provide valuable data on its chemical behavior under various conditions. The primary methods investigated are photocatalytic degradation and biosorption.
-
Photocatalytic Degradation: This process typically involves the use of semiconductor nanoparticles, such as zinc oxide (ZnO), to generate reactive oxygen species upon UV irradiation, which then break down the dye molecule.
-
Biosorption: This method utilizes biological materials, such as pre-treated Lemna sp. (duckweed), to adsorb the dye from aqueous solutions. The efficiency of biosorption is often pH-dependent, with optimal binding observed under acidic conditions (pH 2).
Biochemical Research: Electron Acceptor in Enzyme Assays
A notable application of C.I. 18745 in a biochemical context is its use as an artificial electron acceptor in an activity assay for flavin-dependent oxidoreductases. In this assay, the dye at a concentration of 150 μM was used to screen for its ability to be reduced by the enzyme, indicating its potential utility in studying the kinetics and activity of this class of enzymes.
Experimental Protocols
General Protocol for Flavin-Dependent Oxidoreductase Activity Screening
This protocol is adapted from a general screening method for electron acceptors with flavin-dependent oxidoreductases.
Objective: To determine if C.I. 18745 can act as an electron acceptor for a specific flavin-dependent oxidoreductase.
Materials:
-
C.I. 18745 (this compound)
-
Purified flavin-dependent oxidoreductase
-
Substrate for the oxidoreductase (e.g., glucose for glucose oxidase)
-
Phosphate buffer (50 mM, pH 6.5, or optimal pH for the enzyme)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of C.I. 18745: Dissolve a known amount of C.I. 18745 in the phosphate buffer to create a stock solution. For initial screening, a final concentration of 150 μM is suggested.
-
Prepare the reaction mixture: In a cuvette or a well of a microplate, combine the phosphate buffer, the enzyme substrate at a saturating concentration, and the C.I. 18745 solution to the desired final concentration.
-
Initiate the reaction: Add a specific amount of the purified flavin-dependent oxidoreductase to the reaction mixture to start the reaction.
-
Monitor the reaction: Immediately place the cuvette or microplate in the spectrophotometer and monitor the change in absorbance over time at the λmax of C.I. 18745 (~478 nm). A decrease in absorbance indicates the reduction of the dye and thus, its function as an electron acceptor.
-
Control: Perform a control experiment without the enzyme to ensure that the observed change in absorbance is enzyme-dependent.
Workflow for Flavin-Dependent Oxidoreductase Activity Screening
Caption: Workflow for screening C.I. 18745 as an electron acceptor.
Toxicological and Safety Considerations
C.I. 18745 is a chromium-complexed dye, and its toxicity is a significant concern, primarily due to the presence of chromium. It is classified as a non-biodegradable substance. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment (gloves, lab coat, and eye protection) and working in a well-ventilated area. For detailed safety information, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier.
Signaling Pathways
Currently, there is no publicly available research that directly links C.I. 18745 (this compound) to the modulation of specific cellular signaling pathways. The primary focus of existing research has been on its environmental fate and a limited number of biochemical applications. Further investigation is required to determine if this dye has any effect on cellular signaling.
Logical Relationship of Current Research Focus
Caption: Current research landscape for C.I. 18745.
References
molecular weight and formula of Acid Orange 74
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological interactions of Acid Orange 74 (C.I. 18745). The information is curated for professionals in research and development, with a focus on quantitative data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Core Chemical and Physical Properties
This compound is a monoazo dye that is typically used as a chromium complex. The presence and stoichiometry of this metal complexation can lead to variations in its reported molecular formula and weight. Below is a summary of the different reported chemical properties for this dye. The CAS number for all forms is 10127-27-2.
| Property | Chromium Complex (Form 1) | Chromium Complex (Form 2) | Metal-Free |
| Molecular Formula | C16H12CrN5NaO7S[1] | C16H11CrN5NaO8S[2][3] | C16H12N5NaO7S[4][5] |
| Molecular Weight | 493.3 g/mol | 508.34 g/mol | 441.35 g/mol |
| Synonyms | C.I. This compound, Mordant Orange 29 (free acid parent) | This compound, C.I. 18745 | Acid Complex Orange G, Acid Complex Orange GEN |
The manufacturing process of this compound involves the diazotization of 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid and its subsequent coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This is followed by heating with a chromium source, such as formic acid chromium, to form the final metal complex.
Quantitative Data from Experimental Studies
This compound is frequently used as a model compound in environmental science research, particularly in studies focused on the removal of dyes from wastewater through adsorption and biosorption. The following tables summarize key quantitative data from such studies.
Table 1: Biosorption of this compound by HCl-pretreated Lemna sp.
| Parameter | Value | Reference |
| Maximum Biosorption Capacity | 64.24 mg/g | |
| Optimal pH | 2.0 | |
| Time to Reach Maximum Capacity | 4 hours | |
| Best Eluent for Desorption | 0.01 M NaOH | |
| Kinetic Model | Pseudo-second-order | |
| Isotherm Model | Toth |
Table 2: Adsorption of this compound by Anaerobic Activated Sludge
| Parameter | Value | Reference |
| Maximum Adsorption Capacity (Langmuir) | 142.85 mg/g | |
| Optimal pH | 4.0 | |
| Optimal Contact Time | 240 minutes | |
| Langmuir Constant (K) | 0.0036 L/mg | |
| Freundlich Constant (KF) | 0.706 L/g | |
| Freundlich Intensity Parameter (n) | 1.063 |
Experimental Protocols
This section details the methodologies used in the biosorption studies of this compound, providing a reproducible framework for further research.
Protocol 1: Biosorption of this compound by HCl-pretreated Lemna sp.
-
Preparation of Biosorbent: Lemna sp. is pretreated with HCl to enhance its biosorption capacity.
-
Kinetic Studies:
-
Prepare a 30 mg/L solution of this compound.
-
Add the HCl-pretreated Lemna sp. (HPL) biosorbent at a concentration of 1 g (dry weight)/L into 120 mL of the dye solution in a 500 mL Erlenmeyer flask.
-
Agitate the flask on an orbital shaker at 140 rpm at room temperature for 24 hours.
-
Maintain a constant pH throughout the experiment by adding 0.1 M HCl or NaOH.
-
Collect samples at different time intervals and centrifuge at 3000 rpm for 5 minutes.
-
Measure the dye concentration in the supernatant spectrophotometrically.
-
-
Desorption Studies:
-
Prepare AO74-loaded HPL by mixing 1 g/L of HPL with a 300 mg/L solution of the dye at pH 2.0.
-
Shake the mixture at 140 rpm for 24 hours.
-
Separate the loaded biosorbent by centrifugation at 3500 rpm for 15 minutes.
-
Wash the loaded biosorbent with deionized water multiple times to remove excess dye.
-
Add the washed, loaded biosorbent to the eluent solution (e.g., 0.01 M NaOH) and stir for 3 hours.
-
Measure the concentration of the desorbed dye in the solution.
-
Protocol 2: Adsorption of this compound by Anaerobic Activated Sludge
-
Adsorbent: Anaerobic activated sludge is obtained from a wastewater treatment facility.
-
Adsorption Experiments:
-
Conduct experiments as a function of pH (ranging from 2 to 5), contact time (10 to 240 minutes), and initial dye concentration (25 to 750 mg/L).
-
Maximum adsorption is typically observed at pH 4.
-
The optimal contact time is determined to be 240 minutes.
-
-
Data Analysis:
-
Fit the experimental data to Langmuir and Freundlich isotherm models to determine the adsorption capacity and characteristics.
-
Biological Activity and Signaling Pathways
While primarily used as a dye, some research suggests that this compound may have biological effects, including the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to oxidative stress.
-
Apoptosis and Survivin: It has been suggested that this compound may induce apoptosis through its interaction with the survivin protein. Survivin is a member of the inhibitor of apoptosis protein (IAP) family and plays a crucial role in both cell division and the inhibition of apoptosis. By potentially disrupting survivin's function, this compound could lower the threshold for apoptosis in cells.
-
Oxidative Stress: The dye has also been noted to induce the production of ROS. An excess of ROS can lead to oxidative stress, a condition that can damage cellular components like DNA, lipids, and proteins, and can trigger apoptotic pathways.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate a potential signaling pathway for ROS-induced apoptosis, the role of survivin in apoptosis inhibition, and a general workflow for the experimental protocols described.
References
- 1. C.I. This compound | C16H12CrN5NaO7S | CID 135465073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C16H11CrN5NaO8S | CID 82375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS # 10127-27-2, this compound, C.I. 18745, Sodium [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulphonato(3-)]hydroxychromate(1-) - chemBlink [chemblink.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. khushidyechem.com [khushidyechem.com]
An In-depth Technical Guide to the Solubility of Acid Orange 74
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acid Orange 74
This compound is a metallized acid dye, appearing as a dark brown powder.[1][2] It is utilized in the dyeing and direct printing of wool, silk, and polyamide fibers, as well as for coloring leather and anodized aluminum.[1][2][3] Its chemical structure and properties are summarized in the table below.
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 18745 |
| CAS Number | 10127-27-2 |
| Molecular Formula | C₁₆H₁₂N₅NaO₇S |
| Molecular Weight | 441.35 g/mol |
| Appearance | Dark brown powder |
Qualitative Solubility of this compound
This compound is qualitatively described as soluble in water, producing an orange solution. It is also soluble in ethanol. Some sources indicate it is slightly soluble in soluble fiber elements.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Soluble |
| Ethanol | Soluble |
Experimental Protocol for Quantitative Solubility Determination
The following protocol details a reliable method for determining the saturation solubility of this compound in water and ethanol. This method is based on the principle of reaching equilibrium saturation followed by quantitative analysis of the dissolved dye.
3.1. Principle
An excess amount of this compound is agitated in the solvent of interest (water or ethanol) at a constant temperature for a sufficient duration to achieve equilibrium. After reaching equilibrium, the undissolved solid is removed by filtration, and the concentration of the dissolved dye in the saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry or gravimetric analysis.
3.2. Materials and Apparatus
-
This compound (high purity)
-
Deionized water
-
Absolute ethanol
-
Analytical balance (±0.1 mg)
-
Thermostatic shaker bath or magnetic stirrer with temperature control
-
Calibrated flasks
-
Syringes and syringe filters (0.45 µm)
-
UV-Vis spectrophotometer and cuvettes
-
Drying oven
-
Desiccator
3.3. Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
3.4. Detailed Procedure
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in the desired solvent (water or ethanol).
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several sealed vials.
-
Add a known volume of the solvent (water or ethanol) to each vial.
-
Place the vials in a thermostatic shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.
-
Dilute the filtered saturated solution with the solvent as necessary to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the λmax.
-
-
Calculation of Solubility:
-
Using the equation from the calibration curve, determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
The calculated concentration represents the solubility of this compound in the solvent at the specified temperature.
-
3.5. Gravimetric Method (Alternative)
-
Follow steps 2 and 3a-b from the procedure above.
-
Accurately transfer a known volume of the filtered saturated solution to a pre-weighed, dry container.
-
Evaporate the solvent completely in a drying oven at an appropriate temperature.
-
Cool the container in a desiccator and weigh it.
-
The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculate the solubility in g/L.
Factors Influencing Solubility
The solubility of this compound can be influenced by several factors, which should be controlled during experimental determination.
References
Acid Orange 74 dye classification and synonyms
For professionals in research, science, and drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of Acid Orange 74, a significant dye in various industrial applications.
Classification and Chemical Identity
This compound is classified as a metallized monoazo acid dye. The presence of a chromium complex is central to its chemical structure and properties.
Chemical Classification:
Synonyms and Commercial Names
This compound is known by a variety of names in commercial and scientific contexts.
-
Acid Complex Orange G[2]
-
Acid Complex Orange GEN
-
C.I. This compound
-
Aeid Orange G
-
Dayglo this compound
-
Doroxan Orange GEN 150% 97
-
Pacid Orange G
-
Acid Orange R
Physicochemical and Technical Data
The key properties of this compound are summarized in the table below, providing a clear reference for its technical specifications.
| Property | Value | Source |
| CAS Number | 10127-27-2 | |
| Molecular Formula | C₁₆H₁₁CrN₅NaO₈S | |
| Molecular Weight | 508.34 g/mol | |
| Physical Appearance | Orange to Dark Brown Powder | |
| Solubility | Soluble in water | |
| λmax | 455 nm | |
| Light Fastness | 6-7 (on a scale of 1-8) | |
| Washing Fastness | 3-4 (on a scale of 1-5) |
Manufacturing and Purification Protocols
Manufacturing Process
The synthesis of this compound involves a multi-step chemical process culminating in the formation of a chromium complex.
Experimental Protocol:
-
Diazotization: 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is diazotized.
-
Coupling: The resulting diazonium salt is coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.
-
Complexation: The resulting azo compound is heated in an aqueous solution with a chromium source, such as formic acid chromium, at 130°C for 3 hours to form the final chrome complex.
A schematic of the manufacturing workflow is provided below.
Caption: Manufacturing workflow for this compound.
Purification Protocol
A patented method for the purification of C.I. Pigment Orange 74 (a related compound) outlines a conditioning and purification process that can be adapted.
Experimental Protocol:
-
An aqueous suspension of the crude pigment is prepared.
-
Optionally, an organic solvent (e.g., isobutanol, chlorobenzene) is added, and the suspension undergoes a finishing treatment.
-
The organic solvent, if used, is removed by distillation.
-
The remaining aqueous pigment suspension is mixed with a non-ionic surfactant.
-
The mixture is heated to a temperature between 30 and 100°C.
-
The purified pigment is then isolated by filtration.
Toxicological Profile
The toxicological data for this compound is limited. However, studies on related azo dyes provide some insights into its potential biological effects. It is generally considered to have low acute oral toxicity.
A study on the impact of C.I. Acid Orange 7 on the fish species Labeo rohita revealed behavioral changes, as well as alterations in haematological and biochemical parameters. This suggests that at certain concentrations, the dye can induce physiological stress in aquatic organisms.
The logical relationship of a toxicological study is depicted in the following diagram.
Caption: Logical flow of a toxicological assessment.
Applications
This compound is utilized in a range of industrial applications for its coloring properties.
-
Textiles: Dyeing of wool, silk, and polyamide fibers.
-
Leather: Coloring of leather goods.
-
Paper: Used in the paper industry.
-
Other: Coloration of anodized aluminum, wood carpets, industrial cleaning products, soaps, and detergents.
References
physical and chemical properties of Acid Orange 74
Introduction
Acid Orange 74, also known by its Colour Index name C.I. 18745, is a significant member of the monoazo (metallized) family of colorants.[1] It is an orange, water-soluble dye widely utilized in various industrial applications, including the dyeing of textiles like wool, silk, and nylon fibers, as well as leather, paper, and anodized aluminum.[1][2][3] Its utility extends to industrial cleaning products, soaps, and detergents.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below, offering a clear profile of its identity and characteristics.
Table 1: Identifiers and Chemical Structure
| Property | Value |
| Chemical Name | Chromate(1-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]hydroxy-, sodium |
| Synonyms | Acid Complex Orange G, Acid Complex Orange GEN, C.I. This compound |
| CAS Number | 10127-27-2 |
| C.I. Name | This compound |
| C.I. Number | 18745 |
| Molecular Formula | C16H12N5NaO7S or C16H11CrN5O8S•Na |
| Molecular Weight | 441.35 g/mol or 508.34 g/mol |
| Chemical Class | Monoazo, Metal Complexes |
Note: Discrepancies in molecular formula and weight are due to the presence of a chromium complex in some representations.
Table 2: Physical Properties
| Property | Value |
| Physical Appearance | Dark brown or orange powder |
| Solubility | Soluble in water (yields an orange solution), soluble in ethanol, slightly soluble in soluble fiber elements. |
| Density | 1.69 g/cm³ at 19.96℃ |
| Vapor Pressure | 0.001 Pa at 20℃ |
| LogP | 4.42360 |
| pH Stability | Expected to be most stable in the pH range of 3-13. |
Table 3: Spectroscopic and Fastness Properties
| Property | Value |
| λmax | 455 nm |
| Light Fastness | 5-6 (AATCC scale, where 8 is the highest), 6-7 |
| Washing Fastness | 3-4 |
Chemical Behavior and Stability
This compound is stable under normal temperatures and pressures. It is incompatible with strong oxidizing and reducing agents. When exposed to strong sulfuric acid, it produces a dark yellow solution, which turns orange upon dilution. In a 10% sodium hydroxide solution, it remains orange. Hazardous decomposition can result in the release of irritating and toxic fumes and gases.
Experimental Protocols
3.1. Synthesis of this compound
The manufacturing process for this compound involves a multi-step chemical synthesis. The primary stages are diazotization and subsequent coupling, followed by metallization.
Protocol:
-
Diazotization: 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is diazotized.
-
Coupling: The resulting diazonium salt is coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.
-
Metallization: The product from the coupling reaction is heated in an aqueous solution with formic acid and a chromium source at 130°C for 3 hours to form the final chrome complex.
Caption: Synthesis pathway of this compound.
3.2. Adsorption-Based Dye Removal from Wastewater
This compound is a known groundwater pollutant, and its removal from wastewater is a subject of research. Adsorption is a common method for this purpose.
Generalized Protocol for Adsorption Studies:
-
Adsorbent Preparation: A low-cost adsorbent (e.g., activated sludge, peanut hulls, orange peels) is prepared, which may involve washing, drying, and milling.
-
Solution Preparation: A stock solution of this compound is prepared in distilled water.
-
Adsorption Experiment:
-
A known mass of the adsorbent is added to a specific volume and concentration of the dye solution.
-
The pH of the solution is adjusted to the desired value (e.g., pH 4 for activated sludge).
-
The mixture is agitated for a set contact time (e.g., up to 240 minutes).
-
-
Analysis:
-
The mixture is filtered to separate the adsorbent.
-
The concentration of the remaining this compound in the filtrate is determined using a UV-Vis spectrophotometer at its λmax (455 nm).
-
-
Data Modeling: The obtained data is often fitted to adsorption isotherm models like Langmuir and Freundlich to determine adsorption capacity and efficiency.
Caption: General workflow for an adsorption experiment.
3.3. Spectrophotometric Quantification
The concentration of this compound in a solution can be accurately determined using UV-Visible spectrophotometry, based on the Beer-Lambert law.
Protocol:
-
Instrument Setup: A UV-Vis spectrophotometer is calibrated and set to measure absorbance at the wavelength of maximum absorbance (λmax) for this compound, which is 455 nm.
-
Standard Curve Preparation:
-
A series of standard solutions with known concentrations of this compound are prepared by diluting a stock solution.
-
The absorbance of each standard is measured at 455 nm.
-
A calibration curve is plotted with absorbance versus concentration.
-
-
Sample Measurement: The absorbance of the unknown sample solution is measured under the same conditions.
-
Concentration Determination: The concentration of this compound in the unknown sample is calculated by interpolating its absorbance value on the calibration curve.
Caption: UV-Vis spectrophotometric analysis workflow.
Applications in Research
While primarily an industrial dye, this compound's properties make it relevant in research contexts, particularly in environmental science for studying wastewater treatment technologies like adsorption and advanced oxidation processes. Its classification as a fluorescent dye also suggests potential applications in labeling and chemical stain analysis. Professionals in drug development may encounter azo dyes in various contexts, from formulation excipients to analytical reagents, making an understanding of their properties crucial.
Safety and Handling
According to its Material Safety Data Sheet (MSDS), this compound is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract. Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as safety goggles and gloves. It should be handled in a well-ventilated area or a chemical fume hood to minimize dust generation and inhalation. Store in a cool, dry place in tightly sealed containers.
References
The Core Mechanism of Acid Orange 74 as a Biological Stain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Orange 74 (C.I. 18745) is a synthetic monoazo dye that belongs to the family of acid dyes. While extensively utilized in the textile and leather industries for its vibrant orange hue and good fastness properties, its application as a biological stain is less documented than other common acid dyes like Eosin or Orange G. This technical guide provides an in-depth exploration of the theoretical and practical aspects of this compound's mechanism of action as a stain for biological specimens. The principles outlined here are grounded in the general mechanisms of acid dye-tissue interactions and the specific chemical properties of this compound.
Chemical and Physical Properties of this compound
A comprehensive understanding of the staining mechanism necessitates a review of the dye's fundamental properties. This compound is a metal-complex dye, typically containing chromium, which enhances its stability and fastness.[1] Its chemical structure, characterized by a sulfonic acid group (-SO3H), an azo linkage (-N=N-), and a metal complex, dictates its staining behavior. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| C.I. Name | This compound | [1] |
| C.I. Number | 18745 | [1][2] |
| CAS Number | 10127-27-2 | [1] |
| Molecular Formula | C16H11CrN5NaO8S | |
| Molecular Weight | ~508.34 g/mol | |
| Appearance | Orange to dark brown powder | |
| λmax (in water) | 455 nm | |
| Solubility | Soluble in water and ethanol | |
| Chemical Class | Monoazo, Metal-Complex |
Core Staining Mechanism: An Electrostatic Interaction
The primary mechanism of action for this compound as a biological stain is rooted in electrostatic interactions between the anionic dye molecules and cationic components within the cell and extracellular matrix. This process is characteristic of all acid dyes and is highly dependent on the pH of the staining solution.
In an acidic environment (typically pH 3-5), the amino groups (-NH2) of proteins, abundant in the cytoplasm, mitochondria, and collagen, become protonated, acquiring a net positive charge (-NH3+). This compound, with its negatively charged sulfonate group (-SO3-), is then attracted to these positively charged sites, forming stable ionic bonds. This results in the characteristic orange staining of these acidophilic structures.
The presence of the chromium complex in this compound likely contributes to the stability of the dye-protein interaction, potentially through coordinate bonding, leading to a more robust and permanent stain compared to non-metallized acid dyes.
Caption: General mechanism of this compound staining.
Experimental Protocols
While specific, validated protocols for the use of this compound as a primary or counterstain in routine histology are not widely published, a generalized protocol can be adapted from methods used for other acid orange dyes, such as Orange G. Researchers should note that optimization of incubation times, dye concentration, and differentiation steps will be necessary for specific applications.
Generalized Protocol for Cytoplasmic Counterstaining
This protocol provides a general guideline for using this compound as a counterstain after a nuclear stain like Hematoxylin.
Materials:
-
This compound powder
-
Distilled water
-
Glacial acetic acid
-
95% Ethanol
-
Absolute ethanol
-
Xylene
-
Deparaffinized and rehydrated tissue sections on slides
-
Hematoxylin solution (e.g., Harris or Mayer's)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through absolute ethanol (2 changes, 3 minutes each).
-
Transfer through 95% ethanol (2 changes, 3 minutes each).
-
Rinse in running tap water for 1 minute.
-
-
Nuclear Staining:
-
Stain with Hematoxylin solution for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds.
-
"Blue" in running tap water or a bluing agent for 5 minutes.
-
Rinse in distilled water.
-
-
This compound Staining (Optimization Required):
-
Prepare a 0.1% to 1% (w/v) stock solution of this compound in distilled water.
-
For the working solution, add 0.2 ml of glacial acetic acid to 100 ml of the stock solution to achieve an acidic pH.
-
Immerse slides in the this compound working solution for 1-5 minutes.
-
Note: Optimal concentration and time will vary depending on the tissue and desired staining intensity.
-
-
Dehydration and Mounting:
-
Quickly rinse in 95% ethanol to remove excess stain.
-
Dehydrate through absolute ethanol (2 changes, 3 minutes each).
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a permanent mounting medium.
-
Caption: Generalized experimental workflow for this compound counterstaining.
Concluding Remarks
This compound functions as a biological stain through a well-understood electrostatic mechanism common to acid dyes. Its anionic nature allows it to bind to protonated proteins in an acidic environment, resulting in the staining of cytoplasm and other acidophilic structures. The presence of a chromium complex likely enhances its staining stability. While its use in histology is not as prevalent as other acid dyes, the principles outlined in this guide provide a solid foundation for its application and optimization in a research setting. Further investigation is warranted to establish specific protocols and explore its potential in specialized staining techniques.
References
An In-depth Technical Guide to the Safe Handling and Laboratory Applications of Acid Orange 74
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and detailed experimental methodologies for the use of Acid Orange 74 in a laboratory setting. The information is intended to ensure the safe and effective application of this dye for research and development purposes.
Chemical and Physical Properties
This compound is a metallized monoazo dye known for its use in the textile and leather industries, as well as in certain laboratory staining procedures. A summary of its key properties is presented below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | sodium;chromium;2-hydroxy-3-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate | [1] |
| C.I. Name | This compound | [2] |
| C.I. Number | 18745 | [2] |
| CAS Number | 10127-27-2 | [2] |
| Molecular Formula | C₁₆H₁₂CrN₅NaO₇S | [1] |
| Molecular Weight | 493.3 g/mol | |
| Appearance | Dark brown or orange powder | |
| Solubility | Soluble in water (forms an orange solution) and ethanol. Slightly soluble in soluble fiber elements. | |
| λmax | 455 nm |
Safety and Handling
Proper handling of this compound is crucial to minimize risks in the laboratory. This section outlines the potential hazards, recommended personal protective equipment (PPE), and safe handling and storage procedures.
Hazard Identification and GHS Classification
While comprehensive GHS classification is not consistently reported, this compound is known to present the following hazards:
-
Acute Effects: May be harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract.
-
Chronic Effects: There is limited information on the long-term effects, though mutagenicity data has been reported.
-
Incompatibilities: It is incompatible with strong oxidizing and reducing agents.
Table 2: Toxicological Profile of this compound
| Endpoint | Result | Reference |
| Acute Oral Toxicity | LD50/LC50 not listed. Generally considered to have very low acute oral toxicity. | |
| Skin Irritation/Corrosion | Considered a mild skin irritant. | |
| Eye Irritation | Can cause eye irritation. | |
| Sensitization | No specific data available. | |
| Mutagenicity | Mutagenicity data has been reported, but detailed results are not consistently available. | |
| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA. | |
| Teratogenicity | No information available. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound powder or solutions:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: A NIOSH-approved respirator is recommended when handling the powder outside of a fume hood to prevent inhalation of dust.
Safe Handling and Storage
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. Avoid generating dust. Wash hands thoroughly after handling. An eyewash station and safety shower should be readily accessible.
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry place away from incompatible materials.
Emergency Procedures
In the event of exposure or a spill, follow these first aid and emergency measures.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: If the person is conscious, rinse their mouth with water and give them 2-4 cups of water or milk to drink. Do not induce vomiting. Seek immediate medical attention.
Spill and Leak Procedures
For small spills, carefully sweep or vacuum the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal. Decontaminate the spill area with soap and water. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Experimental Protocols
This compound is primarily used for dyeing protein and polyamide fibers. The following are representative laboratory-scale protocols.
General Protocol for Dyeing Wool or Silk with this compound
This protocol is adapted from general procedures for acid dyeing of protein fibers.
Materials:
-
This compound dye
-
Wool or silk yarn/fabric
-
Distilled water
-
White vinegar (acetic acid) or citric acid
-
Synthrapol or other neutral detergent (for scouring)
-
Stainless steel or enamel dye pot
-
Stirring rod (glass or stainless steel)
-
Heat source (hot plate or stove top)
-
Graduated cylinders and beakers
-
Balance
Procedure:
-
Scouring (Pre-treatment):
-
Weigh the dry wool or silk material.
-
Wash the material with a solution of 0.5-1.0 g/L neutral detergent at 40-50°C for 15-20 minutes to remove any impurities.
-
Rinse thoroughly with warm, then cold water until the water runs clear.
-
-
Dye Bath Preparation:
-
Prepare a 1% stock solution of this compound by dissolving 1 g of the dye powder in 100 mL of warm distilled water.
-
Fill the dye pot with enough water to allow the material to move freely (a liquor ratio of 20:1 to 40:1 is common).
-
Add the desired amount of the 1% dye stock solution to the dye pot. For a medium shade, a 1-2% weight of fiber (owf) concentration of the dye is a good starting point.
-
Add an acid, such as white vinegar (approximately 25 mL per 100 g of fiber) or citric acid, to the dye bath to achieve a pH between 4 and 5.
-
-
Dyeing:
-
Introduce the wet, scoured material into the dye bath at room temperature.
-
Slowly raise the temperature of the dye bath to a simmer (85-95°C for silk, 95-100°C for wool).
-
Maintain this temperature and stir gently and intermittently for 30-60 minutes, or until the desired shade is achieved and the dye bath is nearly exhausted (the water is almost clear).
-
-
Rinsing and Drying:
-
Allow the dye bath to cool slowly to prevent thermal shock to the fibers.
-
Remove the material and rinse with warm water, followed by cool water, until the rinse water is clear.
-
Gently squeeze out excess water and air dry away from direct sunlight.
-
Representative Histological Staining Protocol (using Orange G)
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Hematoxylin solution (e.g., Mayer's or Harris')
-
Acid-alcohol (1% HCl in 70% ethanol)
-
Bluing agent (e.g., Scott's tap water substitute or dilute ammonia water)
-
Orange G staining solution (e.g., 0.5% Orange G in 95% ethanol with a few drops of phosphotungstic acid)
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% ethanol and 70% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
Nuclear Staining:
-
Stain in hematoxylin solution for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate briefly in acid-alcohol (a few quick dips).
-
Rinse immediately in running tap water.
-
Blue the sections in a bluing agent for about 1 minute.
-
Wash in running tap water for 5 minutes.
-
-
Cytoplasmic Staining:
-
Rinse slides in 95% ethanol.
-
Place in the Orange G staining solution for 1-2 minutes.
-
Rinse through several changes of 95% ethanol to remove excess stain.
-
-
Dehydration and Mounting:
-
Dehydrate through two changes of 100% ethanol for 3 minutes each.
-
Clear in two changes of xylene for 3 minutes each.
-
Mount with a permanent mounting medium.
-
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm, keratin, muscle, erythrocytes: Shades of orange
Disposal
All waste containing this compound, including unused solutions and contaminated materials, should be collected in a labeled, sealed container and disposed of as hazardous chemical waste through your institution's environmental health and safety program. Do not dispose of down the drain.
This guide is intended to provide a comprehensive overview of the safe handling and use of this compound in a laboratory setting. Always consult the most current Safety Data Sheet (SDS) for this chemical and your institution's specific safety protocols before use.
References
The In Vitro Toxicity of Acid Orange 74 in Cell Culture Models: A Review of Available Data
Executive Summary
Acid Orange 74 is a chromium-complex monoazo dye widely used in the textile industry.[1][2] Its persistence in the environment and classification as a pollutant have prompted extensive research into its removal from industrial effluents.[1][2] Despite general acknowledgements of its "highly toxic" nature, specific quantitative data on its effects on mammalian cell lines, such as IC50 values, detailed mechanisms of cell death, or genotoxic potential, are conspicuously absent from the reviewed literature. This document aims to provide researchers, scientists, and drug development professionals with a clear overview of the current state of knowledge and the significant data gaps regarding the in vitro toxicology of this compound.
Indirect Evidence of Toxicity
The majority of references to the toxicity of this compound appear in studies focused on its environmental impact and degradation. These studies often use the dye's toxicity as a premise for developing remediation technologies.
Key Observations from Environmental Studies:
-
High Toxicity and Non-Biodegradability: this compound is frequently described as a highly toxic and non-biodegradable dye, necessitating its removal from polluted water to protect human and environmental health.[1]
-
Mutagenic and Carcinogenic Properties of Azo Dyes: Metal-complex azo dyes as a class are noted for their potential toxic, mutagenic, and carcinogenic properties, which raises concerns about this compound.
-
Focus on Degradation: A significant body of research is dedicated to the photocatalytic degradation and biosorption of this compound, implicitly acknowledging its harmful nature.
Data Presentation: A Notable Absence of Quantitative In Vitro Data
A thorough search for quantitative data regarding the toxicity of this compound in cell culture models did not yield specific results. To illustrate this gap, the following table represents the type of data that is currently unavailable in the scientific literature for this specific dye.
Table 1: Unavailable Quantitative Toxicity Data for this compound in Cell Culture Models
| Parameter | Cell Line(s) | Value (e.g., IC50 in µM) | Exposure Time (hours) | Assay Method | Reference |
| Cytotoxicity (IC50) | ND | ND | ND | ND | ND |
| Apoptosis Rate (%) | ND | ND | ND | ND | ND |
| Necrosis Rate (%) | ND | ND | ND | ND | ND |
| Genotoxicity (e.g., % Tail DNA) | ND | ND | ND | ND | ND |
| Reactive Oxygen Species (ROS) Fold Increase | ND | ND | ND | ND | ND |
ND: Not Determined in the reviewed literature.
Standard Experimental Protocols for In Vitro Toxicity Assessment
While specific protocols for this compound could not be found, this section outlines standard methodologies that would be employed to assess the in vitro toxicity of a compound. These protocols are provided as a reference for future research in this area.
4.1 Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Neutral Red Uptake Assay: This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye neutral red in their lysosomes.
4.2 Apoptosis and Necrosis Detection
-
Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining: This is a common method to differentiate between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.
4.3 Genotoxicity Assessment
-
Comet Assay (Single Cell Gel Electrophoresis): This technique is used to detect DNA damage at the level of individual cells. Damaged DNA will migrate further in an electric field, creating a "comet tail" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
4.4 Measurement of Oxidative Stress
-
Reactive Oxygen Species (ROS) Detection: Cellular ROS levels can be quantified using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Visualizations: Conceptual Workflows and Logical Relationships
Due to the lack of specific experimental data on signaling pathways affected by this compound, the following diagrams illustrate conceptual workflows for toxicity testing and the general logic of how a substance might induce cellular stress.
Caption: A conceptual workflow for assessing the in vitro toxicity of a compound like this compound.
Caption: A generalized diagram of potential cellular stress responses to a toxic substance.
Conclusion and Future Directions
The significant gap in the scientific literature regarding the in vitro toxicity of this compound presents both a challenge and an opportunity. While its environmental toxicity is acknowledged, the lack of detailed cellular and molecular data prevents a thorough risk assessment for human health and hinders the development of targeted detoxification strategies.
Future research should prioritize systematic in vitro studies to:
-
Determine the cytotoxic profile of this compound across a panel of relevant human cell lines.
-
Quantify its genotoxic and mutagenic potential using established assays.
-
Investigate the underlying mechanisms of toxicity, including the induction of apoptosis, necrosis, and oxidative stress.
-
Elucidate any effects on key cellular signaling pathways.
Such data would be invaluable for regulatory agencies, toxicologists, and researchers working on the environmental and health impacts of industrial dyes.
References
Methodological & Application
Application Notes and Protocols for Fluorescence Microscopy Using Acid Orange 74
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Orange 74 is a monoazo acid dye traditionally utilized in the textile and manufacturing industries for coloration of materials such as wool, silk, and nylon.[1][2] While categorized as a fluorescent dye, its application in biological fluorescence microscopy is not well-documented in scientific literature. These application notes provide a theoretical framework and a generalized protocol for the potential use of this compound as a fluorescent stain for biological specimens, based on its chemical properties and the general principles of acid dye staining.
Acid dyes, in general, are anionic and bind to cationic components within cells and tissues, primarily proteins.[3][4] This interaction is typically electrostatic. Given the limited specific data on this compound's use in microscopy, the following protocols are intended as a starting point for researchers wishing to explore its potential as a fluorescent probe.
Physicochemical Properties and Spectral Data
A summary of the available data for this compound is presented below. It is important to note the absence of comprehensive fluorescence data such as emission spectrum, quantum yield, and photostability in the current literature.
| Property | Value | Reference |
| CAS Number | 10127-27-2 | |
| Molecular Formula | C16H11CrN5O8S•Na | |
| Molecular Weight | 508.34 g/mol | |
| Appearance | Orange to dark brown powder | |
| Solubility | Soluble in water and ethanol | |
| Maximum Absorption (λmax) | 455 nm | |
| Emission Spectrum | Not available. Estimated to be in the orange region of the spectrum. | |
| Quantum Yield | Not available. | |
| Photostability | Lightfastness rated as 5-6 on an 8-point scale for industrial applications. | |
| pH Stability | Expected to be most stable in the pH range of 3-13. |
Experimental Protocols
The following are generalized protocols for staining both cultured cells and tissue sections with this compound. These are starting points and will require optimization for specific applications.
Protocol 1: Staining of Adherent Cultured Cells
This protocol outlines a general procedure for staining live or fixed adherent cells.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Formaldehyde (4% in PBS) for fixation (optional)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for fixed cells)
-
Mounting medium
-
Glass slides and coverslips
-
Fluorescence microscope with an appropriate filter set (e.g., blue or green excitation)
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation (Optional): To fix the cells, add 4% formaldehyde in PBS and incubate for 15 minutes at room temperature. Wash the cells three times with PBS.
-
Permeabilization (Optional, for fixed cells): If targeting intracellular structures, add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature. Wash the cells three times with PBS.
-
Staining: Prepare a working solution of this compound in PBS. A starting concentration range of 0.005% to 0.5% (w/v) is suggested based on its industrial usage rates. Incubate the cells with the staining solution for 10-30 minutes at room temperature, protected from light.
-
Washing: Gently wash the cells three to five times with PBS to remove unbound dye.
-
Mounting: Mount the coverslip onto a glass slide using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope. Based on the λmax of 455 nm, excitation with a blue light source (e.g., 450-490 nm filter) is recommended. The emission should be collected in the orange part of the spectrum (e.g., 580-650 nm filter), though this will require empirical determination.
Protocol 2: Staining of Paraffin-Embedded Tissue Sections
This protocol provides a general method for staining formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
This compound staining solution (0.1% w/v in distilled water with 1% acetic acid)
-
Mounting medium
-
Glass slides and coverslips
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Immerse in 100% ethanol for 2 x 3 minutes.
-
Immerse in 95% ethanol for 2 minutes.
-
Immerse in 70% ethanol for 2 minutes.
-
Rinse in distilled water.
-
-
Staining: Immerse the slides in the this compound staining solution for 5-10 minutes.
-
Washing: Briefly rinse the slides in distilled water to remove excess stain.
-
Dehydration:
-
Immerse in 95% ethanol for 30 seconds.
-
Immerse in 100% ethanol for 2 x 1 minute.
-
-
Clearing: Immerse in xylene for 2 x 2 minutes.
-
Mounting: Mount a coverslip onto the slide using a xylene-based mounting medium.
-
Imaging: Image the sections using a fluorescence microscope with appropriate filter sets as described in Protocol 1.
Visualizations
Below are diagrams illustrating the proposed experimental workflows.
References
Application Notes and Protocols: Preparation of Acid Orange 74 Staining Solution for Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Orange 74 is a water-soluble, anionic azo dye belonging to the acid dye category. In histological applications, acid dyes are fundamental for staining basic cellular and extracellular components, such as cytoplasm, muscle fibers, and collagen. The staining mechanism relies on the electrostatic attraction between the negatively charged dye molecules and the positively charged proteins in the tissue under acidic conditions. This results in a vibrant orange coloration, providing excellent contrast for visualization and morphological assessment of tissue sections. These application notes provide a detailed protocol for the preparation and use of an this compound staining solution for formalin-fixed, paraffin-embedded tissues.
Principle of Staining
The efficacy of this compound as a tissue stain is governed by the principles of electrostatic interaction. In an acidic environment, the amino groups (–NH2) of tissue proteins become protonated, acquiring a positive charge (–NH3+). The anionic sulfonate groups (–SO3-) of the this compound dye molecules are then attracted to these positively charged sites, forming stable ionic bonds. The intensity of the staining is influenced by several factors, including the pH of the staining solution, the concentration of the dye, and the duration of the staining process. An acidic pH is crucial to ensure the protonation of tissue proteins, which facilitates the binding of the acid dye.
Data Presentation
The following table summarizes the key quantitative parameters for the preparation and application of the this compound staining solution.
| Parameter | Value | Notes |
| Staining Solution Preparation | ||
| This compound Dye Powder | 1 g | |
| Distilled Water | 100 mL | |
| Glacial Acetic Acid | 1 mL | To achieve an acidic pH for optimal staining. |
| Usage Rate | 0.005 – 0.5% by weight | Commonly used range for acid dyes.[1] |
| pH Stability | 3-13 | Expected stable pH range for the dye.[1] |
| Staining Protocol | ||
| Staining Time | 1-5 minutes | Optimization may be required based on tissue type and thickness. |
| Differentiation (optional) | 70% Ethanol | A brief rinse can help remove excess stain. |
| Dehydration | Graded ethanols (70%, 95%, 100%) | |
| Clearing | Xylene or xylene substitute |
Experimental Protocols
Preparation of 1% this compound Staining Solution
Materials:
-
This compound dye powder (C.I. 18745)
-
Distilled or deionized water
-
Glacial Acetic Acid
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Filter paper (Whatman No. 1 or equivalent)
-
Storage bottle
Procedure:
-
Weigh 1 gram of this compound dye powder and transfer it to a clean glass beaker.
-
Add 100 mL of distilled water to the beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar. Stir until the dye is completely dissolved. Gentle heating may be applied to facilitate dissolution, but do not boil.
-
Once the dye is fully dissolved, add 1 mL of glacial acetic acid to the solution.
-
Continue to stir for another 5-10 minutes to ensure the solution is thoroughly mixed.
-
Filter the solution using filter paper to remove any undissolved particles or impurities.
-
Transfer the filtered solution to a clearly labeled storage bottle. The solution is stable at room temperature for several months.
Staining Protocol for Paraffin-Embedded Tissue Sections
Materials:
-
Deparaffinized and rehydrated tissue sections on microscope slides
-
1% this compound staining solution
-
Hematoxylin solution (e.g., Mayer's or Harris') for nuclear counterstaining
-
Acid alcohol (e.g., 1% HCl in 70% ethanol) for differentiation of hematoxylin
-
Bluing agent (e.g., Scott's tap water substitute or dilute lithium carbonate solution)
-
Graded ethanol solutions (70%, 95%, and 100%)
-
Xylene or a suitable xylene substitute
-
Mounting medium and coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% ethanol for 3 minutes.
-
Hydrate through 70% ethanol for 3 minutes.
-
Rinse in running tap water for 5 minutes.
-
-
Nuclear Counterstaining:
-
Immerse slides in a hematoxylin solution for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate briefly in acid alcohol (1-3 dips).
-
Rinse immediately in running tap water.
-
Blue the sections in a suitable bluing agent for 1-2 minutes.
-
Wash in running tap water for 5 minutes.
-
-
This compound Staining:
-
Immerse the slides in the 1% this compound staining solution for 1-5 minutes. The optimal time will depend on the tissue type and desired staining intensity.
-
Briefly rinse in distilled water to remove excess stain.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate the sections through 70% ethanol, 95% ethanol, and two changes of 100% ethanol (2 minutes each).
-
Clear in two changes of xylene for 5 minutes each.
-
Mount the coverslip using a permanent mounting medium.
-
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm, Muscle, Keratin: Shades of Orange
-
Collagen: May show a lighter orange or remain unstained, providing good contrast.
-
Erythrocytes: Bright Orange
Mandatory Visualizations
Caption: Experimental workflow for this compound staining of tissue sections.
Caption: Mechanism of this compound staining in tissues.
References
Application Notes and Protocols: Acid Orange 74 for Optimal Histological Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Orange 74 (C.I. 18745) is a water-soluble, orange monoazo dye.[1][2][3] While extensively utilized in the textile and leather industries, its application in histological staining is not as widely documented as other acid dyes like Orange G.[4][5] However, its properties as an acid dye suggest its utility as a cytoplasmic counterstain, particularly for demonstrating structures rich in basic proteins such as cytoplasm, muscle, and keratin. These application notes provide a comprehensive protocol for the use of this compound in histological applications, based on the general principles of acid dye staining.
Principle of Staining
The mechanism of staining with this compound is based on electrostatic interactions. Acid dyes are anionic (negatively charged) in solution. In an acidic environment, the amino groups of tissue proteins become protonated, acquiring a positive charge. The negatively charged sulfonate groups of the this compound molecules then bind to these positively charged sites in the tissue, resulting in a distinct orange coloration. The intensity of the stain is influenced by factors such as the pH of the staining solution, dye concentration, and the duration of staining.
Diagram of the electrostatic attraction in acid dye staining.
Materials and Reagents
| Reagent/Material | Specifications |
| This compound Dye Powder | C.I. 18745; CAS 10127-27-2 |
| Distilled or Deionized Water | High Purity |
| Glacial Acetic Acid | ACS Grade |
| Ethanol (100%, 95%, 70%) | Histological Grade |
| Xylene or Xylene Substitute | Histological Grade |
| Hematoxylin Solution (e.g., Harris) | For nuclear counterstaining |
| 1% Acid Alcohol | For differentiation |
| Bluing Agent (e.g., Scott's Tap Water Substitute) | For bluing of nuclei |
| Permanent Mounting Medium | For coverslipping |
Safety Precautions: Consult the Material Safety Data Sheet (MSDS) for this compound before use. It may cause irritation to the eyes, skin, and respiratory tract. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.
Experimental Protocol: Staining with this compound
This protocol provides a general procedure for using this compound as a cytoplasmic counterstain for formalin-fixed, paraffin-embedded tissue sections. Optimization of staining time and dye concentration may be required depending on the tissue type and desired staining intensity.
1. Preparation of Staining Solution:
-
1% (w/v) this compound Stock Solution:
-
Dissolve 1 gram of this compound powder in 100 ml of distilled water.
-
Stir until the dye is completely dissolved. Gentle heating may be necessary.
-
Add 0.5 ml of glacial acetic acid to the solution and mix thoroughly.
-
Filter the solution before use to remove any undissolved particles.
-
Store in a tightly sealed container at room temperature.
-
2. Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through one change of 95% ethanol for 3 minutes.
-
Hydrate through one change of 70% ethanol for 3 minutes.
-
Rinse briefly in distilled water.
-
-
Nuclear Staining (Counterstain):
-
Stain in a hematoxylin solution (e.g., Harris) for 5-10 minutes.
-
Rinse briefly in distilled water.
-
Differentiation: Dip slides in 1% acid alcohol for 10-30 seconds to remove excess hematoxylin.
-
Rinse immediately and thoroughly in running tap water.
-
Bluing: Immerse slides in a bluing agent for 1-2 minutes until nuclei turn blue.
-
Wash in running tap water for 5 minutes.
-
-
This compound Staining:
-
Immerse slides in the 1% this compound staining solution for 1-5 minutes. (This step may require optimization).
-
-
Dehydration, Clearing, and Mounting:
-
Quickly rinse in distilled water.
-
Dehydrate through two changes of 95% ethanol for 2 minutes each.
-
Dehydrate through two changes of 100% ethanol for 2 minutes each.
-
Clear in two changes of xylene or a xylene substitute for 5 minutes each.
-
Mount with a permanent mounting medium and coverslip.
-
Data Presentation: Recommended Staining Parameters
As the optimal concentration of this compound is not widely established, the following table provides recommended starting parameters for optimization.
| Parameter | Recommended Range | Notes |
| Dye Concentration | 0.5% - 2.0% (w/v) | A 1% solution is a good starting point. Higher concentrations may lead to overstaining. |
| Staining Time | 1 - 5 minutes | Varies with tissue type and desired intensity. Shorter times for delicate tissues. |
| pH of Staining Solution | 2.5 - 3.5 | The addition of 0.5% glacial acetic acid typically achieves this pH. |
| Fixative | 10% Neutral Buffered Formalin | Most common fixative. Compatibility with other fixatives should be tested. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak Orange Staining | - Staining time too short.- Dye concentration too low.- pH of staining solution is too high. | - Increase incubation time in the this compound solution.- Prepare a fresh, higher concentration staining solution.- Ensure the pH is acidic by adding the appropriate amount of acetic acid. |
| Overstaining with Orange | - Staining time too long.- Dye concentration too high.- Inadequate rinsing after staining. | - Decrease incubation time in the this compound solution.- Dilute the staining solution.- Ensure a quick but thorough rinse after the orange stain. |
| Precipitate on Section | - Staining solution was not filtered. | - Filter the staining solution before use. |
| Pale Nuclear Staining | - Over-differentiation in acid alcohol.- Hematoxylin is old or oxidized. | - Reduce the time in the acid alcohol solution.- Use fresh hematoxylin solution. |
Visualization of Experimental Workflow
Workflow of the this compound staining protocol.
References
Application Notes and Protocols for Acid Orange 74 in Tissue Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Orange 74 is an anionic azo dye belonging to the acid dye category. In histological applications, it is utilized for the selective staining of basic cellular components. The underlying principle of its staining action is the electrostatic interaction between the negatively charged sulfonate groups of the dye and the positively charged amino groups of proteins in the tissue, which are protonated in an acidic environment. This results in the vibrant orange coloration of cytoplasm, muscle fibers, erythrocytes, and collagen, providing excellent contrast for nuclear and other specific stains.
These application notes provide a comprehensive guide to the use of this compound in tissue staining, including a detailed protocol, recommendations for optimization, and troubleshooting advice.
Principle of Staining
The staining mechanism of this compound is based on ionic bonding. In an acidic solution (typically pH 2.5-3.5), tissue proteins become positively charged due to the protonation of their amino groups (-NH2 to -NH3+). This compound, with its negatively charged sulfonate groups (-SO3-), is then electrostatically attracted to these positively charged sites in the tissue. The intensity of the staining is dependent on several factors, including the pH of the staining solution, the concentration of the dye, and the duration of incubation.
Data Presentation: Optimization of Incubation Time
While a universally standardized incubation time for this compound is not definitively established in the literature, the following table provides representative data from a hypothetical optimization experiment. This data illustrates the expected relationship between incubation time and staining intensity, which can be quantified using image analysis software such as ImageJ. Researchers should perform their own optimization to achieve the desired staining intensity for their specific tissue type and application.
| Incubation Time (seconds) | Mean Staining Intensity (Arbitrary Units) | Qualitative Description |
| 15 | 45 ± 5 | Very Pale Orange |
| 30 | 85 ± 8 | Pale Orange |
| 60 (1 minute) | 150 ± 12 | Moderate Orange |
| 120 (2 minutes) | 210 ± 15 | Strong Orange |
| 300 (5 minutes) | 240 ± 18 | Very Strong Orange (Potential for overstaining) |
Note: Staining intensity was measured as the mean gray value on a scale of 0-255 from 10 randomly selected regions of interest in the cytoplasm of stained hepatocytes. Lower values indicate higher staining intensity.
Experimental Protocols
This protocol is a general guideline for the use of this compound as a counterstain for paraffin-embedded tissue sections.
Materials and Reagents:
-
This compound powder
-
Distilled water
-
Glacial acetic acid
-
100%, 95%, and 70% Ethanol
-
Xylene or xylene substitute
-
Harris Hematoxylin (or other suitable nuclear stain)
-
1% Acid alcohol
-
Scott's tap water substitute (or other bluing agent)
-
Permanent mounting medium
Solution Preparation:
-
1% this compound Staining Solution:
-
This compound: 1 g
-
Distilled water: 100 ml
-
Glacial acetic acid: 0.2 ml
-
Dissolve the this compound in distilled water and then add the glacial acetic acid. Mix well and filter before use.
-
Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% ethanol for 3 minutes.
-
Hydrate through 70% ethanol for 3 minutes.
-
Rinse in running tap water.
-
-
Nuclear Staining:
-
Stain in Harris Hematoxylin solution for 5-8 minutes.
-
Rinse briefly in running tap water.
-
Differentiate in 1% acid alcohol for 10-30 seconds.
-
Rinse immediately and thoroughly in running tap water.
-
Immerse in Scott's tap water substitute for 1-2 minutes until nuclei turn blue.
-
Wash in running tap water for 5 minutes.
-
-
This compound Staining:
-
Immerse slides in the 1% this compound staining solution for 1-3 minutes . This is a starting point and should be optimized.
-
-
Dehydration, Clearing, and Mounting:
-
Quickly rinse in distilled water.
-
Dehydrate through two changes of 95% ethanol for 2 minutes each.
-
Dehydrate through two changes of 100% ethanol for 2 minutes each.
-
Clear in two changes of xylene or a xylene substitute for 5 minutes each.
-
Mount with a permanent mounting medium.
-
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm, muscle, erythrocytes, collagen: Shades of orange
Mandatory Visualizations
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Orange Staining | Incubation time too short. | Increase the incubation time in the this compound solution. |
| Staining solution is old or depleted. | Prepare a fresh staining solution. | |
| pH of the staining solution is too high. | Ensure the pH is acidic (2.5-3.5) by adding a small amount of glacial acetic acid. | |
| Overstaining | Incubation time too long. | Decrease the incubation time in the this compound solution. |
| Inadequate rinsing after staining. | Ensure a quick but thorough rinse after the orange stain. | |
| Uneven Staining | Incomplete deparaffinization. | Ensure slides are fully deparaffinized before rehydration. |
| Sections detached from the slide. | Use coated slides and handle with care. | |
| Presence of Precipitate | Staining solution was not filtered. | Filter the staining solution before use. |
Application Notes and Protocols: Acid Orange 74 in Histological Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Acid Orange 74 as a component in histological staining, particularly in combination with other dyes for differential staining of tissue components. While this compound is not traditionally a primary component in widely established histological protocols, its properties as an acid dye allow for its adaptation into existing methods, such as trichrome staining, that typically utilize similar dyes like Orange G.
Application 1: Modified Trichrome Staining for Connective Tissue
This protocol adapts the principles of Masson's trichrome staining to incorporate this compound. Trichrome stains are invaluable for differentiating cellular elements from extracellular components, especially collagen. This is critical in fibrosis research, pathology, and assessing tissue response in drug development. The method relies on the sequential application of anionic dyes with different molecular weights and a polyacid to selectively de-stain and counterstain tissue structures.
Principle of the Method
The staining mechanism is based on the differential binding of dye molecules to tissue components. After nuclear staining with an iron hematoxylin, the tissue is over-stained with a red acid dye. A polyacid solution (e.g., phosphomolybdic/phosphotungstic acid) then acts as a decolorizer, removing the red dye from collagen fibers due to their porosity, while muscle and cytoplasm retain the color.[1][2] this compound, a relatively small anionic dye, is proposed here to function as a cytoplasmic and erythrocyte stain, while a larger dye molecule, Aniline Blue, is used to subsequently stain the now accessible collagen fibers.
Expected Staining Results
The following table summarizes the anticipated results of the modified trichrome stain.
| Tissue Component | Expected Color |
| Nuclei | Black/Dark Blue |
| Cytoplasm | Red/Pink |
| Muscle Fibers | Red |
| Collagen | Blue |
| Erythrocytes | Orange |
Experimental Protocol: Modified Masson's Trichrome with this compound
I. Reagent Preparation
-
Bouin's Solution (Mordant):
-
Picric Acid, Saturated Aqueous Solution: 75 ml
-
Formalin (37-40% formaldehyde): 25 ml
-
Glacial Acetic Acid: 5 ml
-
-
Weigert's Iron Hematoxylin:
-
Solution A: Hematoxylin (1% in 95% Ethanol): 50 ml
-
Solution B: 29% Ferric Chloride in water: 2 ml, concentrated HCl: 0.5ml, distilled water: 47.5ml.
-
Working Solution: Mix equal parts of Solution A and Solution B immediately before use. This solution is stable for only a few hours.
-
-
Biebrich Scarlet-Acid Fuchsin Solution:
-
Biebrich Scarlet (1% aqueous): 90 ml
-
Acid Fuchsin (1% aqueous): 10 ml
-
Glacial Acetic Acid: 1 ml
-
-
Phosphomolybdic/Phosphotungstic Acid Solution:
-
Phosphomolybdic Acid: 5 g
-
Phosphotungstic Acid: 5 g
-
Distilled Water: 200 ml
-
-
This compound Solution (0.5%):
-
This compound: 0.5 g
-
Distilled Water: 100 ml
-
Glacial Acetic Acid: 0.2 ml
-
-
Aniline Blue Solution (2.5%):
-
Aniline Blue, water soluble: 2.5 g
-
Distilled Water: 100 ml
-
Glacial Acetic Acid: 2 ml
-
-
1% Acetic Acid Solution:
-
Glacial Acetic Acid: 1 ml
-
Distilled Water: 99 ml
-
II. Staining Procedure
This protocol is intended for formalin-fixed, paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 minutes.
-
70% Ethanol: 2 minutes.
-
Rinse in running tap water.
-
-
Mordanting:
-
Nuclear Staining:
-
Stain in Weigert's Iron Hematoxylin for 10 minutes.[4]
-
Wash in running tap water for 10 minutes.
-
Rinse in distilled water.
-
-
Cytoplasmic and Muscle Staining:
-
Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.
-
Rinse in distilled water.
-
-
Decolorization and Differentiation:
-
Place slides in Phosphomolybdic/Phosphotungstic Acid solution for 10-15 minutes. During this step, the red dye is removed from collagen.
-
-
Collagen and Erythrocyte Staining:
-
Without rinsing, transfer slides directly to Aniline Blue solution for 5-10 minutes.
-
Rinse briefly in distilled water.
-
Counterstain with this compound solution for 30 seconds to 1 minute to stain erythrocytes.
-
-
Final Rinse and Dehydration:
-
Rinse slides in 1% Acetic Acid solution for 1-3 minutes.
-
Dehydrate through 95% Ethanol, followed by two changes of 100% Ethanol (3 minutes each).
-
Clear in two changes of Xylene (5 minutes each).
-
Mount with a permanent mounting medium.
-
Workflow Diagram
Caption: Workflow for the Modified Trichrome Stain with this compound.
Application 2: Fluorescent Counterstaining
This compound is classified as a fluorescent dye, suggesting its potential use in fluorescence microscopy. In this context, it could serve as a non-specific counterstain to provide background tissue architecture in immunofluorescence (IHF) or in-situ hybridization (ISH) experiments, where specific structures are labeled with fluorophores.
Principle of the Method
As an anionic dye, this compound binds electrostatically to positively charged proteins in the cytoplasm and extracellular matrix under acidic conditions. Its fluorescence can provide contrast to highlight the general morphology of the tissue, against which specific fluorescent probes (e.g., for antibodies or nucleic acids) can be visualized. The key is to select an excitation/emission spectrum for this compound that does not significantly overlap with the primary fluorophores used in the experiment.
Hypothetical Protocol: Fluorescent Counterstaining
I. Reagent Preparation
-
This compound Staining Solution (0.1%):
-
This compound: 0.1 g
-
Distilled Water: 100 ml
-
Adjust pH to ~4.0 with Acetic Acid.
-
II. Staining Procedure
This protocol assumes the primary fluorescent staining (e.g., IHF) has already been completed.
-
Following the final wash step of the primary staining protocol, rinse slides in distilled water.
-
Incubate slides in the 0.1% this compound solution for 1-5 minutes.
-
Gently rinse the slides in distilled water to remove excess stain.
-
Mount with an aqueous, anti-fade mounting medium.
-
Visualize using a fluorescence microscope with appropriate filter sets.
Conceptual Diagram: Fluorescent Counterstaining
Caption: Relationship of components in a fluorescent staining experiment.
Example Signaling Pathway: TGF-β in Tissue Fibrosis
The modified trichrome stain is highly relevant for studying fibrosis, a pathological process involving excessive collagen deposition. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of this process. A diagram of this pathway is provided below to illustrate the biological context where this staining method is applicable.
Caption: Simplified TGF-β signaling pathway leading to collagen production.
References
Application Notes and Protocols: Acid Orange 74 for Cytoplasmic and Erythrocyte Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Orange 74 is a synthetic azo dye belonging to the acid dye category.[1] In histological applications, acid dyes are utilized to stain basic cellular components, such as the cytoplasm and erythrocytes. The anionic nature of this compound allows it to bind to cationic (basic) proteins within the tissue, resulting in a distinct orange coloration. This staining is valuable for providing contrast to nuclear stains, such as hematoxylin, and for the general morphological assessment of tissue sections.
While specific, validated protocols for this compound in cytoplasm and erythrocyte staining are not extensively documented in scientific literature, this document provides a detailed, adaptable protocol based on the general principles of acid dye staining and established methods for similar orange dyes like Orange G (Acid Orange 10) and Acid Orange 56.[2][3]
Principle of Staining
The staining mechanism of acid dyes like this compound is based on electrostatic interactions. In an acidic staining solution, the amino groups of proteins in the cytoplasm and erythrocytes become protonated, acquiring a positive charge. The negatively charged sulfonate groups of the this compound dye molecule then form ionic bonds with these positively charged tissue components, leading to the selective staining of these acidophilic structures.[2][4]
Data Presentation: Staining Parameters
The optimal conditions for staining with this compound will likely be comparable to other acid dyes used in histology. The following table summarizes key parameters, adapted from protocols for Orange G and Acid Orange 56, which should be used as a starting point for optimization.
| Parameter | Recommended Range/Value | Notes |
| Dye Concentration | 0.5% - 1.0% (w/v) in 95% ethanol or distilled water | Higher concentrations may lead to overstaining. |
| Solvent | 95% Ethanol or Distilled Water with 0.5% Glacial Acetic Acid | Ethanol-based solutions are common for trichrome-style staining. The addition of acetic acid enhances the acidity of the staining solution, promoting the protonation of tissue proteins. |
| pH of Staining Solution | Acidic (pH 2.5 - 3.5) | An acidic pH is crucial for the electrostatic interaction between the anionic dye and cationic tissue proteins. |
| Incubation Time | 1 - 5 minutes | This should be optimized based on tissue type, fixation, and desired staining intensity. |
| Fixation | Formalin-fixed, paraffin-embedded sections are standard. | Other fixatives may require adjustments to the staining protocol. |
Experimental Protocols
This section provides a detailed methodology for using an this compound solution as a counterstain for cytoplasm and erythrocytes in formalin-fixed, paraffin-embedded tissue sections.
I. Preparation of Staining Solution
1% this compound Staining Solution
-
Reagents and Materials:
-
This compound powder
-
Distilled water or 95% Ethanol
-
Glacial Acetic Acid
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Filter paper
-
-
Procedure:
-
Weigh 1 gram of this compound powder and place it in a clean glass bottle or beaker.
-
Add 100 ml of distilled water or 95% ethanol.
-
Place the container on a magnetic stirrer and stir until the dye is completely dissolved. Gentle heating may be applied if necessary for dissolution in water.
-
Add 0.5 ml of glacial acetic acid to the solution and mix thoroughly.
-
Filter the solution using filter paper before use to remove any undissolved particles.
-
Store the solution in a tightly capped bottle at room temperature.
-
II. Staining Protocol for Paraffin-Embedded Sections
This protocol assumes the tissue sections have been appropriately fixed, processed, and mounted on glass slides.
-
Reagents and Materials:
-
Prepared 1% this compound Staining Solution
-
Hematoxylin solution (e.g., Harris's or Mayer's)
-
Acid Alcohol (e.g., 1% HCl in 70% ethanol)
-
Bluing agent (e.g., Scott's tap water substitute or dilute ammonia water)
-
Ethanol solutions (70%, 95%, and 100%)
-
Xylene or xylene substitute
-
Mounting medium and coverslips
-
Staining jars
-
Microscope
-
-
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% ethanol for 3 minutes.
-
Hydrate through 70% ethanol for 3 minutes.
-
Rinse in running tap water.
-
-
Nuclear Staining:
-
Immerse slides in a hematoxylin solution for 5-10 minutes.
-
Rinse briefly in running tap water.
-
Differentiate by dipping the slides in acid alcohol for a few seconds to remove excess hematoxylin.
-
Immediately rinse thoroughly in running tap water.
-
Immerse in a bluing agent for 1-2 minutes until the nuclei turn a crisp blue.
-
Wash in running tap water for 5 minutes.
-
-
Cytoplasm and Erythrocyte Staining:
-
Immerse slides in the 1% this compound staining solution for 1-5 minutes.
-
Briefly rinse in distilled water to remove excess stain.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate rapidly through two changes of 95% ethanol for 2 minutes each.
-
Dehydrate through two changes of 100% ethanol for 2 minutes each.
-
Clear in two changes of xylene or a xylene substitute for 5 minutes each.
-
Apply a drop of mounting medium to the slide and coverslip.
-
-
-
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm: Shades of orange
-
Erythrocytes: Bright orange/Red-orange
-
Keratin: Orange
-
Muscle Fibers: Orange
-
Mandatory Visualizations
Staining Mechanism of this compound
Caption: Staining mechanism of this compound.
General Workflow for Staining with this compound
Caption: General experimental workflow.
References
Application Notes and Protocols: Acid Orange 74 in Live-Cell Imaging
To Researchers, Scientists, and Drug Development Professionals,
This document provides a detailed overview of Acid Orange 74 and its applicability in live-cell imaging. Extensive research reveals a notable lack of documented use of this compound as a fluorescent probe for imaging living cells within the scientific literature. This compound is consistently identified as an industrial azo dye.
Given the interest in orange fluorescent dyes for live-cell imaging, this document will first present the known characteristics of this compound. Subsequently, it will provide detailed application notes and protocols for a widely used and well-characterized orange fluorescent dye for live-cell imaging, Acridine Orange, as a practical alternative. This is intended to provide valuable context and actionable protocols for researchers interested in this area of fluorescence microscopy.
This compound: Properties and Current Applications
This compound (C.I. 18745) is a monoazo dye containing a chromium complex.[1] Its primary applications are in the industrial sector for dyeing materials such as wool, silk, nylon, leather, and for coloring anodized aluminum.[1][2][3] While some chemical suppliers classify it as a fluorescent dye, this is in the context of its properties as a colorant rather than as a biological imaging agent.[4]
Key Properties of this compound:
-
Chemical Class: Monoazo, Metal Complex
-
CAS Number: 10127-27-2
-
Molecular Formula: C₁₆H₁₁CrN₅O₈S·Na (may vary)
-
Appearance: Orange powder
-
Solubility: Soluble in water
Photophysical Data:
Quantitative photophysical data for this compound relevant to live-cell imaging, such as its emission spectrum, quantum yield, and photostability in a cellular environment, are not available in the scientific literature.
| Property | Value | Reference |
| Maximum Absorption (λmax) | 455 nm | |
| Emission Maximum (λem) | Not Reported | |
| Quantum Yield (Φ) | Not Reported | |
| Molar Extinction Coefficient (ε) | Not Reported |
Alternative for Live-Cell Imaging: Acridine Orange
Due to the absence of established protocols for this compound in live-cell imaging, we present a detailed guide for Acridine Orange, a well-established and versatile fluorescent probe for this purpose. Acridine Orange is a metachromatic dye that can differentially stain various cellular components, making it a valuable tool for assessing cell health and organelle dynamics.
Acridine orange's fluorescence is dependent on its concentration and its interaction with cellular components. As a monomer at low concentrations, it intercalates with DNA and RNA, emitting green fluorescence. At higher concentrations, it accumulates in acidic organelles such as lysosomes and autophagosomes, where it forms aggregates that emit red fluorescence.
Applications of Acridine Orange in Live-Cell Imaging:
-
Visualization of acidic organelles (lysosomes, autophagosomes).
-
Assessment of cell viability and apoptosis.
-
Analysis of autophagy and lysosomal trafficking.
-
High-content screening and morphological profiling.
Photophysical Properties of Acridine Orange:
| Property | Value (Bound to DNA/RNA) | Value (Aggregated in Acidic Vesicles) | Reference |
| Excitation Maximum (λex) | ~458 nm | ~458 nm | |
| Emission Maximum (λem) | ~530 nm (Green) | ~640 nm (Red) |
Experimental Protocols for Acridine Orange Staining
The following protocols are provided as a guide for using Acridine Orange in live-cell imaging. Optimization may be required depending on the cell type and experimental conditions.
Protocol 1: Staining of Acidic Vesicles in Live Cells
This protocol is designed for the visualization of lysosomes and other acidic compartments.
Materials:
-
Acridine Orange (powder or stock solution)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Live-cell imaging compatible chambered coverslips or glass-bottom dishes
Procedure:
-
Preparation of Acridine Orange Stock Solution: Prepare a 1 mM stock solution of Acridine Orange in DMSO. Store protected from light at -20°C.
-
Cell Seeding: Plate cells on chambered coverslips or glass-bottom dishes to allow for adherence and growth to the desired confluency.
-
Preparation of Staining Solution: Dilute the 1 mM Acridine Orange stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-5 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS. Add the Acridine Orange staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or HBSS.
-
Imaging: Add fresh pre-warmed complete culture medium or imaging buffer to the cells. Image immediately using a fluorescence microscope equipped with appropriate filter sets for green and red fluorescence.
Caption: Workflow for staining acidic vesicles in live cells with Acridine Orange.
Signaling and Localization Pathway of Acridine Orange
Acridine Orange is a lipophilic cation that readily crosses the plasma membrane in its neutral form. Once inside the cell, it becomes protonated and trapped within acidic compartments due to the low pH. This process, known as ion trapping, leads to its accumulation in lysosomes and autophagosomes.
Caption: Cellular localization and fluorescence mechanism of Acridine Orange.
References
Application Notes and Protocols for Acid Orange 74 in Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Orange 74 is a monoazo acid dye that holds potential for use in quantitative protein binding assays. While specific, validated protocols for this compound are not extensively documented in scientific literature, the principles of its interaction with proteins are expected to align with those of other acid dyes commonly used for protein quantification. This document provides a generalized protocol and application notes based on the well-established mechanisms of similar acid dyes, such as Acid Orange 12.
The fundamental principle of an acid dye-binding assay is the electrostatic interaction between the negatively charged sulfonate groups of the dye and the positively charged amino acid residues (primarily lysine, arginine, and histidine) on the protein. This binding event leads to the formation of an insoluble protein-dye complex, which can be separated from the solution. The concentration of the protein in a sample is inversely proportional to the amount of unbound dye remaining in the supernatant. By measuring the absorbance of the free dye, the protein concentration can be determined using a standard curve. This method is valued for its simplicity and the stability of the dye solutions.[1]
Note: The following protocols are generalized and should be considered a starting point. Optimization and validation are crucial for adapting this assay to specific experimental conditions and sample types.
Data Presentation
The following table summarizes the key quantitative parameters for a typical acid dye-binding protein assay. The values provided are illustrative and will need to be empirically determined for this compound.
| Parameter | Typical Range/Value | Notes |
| Protein Standard | Bovine Serum Albumin (BSA) | A commonly used protein standard for creating calibration curves. |
| Standard Concentration Range | 0.1 - 1.0 mg/mL | The linear range of the assay should be determined experimentally. |
| This compound Stock Solution | 0.1% (w/v) in an acidic buffer | The optimal concentration and buffer composition should be tested. |
| Assay Buffer | Citrate or Glycine buffer | An acidic pH (typically around 2-3) is required to ensure proteins are protonated. |
| Incubation Time | 5 - 15 minutes | The time required to reach binding equilibrium should be optimized. |
| Centrifugation Speed | 5,000 - 10,000 x g | Sufficient to pellet the insoluble protein-dye complex. |
| Centrifugation Time | 10 - 15 minutes | Ensure complete separation of the pellet and supernatant. |
| Wavelength of Max. Absorbance | ~455 nm | The λmax for unbound this compound should be confirmed spectrophotometrically.[2] |
Experimental Protocols
Reagent Preparation
-
Protein Standard Stock Solution (1 mg/mL):
-
Dissolve 10 mg of Bovine Serum Albumin (BSA) in 10 mL of deionized water or a suitable buffer (e.g., PBS).
-
Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.
-
-
This compound Dye Reagent (0.1% w/v):
-
Prepare an acidic buffer (e.g., 0.1 M Citrate Buffer, pH 2.5).
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Dissolve 100 mg of this compound powder in 100 mL of the acidic buffer.
-
Mix thoroughly and filter to remove any undissolved particles.
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Store in a light-protected container at room temperature.
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Standard Curve Generation
-
Prepare a series of protein standards by diluting the 1 mg/mL BSA stock solution with the assay buffer. A suggested dilution series is as follows:
| Standard | BSA Concentration (mg/mL) | Volume of 1 mg/mL BSA (µL) | Volume of Assay Buffer (µL) |
| 1 | 1.0 | 100 | 0 |
| 2 | 0.8 | 80 | 20 |
| 3 | 0.6 | 60 | 40 |
| 4 | 0.4 | 40 | 60 |
| 5 | 0.2 | 20 | 80 |
| 6 | 0.1 | 10 | 90 |
| 7 (Blank) | 0 | 0 | 100 |
Assay Procedure
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Pipette 100 µL of each protein standard and unknown sample into separate microcentrifuge tubes.
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Add 1.0 mL of the 0.1% this compound Dye Reagent to each tube.
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Vortex each tube to ensure thorough mixing.
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Incubate at room temperature for 10 minutes to allow for protein-dye complex formation.
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Centrifuge the tubes at 8,000 x g for 10 minutes to pellet the insoluble protein-dye complex.
-
Carefully transfer a known volume (e.g., 200 µL) of the clear supernatant to a 96-well microplate. Avoid disturbing the pellet.
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Measure the absorbance of the supernatant at the predetermined wavelength of maximum absorbance for unbound this compound (approximately 455 nm) using a microplate reader.
Data Analysis
-
Subtract the absorbance of the blank (0 mg/mL protein) from the absorbance values of all standards and unknown samples.
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Plot the corrected absorbance values of the standards against their corresponding protein concentrations to generate a standard curve.
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Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.
Mandatory Visualizations
References
Application Notes and Protocols: Adsorption of Acid Orange 74 on Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Orange 74, a synthetic azo dye containing a chromium complex, is extensively used in the textile, leather, and printing industries.[1][2][3] Its release into industrial effluents poses a significant environmental threat due to its toxicity, recalcitrant nature, and potential carcinogenic and mutagenic properties.[1][2] The stable structure of this compound, imparted by the chromium ion, makes it resistant to conventional biodegradation and photocatalytic degradation processes. Consequently, there is a growing need for effective and eco-friendly methods for its removal from wastewater.
Adsorption using low-cost, readily available biomaterials has emerged as a promising alternative to conventional treatment methods. Biomaterials such as agricultural wastes, biopolymers, and microbial biomass offer several advantages, including high adsorption capacities, biodegradability, and cost-effectiveness. This document provides detailed application notes and protocols for conducting adsorption studies of this compound on various biomaterials, aimed at researchers and scientists in environmental science and drug development.
Data Presentation: Adsorption of this compound on Various Biomaterials
The following tables summarize the quantitative data from various studies on the adsorption of this compound on different biomaterials.
Table 1: Maximum Adsorption Capacities of Various Biomaterials for this compound
| Biomaterial | Pre-treatment/Modification | Maximum Adsorption Capacity (qmax, mg/g) | Optimal pH | Reference |
| Lemna sp. | HCl-pretreated | 64.24 | 2 | |
| Anaerobically Activated Sludge | None | 142.85 | 4 | |
| Mandarin Peel Biochar | Sulphonated and TETA treated | 312.5 | 2 | |
| Graphene Oxide-Nickel Ferrite | Nanocomposite | 344.8 | Not Specified | |
| Canola Waste | None | 24.23 | Not Specified |
Table 2: Kinetic and Isotherm Model Fitting for this compound Adsorption
| Biomaterial | Best Fit Kinetic Model | Best Fit Isotherm Model | Reference |
| Lemna sp. | Pseudo-second-order | Toth | |
| Anaerobically Activated Sludge | Not Specified | Langmuir and Freundlich | |
| Mandarin Peel Biochar | Pseudo-second-order | Langmuir | |
| Graphene Oxide-Nickel Ferrite | Pseudo-second-order | Langmuir | |
| Orange Peel | Not Specified | Langmuir | |
| Peanut Hull | Not Specified | Freundlich |
Experimental Protocols
This section details the methodologies for preparing biomaterial adsorbents and conducting batch adsorption, kinetic, isotherm, and desorption studies for this compound.
Protocol 1: Preparation of Biomaterial Adsorbents
A. HCl-Pretreated Lemna sp. (Duckweed)
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Collection and Washing: Harvest Lemna sp. from a freshwater source. Wash thoroughly with tap water to remove debris, followed by several rinses with distilled deionized water.
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Drying: Dry the washed biomass in an oven at 60°C for 48 hours until a constant weight is achieved.
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Grinding and Sieving: Grind the dried Lemna sp. using a laboratory mill and sieve the powder to obtain particles of a uniform size (e.g., 0.3 to 0.5 mm).
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Acid Pre-treatment: Suspend the sieved powder in a 0.05 M HCl solution and agitate for 4 hours at 140 rpm.
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Final Washing and Drying: Wash the acid-treated biomass repeatedly with distilled deionized water until the pH of the wash water becomes neutral. Dry the final product in an oven at 60°C for 48 hours. Store the dried adsorbent in a desiccator.
B. Fruit Peel-Based Adsorbent (e.g., Orange or Mandarin Peels)
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Collection and Washing: Collect fresh fruit peels and wash them thoroughly with distilled water to remove any surface impurities.
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Drying: Dry the peels in an oven at a temperature of 70-80°C for 24 hours.
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Grinding and Sieving: Pulverize the dried peels into a fine powder using a grinder and sieve to a uniform particle size (e.g., passing through a 425 µm sieve).
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Chemical Modification (Optional): For enhanced performance, the powdered peel can be chemically modified. For example, to prepare sulphonated mandarin biochar, the dried powder is refluxed with 80% H₂SO₄, followed by treatment with H₂O₂ and triethylenetetramine (TETA).
Protocol 2: Characterization of Biomaterial Adsorbents
To understand the physical and chemical properties of the prepared adsorbents, the following characterization techniques are recommended:
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Fourier Transform Infrared Spectroscopy (FT-IR): To identify the functional groups on the adsorbent surface that are involved in the adsorption process.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and texture of the adsorbent.
-
Energy Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the adsorbent surface.
-
X-ray Diffraction (XRD): To analyze the crystalline or amorphous nature of the biomaterial.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the adsorbent.
Protocol 3: Batch Adsorption Studies
Batch experiments are performed to evaluate the effects of various parameters on the adsorption of this compound.
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known weight of the dye in deionized water. Prepare working solutions of desired concentrations by diluting the stock solution.
-
Batch Adsorption Setup: In a series of Erlenmeyer flasks (e.g., 250 mL), add a fixed amount of the prepared biomaterial adsorbent (e.g., 0.1 g) to a specific volume of this compound solution (e.g., 100 mL) of a known initial concentration.
-
Parameter Optimization:
-
pH: Adjust the initial pH of the dye solutions to different values (e.g., 2 to 10) using 0.1 M HCl or 0.1 M NaOH.
-
Adsorbent Dosage: Vary the amount of adsorbent (e.g., 0.5 to 2 g/100 mL) while keeping the dye concentration and volume constant.
-
Contact Time: Agitate the flasks at a constant speed (e.g., 150-200 rpm) and temperature for different time intervals (e.g., 10 to 240 minutes) to determine the equilibrium time.
-
Initial Dye Concentration: Vary the initial concentration of this compound (e.g., 25 to 750 mg/L) while keeping other parameters constant.
-
-
Sample Analysis: After agitation for the specified time, separate the adsorbent from the solution by centrifugation or filtration. Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (λmax).
-
Calculation of Adsorption Capacity: The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (qe, mg/g) is calculated using the following equation:
qe = (C₀ - Ce) * V / m
Where:
-
C₀ and Ce are the initial and equilibrium concentrations of the dye (mg/L), respectively.
-
V is the volume of the solution (L).
-
m is the mass of the adsorbent (g).
-
Protocol 4: Kinetic Studies
-
Experimental Setup: Use the optimal conditions of pH and adsorbent dosage determined from the batch studies. Prepare a set of flasks with a fixed volume and initial concentration of this compound solution and a specific amount of adsorbent.
-
Data Collection: Agitate the flasks at a constant temperature and speed. Withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 120, 180, 240 minutes) until equilibrium is reached.
-
Analysis: Analyze the residual dye concentration in each sample as described in the batch adsorption protocol.
-
Kinetic Modeling: Fit the experimental data to various kinetic models, such as the pseudo-first-order and pseudo-second-order models, to determine the adsorption rate and mechanism.
Protocol 5: Isotherm Studies
-
Experimental Setup: Prepare a series of flasks containing a fixed amount of adsorbent and a fixed volume of this compound solution with varying initial concentrations.
-
Equilibrium: Agitate the flasks at a constant temperature until equilibrium is reached (determined from the kinetic studies).
-
Analysis: Determine the equilibrium concentration of the dye in each flask.
-
Isotherm Modeling: Analyze the equilibrium data using different isotherm models, such as the Langmuir and Freundlich models, to describe the relationship between the amount of adsorbed dye and its equilibrium concentration in the solution.
Protocol 6: Desorption and Regeneration Studies
-
Adsorbent Saturation: Prepare dye-loaded adsorbent by agitating a known amount of the biomaterial with a high concentration of this compound solution until saturation.
-
Washing: Separate the saturated adsorbent and wash it with deionized water to remove any unadsorbed dye molecules.
-
Desorption: Place the dye-loaded adsorbent in a solution of an appropriate eluent (e.g., 0.01 M NaOH). Agitate for a specific period.
-
Analysis: Measure the concentration of the desorbed dye in the eluent solution.
-
Reusability: Wash the regenerated adsorbent with deionized water until the pH is neutral, dry it, and reuse it for another adsorption cycle to evaluate its reusability.
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Acid Orange 74 Staining Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Acid Orange 74 staining procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in a laboratory setting?
This compound is an anionic, monoazo dye.[1] In laboratory settings, it is primarily used as a cytoplasmic counterstain in various histological staining protocols. Its anionic nature allows it to bind to positively charged proteins in the cytoplasm, muscle, and connective tissues, imparting an orange hue.[2] This provides a stark contrast to nuclear stains, aiding in the visualization of cellular morphology.
Q2: How does the pH of the staining solution affect this compound staining?
The pH of the staining solution is a critical factor. Acid dyes, like this compound, require an acidic environment to effectively bind to tissue proteins.[3] In an acidic solution, the amino groups of proteins become protonated (positively charged), facilitating an electrostatic attraction with the negatively charged dye anions.[2] An incorrect pH can lead to weak or non-specific staining. While the optimal pH can vary, a highly acidic environment is generally preferred for strong binding. For instance, in biosorption studies, the maximum capacity for this compound was achieved at a pH of 2.[4]
Q3: What are the main causes of weak or no this compound staining?
Weak or absent staining can stem from several factors:
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Incorrect pH: The staining solution may not be sufficiently acidic.
-
Insufficient Staining Time: The incubation period may be too short for adequate dye penetration and binding.
-
Exhausted Staining Solution: The dye may be depleted from repeated use; preparing a fresh solution is recommended.
-
Improper Fixation: The chosen fixative may not have adequately preserved the target proteins.
Q4: How can I reduce excessive background staining?
Excessive background staining can obscure the target structures. To mitigate this:
-
Dilute the Staining Solution: A high dye concentration can lead to non-specific binding.
-
Reduce Staining Time: Shorten the incubation period in the staining solution.
-
Ensure Adequate Rinsing: Thorough rinsing after staining removes excess, unbound dye.
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Use a Differentiating Solution: A brief rinse in a slightly acidic solution (e.g., 0.2% acetic acid) can help remove background staining.
Troubleshooting Guide for Poor Staining Results
This guide addresses specific issues you may encounter during your this compound staining experiments in a question-and-answer format.
Issue 1: Weak or No Staining
Question: My tissue sections show very faint or no orange staining after following the protocol. What could be the problem?
Answer: This is a common issue that can be resolved by systematically checking the following parameters:
-
pH of the Staining Solution: Verify the acidity of your this compound solution. Acid dyes require a low pH for optimal binding.
-
Staining Duration: The incubation time may be insufficient. Try incrementally increasing the staining time.
-
Dye Concentration: The staining solution might be too dilute or depleted. Prepare a fresh solution or increase the dye concentration.
-
Fixation: Poor fixation can lead to the loss of proteins. Ensure your tissue was adequately fixed.
Issue 2: Excessive Background Staining
Question: There is a high level of non-specific orange staining in the background of my slides, which is masking the specific structures. How can I resolve this?
Answer: High background staining is often a result of overstaining or inadequate rinsing. Consider the following adjustments:
-
Optimize Staining Time and Concentration: Reduce the incubation time in the this compound solution or try diluting the stain.
-
Improve Rinsing Steps: Ensure thorough but gentle rinsing after the staining step to remove any unbound dye.
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Differentiating Step: Introduce a brief differentiation step with a weak acid solution to remove excess dye from the background.
Issue 3: Uneven or Patchy Staining
Question: The staining on my tissue section appears uneven and patchy. What could be the cause of this?
Answer: Uneven staining can be attributed to several factors throughout the staining process:
-
Incomplete Deparaffinization: Residual paraffin wax on the slide can prevent the aqueous stain from penetrating the tissue evenly. Ensure complete deparaffinization with xylene.
-
Tissue Drying: Do not allow the tissue section to dry out at any stage during the staining procedure.
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Air Bubbles: Air bubbles trapped on the tissue section can prevent the stain from reaching those areas.
-
Contaminated Reagents: Ensure all reagents and glassware are clean to prevent the introduction of artifacts.
Quantitative Data Summary
The optimal parameters for this compound staining can vary depending on the tissue type, fixation method, and specific protocol. The following table provides a summary of key quantitative parameters to consider for optimization.
| Parameter | Recommended Range | Notes |
| Dye Concentration | 0.005% - 0.5% (w/v) | Start with a lower concentration and titrate up as needed. |
| pH of Staining Solution | 2.0 - 4.0 | A highly acidic pH generally improves binding. |
| Staining Time | 1 - 10 minutes | Optimization is crucial; shorter times for higher concentrations. |
| Differentiating Solution | 0.2% Acetic Acid | A brief rinse can help to remove background staining. |
Experimental Protocols
General Protocol for this compound Cytoplasmic Staining
This protocol provides a general guideline for using this compound as a counterstain for paraffin-embedded tissue sections. Optimization may be required for your specific application.
Materials:
-
This compound powder
-
Distilled water
-
Glacial acetic acid
-
Harris Hematoxylin (or other suitable nuclear stain)
-
Graded alcohols (100%, 95%, 70%)
-
Xylene (or xylene substitute)
-
Permanent mounting medium
Solution Preparation:
-
This compound Staining Solution (0.2% w/v):
-
Dissolve 0.2 g of this compound in 100 mL of distilled water.
-
Add 0.2 mL of glacial acetic acid and mix well.
-
Filter the solution before use.
-
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% ethanol for 3 minutes.
-
Hydrate through 70% ethanol for 3 minutes.
-
Rinse in running tap water.
-
-
Nuclear Staining:
-
Stain with Harris Hematoxylin for 5-8 minutes.
-
Rinse in running tap water.
-
Differentiate in 0.5% acid alcohol for a few seconds.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute or a weak alkaline solution.
-
Rinse in running tap water.
-
-
Cytoplasmic Staining:
-
Immerse slides in the 0.2% this compound staining solution for 1-3 minutes.
-
-
Dehydration and Clearing:
-
Quickly rinse in 95% ethanol.
-
Dehydrate through two changes of 100% ethanol for 2 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
-
Mounting:
-
Mount with a permanent mounting medium.
-
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm, Keratin, Muscle: Shades of Orange
Visualizations
Caption: A generalized experimental workflow for this compound staining.
Caption: A logical workflow for troubleshooting common this compound staining issues.
References
how to prevent non-specific binding of Acid Orange 74
Welcome to the Technical Support Center for Acid Orange 74. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent non-specific binding of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a chromium-complex monoazo acid dye.[1] Due to its vibrant orange color and strong binding affinity to proteins, it has potential applications in various research assays as a staining agent for visualizing proteins in tissues, on membranes, or in solution. Its anionic nature, conferred by a sulfonic acid group, is key to its binding properties.
Q2: What causes non-specific binding of this compound?
Non-specific binding of this compound, an anionic dye, is primarily driven by two types of interactions:
-
Ionic Interactions: The negatively charged sulfonic acid groups on the dye can electrostatically interact with positively charged regions on proteins or other biomolecules in your sample.[2]
-
Hydrophobic Interactions: The aromatic rings in the dye's structure are hydrophobic and can bind to non-polar pockets in proteins and lipids.[2]
These interactions can lead to high background staining, which obscures specific signals and makes data interpretation difficult.
Q3: How can I prevent non-specific binding of this compound?
The most effective strategy is to "block" non-specific binding sites on your sample before applying the dye. This is done by incubating the sample with a solution containing a high concentration of a blocking agent. This agent, typically a protein or a mixture of proteins, physically occupies the sites that would otherwise be available for non-specific dye attachment. Additionally, optimizing the pH of your buffers and using detergents can further reduce background.
Troubleshooting Guide
This guide addresses common issues related to non-specific binding of this compound.
Problem 1: High Background Staining Across the Entire Sample
High background is often a result of widespread non-specific binding. Here are the steps to troubleshoot this issue:
1. Implement a Blocking Step:
If you are not already using a blocking agent, this is the most critical first step. Common blocking agents include Bovine Serum Albumin (BSA), Casein (or non-fat dry milk), and Normal Serum.
dot
Caption: Troubleshooting workflow for high background staining.
2. Optimize the pH of Your Buffers:
The pH of your staining and wash buffers can dramatically affect non-specific binding. Since this compound is anionic, you want to minimize the positive charges on your sample proteins that the dye can bind to.
-
The Isoelectric Point (pI): Proteins have a specific pH at which their net charge is zero, known as the isoelectric point (pI).[3][4]
-
At a pH below the pI, a protein has a net positive charge.
-
At a pH above the pI, a protein has a net negative charge.
-
To reduce ionic interactions with the anionic this compound, perform your staining at a pH that is above the pI of the most abundant proteins in your sample. This will give both the dye and the proteins a net negative charge, leading to electrostatic repulsion and reduced non-specific binding.
| Protein | Typical Isoelectric Point (pI) |
| Albumin (human) | 4.7 - 5.3 |
| IgG (human) | 6.1 - 8.5 |
| Myoglobin | 6.8 - 7.2 |
| Collagen | 5.0 - 9.0 |
| Histones | >10 |
Data compiled from various sources on protein properties.
3. Incorporate a Non-ionic Detergent:
Non-ionic detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions and prevent the dye from aggregating and sticking to your sample.
4. Adjust Dye Concentration and Incubation Time:
Using too high a concentration of this compound or incubating for too long can increase background staining. Try titrating your dye concentration and reducing the incubation time.
Problem 2: Patchy or Speckled Background Staining
This can be caused by dye aggregation or incomplete dissolution.
-
Ensure Complete Dissolution of this compound: Always filter your dye solution through a 0.22 µm filter before use.
-
Use Detergents: As mentioned above, detergents can help prevent dye aggregation.
Experimental Protocols
The following are general protocols that should be optimized for your specific application.
Protocol 1: Blocking with Bovine Serum Albumin (BSA)
BSA is a commonly used blocking agent that is effective for many applications.
-
Prepare a 1% (w/v) BSA solution: Dissolve 1 gram of high-quality BSA in 100 mL of your assay buffer (e.g., PBS or TBS).
-
Incubation: After preparing your sample (e.g., tissue section rehydration, membrane transfer), incubate it in the 1% BSA solution for 30-60 minutes at room temperature with gentle agitation.
-
Staining: Proceed with your this compound staining protocol without washing out the blocking solution. The BSA can also be included in the dye solution.
Protocol 2: Blocking with Casein
Casein, often from non-fat dry milk, is another effective and economical blocking agent.
-
Prepare a 1-5% (w/v) Casein Solution:
-
Dissolve 1-5 grams of casein or non-fat dry milk in 100 mL of your assay buffer (e.g., TBS).
-
Heating and stirring may be required to fully dissolve the powder.
-
Allow the solution to cool to room temperature and filter to remove any particulates.
-
-
Incubation: Incubate your sample in the casein solution for 30-60 minutes at room temperature with gentle agitation.
-
Staining: Proceed with your this compound staining protocol.
Note: Casein is not recommended for systems where biotin-avidin detection methods are used, as milk contains endogenous biotin.
Protocol 3: Blocking with Normal Serum
Normal serum is considered a highly effective blocking agent, especially for tissue-based applications.
-
Prepare a 5-10% (v/v) Normal Serum Solution: Dilute normal serum (from a species unrelated to your sample if antibodies are also used) in your assay buffer. For example, add 5-10 mL of goat serum to 95-90 mL of TBS.
-
Incubation: Incubate your sample for 30-60 minutes at room temperature.
-
Staining: Gently blot away excess serum (do not wash) and proceed with staining.
Data on Blocking Agent Effectiveness
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| BSA | 1-3% (w/v) | Single purified protein, good for biotin-avidin systems. | Can have lot-to-lot variability. |
| Casein/Non-fat Milk | 1-5% (w/v) | Inexpensive and very effective at blocking. | Contains endogenous biotin, not suitable for biotin-based detection. |
| Normal Serum | 5-10% (v/v) | Considered the "gold standard" for reducing non-specific binding in tissues. | More expensive; must be from a species unrelated to other reagents used. |
| Tween-20 | 0.05-0.1% (v/v) | Reduces hydrophobic interactions and dye aggregation. | Can be less effective than protein blockers on its own. |
| Triton X-100 | 0.1-0.5% (v/v) | Stronger detergent action than Tween-20. | Can permeabilize membranes and potentially disrupt cell morphology. |
dot
Caption: Mechanisms of non-specific binding and preventative measures.
References
Technical Support Center: Optimizing Acid Orange 74 Staining
Welcome to the technical support center for optimizing Acid Orange 74 staining. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol optimization and troubleshoot common issues encountered during the staining process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in tissue staining?
This compound is an anionic azo dye.[1] In an acidic solution, tissue proteins become protonated, acquiring a positive charge. The negatively charged this compound molecules then bind to these positively charged proteins, primarily in the cytoplasm and connective tissue, through electrostatic interactions. This results in an orange coloration of these structures.
Q2: What are the typical applications of this compound in histology?
While specific histological applications for this compound are not extensively documented in scientific literature, acid dyes, in general, are commonly used as counterstains to provide contrast to nuclear stains (like hematoxylin). They are effective in staining cytoplasm, muscle, and collagen fibers.[2] Given its chemical properties as an acid dye, this compound is expected to be useful for these purposes.[3]
Q3: Why is the pH of the staining solution critical?
The pH of the staining solution is a crucial factor in the intensity and specificity of this compound staining. A sufficiently acidic environment is necessary to ensure the protonation of tissue proteins, which allows for the binding of the anionic dye. An incorrect pH can lead to weak or non-specific staining.
Q4: Can I use this compound for fluorescent imaging?
Some sources classify this compound as a fluorescent dye.[4] However, its application and efficiency as a fluorophore in biological imaging are not well-documented. If you intend to use it for fluorescence microscopy, empirical testing of excitation and emission spectra, as well as photostability, would be necessary.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Staining | Incorrect pH of the staining solution. | Ensure the staining solution is sufficiently acidic. Prepare a fresh solution and verify the pH. |
| Insufficient staining time. | Increase the incubation time of the slides in the this compound solution. | |
| Staining solution is too dilute. | Increase the concentration of this compound in the staining solution. | |
| Incomplete deparaffinization or rehydration. | Ensure tissue sections are fully deparaffinized and rehydrated before staining. | |
| High Background Staining | Staining solution is too concentrated. | Dilute the this compound staining solution. |
| Excessive staining time. | Reduce the incubation time in the staining solution. | |
| Inadequate rinsing. | Ensure thorough but gentle rinsing after the staining step to remove excess dye. | |
| Uneven Staining | Poor fixation of the tissue. | Ensure proper and uniform fixation of the tissue at the time of collection. |
| Air bubbles trapped on the tissue section. | Carefully apply the staining solution and coverslip to avoid trapping air bubbles. | |
| Incomplete removal of paraffin. | Ensure complete deparaffinization with xylene or a suitable substitute. | |
| Stain Precipitate on Tissue | Staining solution was not filtered. | Always filter the staining solution before use to remove any undissolved dye particles. |
| Staining solution is old or contaminated. | Prepare a fresh staining solution. |
Experimental Protocols
The following is a generalized protocol for this compound staining. Note: This protocol is based on general principles for acid dyes and may require optimization for your specific tissue type and application.
Preparation of this compound Staining Solution (1% Stock Solution)
-
Weigh 1 gram of this compound powder.
-
Dissolve the dye in 100 ml of distilled water.
-
Add 0.5 ml of glacial acetic acid to acidify the solution.
-
Mix well until the dye is completely dissolved.
-
Filter the solution before use.
Staining Procedure for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Nuclear Staining (Optional Counterstain):
-
Stain with a suitable hematoxylin solution (e.g., Mayer's or Harris's) according to standard protocols.
-
Rinse well in running tap water.
-
Differentiate in 1% acid alcohol if necessary.
-
"Blue" the sections in running tap water or a bluing agent.
-
Rinse in distilled water.
-
-
This compound Staining:
-
Immerse slides in the prepared this compound staining solution for 1-5 minutes (this will require optimization).
-
Briefly rinse in distilled water to remove excess stain.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol: 95% (1 minute) and 100% (2 changes, 1 minute each).
-
Clear in two changes of xylene for 2 minutes each.
-
Mount with a permanent mounting medium.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in histological applications, the following table provides a general starting point for optimization based on typical parameters for acid dyes.
| Parameter | Recommended Starting Range | Notes |
| Dye Concentration | 0.1% - 1.0% (w/v) | Higher concentrations may lead to darker staining but also increased background. |
| pH of Staining Solution | 2.5 - 4.0 | A lower pH generally increases the staining intensity. |
| Incubation Time | 1 - 10 minutes | Optimal time will vary depending on tissue type and desired staining intensity. |
| Differentiation | 0.5% - 1.0% Acetic Acid | A brief rinse in a weak acid solution can help to remove non-specific background staining. |
Visualizations
Caption: Experimental workflow for this compound staining.
Caption: Logical workflow for troubleshooting common staining issues.
References
Technical Support Center: Troubleshooting Acid Orange 74 Precipitate in Staining Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and preventing the precipitation of Acid Orange 74 in staining solutions. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a monoazo, metal-complex acid dye.[1] It typically appears as a dark brown or orange powder and is soluble in water and ethanol.[1][2][3] Its stability under normal temperatures and pressures is good, though it is incompatible with strong oxidizing and reducing agents.
Q2: What causes this compound to precipitate in a staining solution?
Precipitation of this compound can be attributed to several factors:
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Improper pH: The solubility of acid dyes like this compound is highly dependent on the pH of the solution. While it is generally stable in a pH range of 3-13, significant deviations or fluctuations can reduce its solubility. Studies on the biosorption of this compound have shown that maximum adsorption occurs at a highly acidic pH of 2, which suggests that the dye may be less soluble and more prone to aggregation at very low pH levels.[4]
-
Low Temperature: The solubility of most dyes, including this compound, generally decreases as the temperature of the solution drops. If a solution is prepared at a higher temperature and then allowed to cool, it may become supersaturated, leading to precipitation.
-
High Dye Concentration: Exceeding the solubility limit of this compound in a given solvent will inevitably lead to the formation of a precipitate.
-
Water Hardness: The presence of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), in hard water can lead to the formation of insoluble salts with the dye, causing it to precipitate.
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Solution Age and Contamination: Over time, staining solutions can degrade or become contaminated, which can lead to the formation of precipitates. It is also possible for older solutions to evaporate, thereby increasing the dye concentration beyond its solubility limit.
Q3: How can I prepare a stable staining solution of this compound to avoid precipitation?
To prepare a stable stock solution, follow these recommendations:
-
Use high-purity water: Always use deionized or distilled water to avoid issues with water hardness.
-
Proper dissolution technique: First, create a paste of the this compound powder with a small amount of cold deionized water. Then, gradually add hot (not boiling) deionized water while continuously stirring to dissolve the paste.
-
Control the pH: Maintain a slightly acidic pH, as is common for acid dye staining, by adding a small amount of acetic acid to the solution.
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Filter the solution: After the dye is fully dissolved and the solution has cooled to room temperature, filter it through a fine-pore filter paper to remove any micro-aggregates or impurities.
-
Store properly: Store the solution in a tightly sealed, light-resistant container in a cool, dark place to prevent evaporation and degradation.
Q4: What should I do if I observe a precipitate in my this compound staining solution?
If a precipitate is observed, you can take the following steps:
-
Gentle Warming: Gently warm the solution to between 40-50°C while stirring. This may be sufficient to redissolve a precipitate that has formed due to cooling. Do not boil the solution, as this can degrade the dye.
-
Filtration: If warming does not resolve the issue, filter the solution to remove the precipitate before use. This is a quick fix to allow for the immediate use of the solution, but it does not address the underlying cause.
-
pH Adjustment: Check the pH of your solution. If it has drifted, adjusting it back to the optimal range may help to redissolve the precipitate or prevent further precipitation.
-
Dilution: If the precipitate is due to supersaturation, carefully diluting the solution with the appropriate solvent (e.g., deionized water with a corresponding adjustment of other components like acid) may resolve the issue.
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and recommended solutions related to this compound precipitate.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dissolving the dye. | Water hardness (presence of Ca²⁺, Mg²⁺). | Use deionized or distilled water. Consider adding a chelating agent like EDTA if high-purity water is unavailable. |
| Low-quality dye with insoluble impurities. | Use a high-purity grade of this compound (>98% dye content). Filter the solution after preparation. | |
| Precipitate forms after the solution cools to room temperature. | The solution is supersaturated. | Prepare a less concentrated stock solution. Gently warm the solution before each use to redissolve the precipitate. |
| Precipitate appears in an older, stored solution. | Evaporation of the solvent leading to increased concentration. | Ensure the storage container is airtight. If evaporation is suspected, you may try to redissolve by adding a small amount of pure solvent. |
| Degradation of the dye over time. | Prepare fresh staining solution more frequently. | |
| Precipitate forms upon the addition of other reagents (e.g., buffers). | pH of the solution is outside the optimal solubility range for the dye. | Adjust the pH of the this compound solution to its optimal range before adding other reagents. |
| Incompatibility with other reagents. | Conduct a small-scale compatibility test of all reagents with the dye solution before preparing a large batch. |
Experimental Protocols
Protocol for Preparation of a 1% this compound Staining Solution
This protocol is adapted from general procedures for acid dyes and should be optimized for your specific application.
Materials:
-
This compound powder (C.I. 18745)
-
Deionized or distilled water
-
Glacial acetic acid
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
-
500 mL beaker
-
1000 mL volumetric flask
-
Filter paper (e.g., Whatman No. 1) and funnel
Procedure:
-
Weigh 10.0 g of this compound powder and place it in the 500 mL beaker.
-
Add a small amount of cold deionized water (e.g., 20-30 mL) to the powder and mix to form a smooth paste.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Gradually add approximately 800 mL of hot (60-80°C) deionized water to the beaker while continuing to stir.
-
If necessary, gently heat the solution to 40-50°C to ensure complete dissolution. Avoid boiling.
-
Once the dye is fully dissolved, turn off the heat and allow the solution to cool to room temperature.
-
Add 2.0 mL of glacial acetic acid to the solution and mix thoroughly.
-
Transfer the solution to the 1000 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask to ensure a complete transfer.
-
Bring the solution to a final volume of 1000 mL with deionized water.
-
Filter the solution through a fine-pore filter paper into a clean, labeled storage bottle.
-
Store in a tightly sealed, light-resistant container at room temperature.
Protocol for a Staining Procedure Using this compound as a Counterstain
This is a general protocol for staining paraffin-embedded tissue sections and may require optimization.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% ethanol for 3 minutes.
-
Hydrate through 70% ethanol for 3 minutes.
-
Rinse briefly in distilled water.
-
-
Nuclear Staining:
-
Stain in a suitable hematoxylin solution (e.g., Harris Hematoxylin) for 5-10 minutes.
-
Rinse briefly in distilled water.
-
Differentiate in 1% acid alcohol for 10-30 seconds.
-
Rinse immediately and thoroughly in running tap water.
-
Immerse in a bluing agent until nuclei turn blue.
-
Wash in running tap water for 5 minutes.
-
-
Cytoplasmic Staining with this compound:
-
Immerse slides in the 1% this compound staining solution for 1-3 minutes.
-
-
Dehydration, Clearing, and Mounting:
-
Quickly rinse in distilled water.
-
Dehydrate through two changes of 95% ethanol for 2 minutes each.
-
Dehydrate through two changes of 100% ethanol for 2 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a permanent mounting medium and coverslip.
-
Visualizations
Caption: A generalized experimental workflow for a histological staining procedure using this compound as a counterstain.
References
- 1. scispace.com [scispace.com]
- 2. DYNAMICS OF ACRIDINE ORANGE-CELL INTERACTION: I. Interrelationships of Acridine Orange Particles and Cytoplasmic Reddening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DYNAMICS OF ACRIDINE ORANGE-CELL INTERACTION. I. INTERRELATIONSHIPS OF ACRIDINE ORANGE PARTICLES AND CYTOPLASMIC REDDENING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosorptive removal of this compound dye by HCl-pretreated Lemna sp - PubMed [pubmed.ncbi.nlm.nih.gov]
how to reduce background staining with Acid Orange 74
Welcome to the technical support center for Acid Orange 74. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their staining protocols, with a specific focus on mitigating high background staining. This compound is most commonly known in histology and cytology as Orange G (Acid Orange 10).
Frequently Asked Questions (FAQs)
Q1: What is this compound (Orange G) and how does it work?
This compound, or Orange G, is a synthetic, anionic azo dye.[1][2] Its mechanism of action in biological staining is based on electrostatic interactions. In an acidic solution, tissue proteins become protonated (positively charged). The negatively charged (anionic) dye molecules then bind to these positively charged proteins, staining acidophilic structures such as cytoplasm, muscle, keratin, and erythrocytes a vibrant orange.[3] This principle is fundamental to its use as a counterstain in methods like the Papanicolaou (Pap) stain and various trichrome staining techniques.[3][4]
Q2: What are the primary causes of high background staining with Orange G?
High background staining, which can obscure target structures, is a common issue. The primary causes include:
-
Over-staining: Using a dye solution that is too concentrated or incubating the slides for too long.
-
Inadequate Rinsing: Failing to thoroughly rinse away unbound, excess dye after the staining step.
-
Incorrect pH: The pH of the staining solution and rinsing solutions is critical. An inappropriate pH can promote non-specific binding.
-
Stain Precipitation: Dye that has precipitated out of the solution can deposit onto the tissue section, creating artifacts that look like background.
-
Poor Fixation: Suboptimal fixation can alter tissue morphology and charge characteristics, leading to uneven or non-specific dye binding.
Q3: Why is pH so important for Orange G staining?
The pH of the staining solution is critical because the electrostatic staining mechanism is pH-dependent. An acidic environment (e.g., pH < 4) is required to ensure that the amino groups on tissue proteins are protonated (NH3+), creating positive charges for the anionic dye to bind to. If the pH is too high, protein protonation will be insufficient, leading to weak staining. Conversely, an excessively acidic environment can sometimes contribute to non-specific binding in certain tissues. The optimal pH helps to maximize the charge difference between the dye and the target structures, enhancing specificity.
Troubleshooting Guide: Reducing Background Staining
This guide addresses the specific issue of excessive, non-specific orange staining in the background of your slides.
Problem: High Background Staining Obscures Cellular Detail
High background can manifest as a uniform orange haze across the slide or as non-specific staining of extracellular matrix components. Follow these steps to diagnose and resolve the issue.
Step 1: Review and Optimize Staining Protocol Parameters
The most common source of high background is an imbalanced staining protocol. Adjusting time, concentration, and rinsing steps is the first line of defense.
Parameter Optimization Summary
| Parameter | Problem | Recommended Action | Expected Outcome |
| Dye Concentration | Staining solution is too concentrated. | Dilute the Orange G working solution. Start with a 50% dilution and adjust as needed. | Reduced overall staining intensity and lower background. |
| Staining Time | Incubation time is too long. | Reduce the staining time incrementally (e.g., in 30-second intervals). Typical times are 1-5 minutes. | Less dye uptake in background areas, improving contrast. |
| Rinsing | Inadequate removal of excess dye. | Increase the number and/or duration of rinse steps after staining. Use gentle agitation. | Clearer background as unbound dye is washed away. |
| Differentiation | Lack of a differentiation step. | Introduce a brief rinse (e.g., 10-30 seconds) in a weakly acidic solution, such as 0.05% acetic acid, after staining. | Controlled removal of excess dye, particularly from background elements. |
Step 2: Check the Quality and Preparation of Reagents
Reagent integrity is crucial for reproducible results.
Reagent Quality Checklist
| Reagent | Potential Issue | Recommended Action |
| Orange G Solution | Dye precipitation (visible particles or cloudiness). | Always filter the staining solution immediately before use. |
| Alcohols/Xylene | Water contamination in dehydrating alcohols or clearing agents. | Use fresh, anhydrous reagents. Check xylenes for a cloudy appearance, which indicates water. |
| Staining Solution | Exhausted or old solution. | Prepare fresh staining solution. Dye can deplete with repeated use. |
Step 3: Evaluate Pre-Staining Steps
Issues in tissue preparation can lead to staining problems that cannot be corrected by optimizing the staining protocol alone.
Pre-Staining Troubleshooting
| Step | Potential Issue | Recommended Action |
| Fixation | Improper or inconsistent fixation. | Ensure a standardized fixation protocol. Consider testing alternative fixatives if background persists across samples. |
| Deparaffinization | Incomplete removal of paraffin wax. | Use fresh xylene and ensure sufficient time for complete deparaffinization. Incomplete wax removal will block the aqueous stain. |
| Section Thickness | Tissue sections are too thick. | Cut thinner sections (e.g., 4-5 µm). Thicker sections can trap excess dye, contributing to background. |
Experimental Protocols
Protocol 1: Standard Orange G Counterstaining
This protocol provides a general method for using Orange G as a cytoplasmic counterstain after nuclear staining with hematoxylin.
Materials:
-
Orange G Staining Solution (0.5% w/v Orange G, 0.015% w/v Phosphotungstic Acid in 100 mL of 96% Ethanol)
-
Harris Hematoxylin Solution
-
Acid-Alcohol (1% HCl in 70% Ethanol)
-
Scott's Tap Water Substitute (Bluing Agent)
-
Graded Alcohols (70%, 95%, 100%)
-
Xylene
-
Resinous Mounting Medium
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain nuclei with Harris Hematoxylin for 5-10 minutes.
-
Rinse briefly in distilled water.
-
Differentiate in Acid-Alcohol for 3-10 seconds.
-
Rinse thoroughly in running tap water.
-
Blue the nuclei in Scott's Tap Water Substitute for 1-2 minutes.
-
Wash in running tap water for 5 minutes.
-
Dehydrate through 70% and 95% ethanol, 1 minute each.
-
Immerse slides in the filtered Orange G staining solution for 1-5 minutes.
-
Rinse slides through three changes of 95% ethanol to remove excess stain.
-
Dehydrate in two changes of 100% ethanol, 2 minutes each.
-
Clear in two changes of xylene, 2 minutes each.
-
Mount with a resinous mounting medium.
Protocol 2: Differentiated Staining for Background Reduction
This protocol incorporates an explicit differentiation step to actively remove non-specific background staining.
Materials:
-
Same as Protocol 1, plus:
-
Differentiating Solution (0.05% Glacial Acetic Acid in 95% Ethanol)
Procedure:
-
Follow steps 1-9 from Protocol 1.
-
Briefly rinse the slide in a bath of 95% ethanol (2-3 dips).
-
Immerse the slide in the Differentiating Solution for 10-30 seconds. Monitor the process microscopically until the background is sufficiently clear while the target structures (e.g., keratin, erythrocytes) remain strongly stained.
-
Immediately stop differentiation by rinsing in three changes of 95% ethanol.
-
Proceed with dehydration in 100% ethanol (Step 11 of Protocol 1) and subsequent clearing and mounting.
Visual Guides
Troubleshooting Workflow
This diagram outlines a logical sequence for troubleshooting high background staining with this compound.
Caption: A logical workflow for troubleshooting high background staining.
Mechanism of Staining and Background
This diagram illustrates the electrostatic interactions that govern both specific staining and non-specific background.
Caption: The principle of specific electrostatic binding versus non-specific background.
References
Technical Support Center: Improving the Photostability of Acid Orange 74 in Microscopy
Welcome to the technical support center for optimizing the use of Acid Orange 74 in your fluorescence microscopy experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate photobleaching and enhance the quality of your imaging data.
Troubleshooting Guide
Rapid signal loss and photobleaching are common challenges when working with fluorescent dyes. This guide provides a systematic approach to identifying and resolving issues related to the photostability of this compound.
Issue: The fluorescence signal of this compound fades rapidly during observation.
This is a classic sign of photobleaching, the irreversible photochemical destruction of the fluorophore. The azo bond (-N=N-) in this compound is particularly susceptible to cleavage upon exposure to excitation light. Here are the steps to troubleshoot and mitigate this issue:
Step 1: Optimize Imaging Parameters
The first and most crucial step is to minimize the exposure of your sample to high-intensity light.
-
Reduce Illumination Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio. Neutral density filters can be employed to attenuate the excitation light.
-
Minimize Exposure Time: Use the shortest possible camera exposure time. For time-lapse imaging, increase the interval between acquisitions.
-
Avoid Unnecessary Exposure: Locate the region of interest using brightfield or DIC before switching to fluorescence. When focusing, use a lower light intensity or a non-critical area of the sample.
Step 2: Employ Antifade Mounting Media
Using a mounting medium containing antifade reagents is essential for preserving the fluorescent signal. These reagents work by scavenging free radicals and reducing the rate of photobleaching.
-
Select a Suitable Antifade Reagent: While specific data for this compound is limited, antifade agents effective for other fluorescent dyes, especially in the orange-red spectrum, are a good starting point. Common antifade reagents include p-phenylenediamine (PPD), n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and Trolox.[1]
-
Consider Commercial Options: Commercially available antifade mounting media such as Vectashield, ProLong, SlowFade, and Citifluor offer optimized and tested formulations.[1][2] Vectashield has been shown to significantly increase the photostability of other fluorophores like fluorescein and rhodamine.[1]
-
Check for Compatibility: Be aware that some antifade reagents may have drawbacks. For instance, PPD can be autofluorescent at certain wavelengths.[3] It is advisable to test a few different mounting media to find the one that performs best for your specific application.
Step 3: Control the Sample Environment
The chemical environment of the fluorophore can influence its photostability.
-
Refractive Index Matching: Use a mounting medium with a refractive index that closely matches that of the coverslip and immersion oil (typically around 1.515) to minimize light scatter and improve image quality.
Logical Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve photostability issues with this compound.
Caption: A logical workflow for troubleshooting photostability issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it affect this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule upon exposure to light. For azo dyes like this compound, the energy from the excitation light can lead to the cleavage of the azo bond (-N=N-), which is the part of the molecule responsible for its color and fluorescence. This process is often exacerbated by the presence of reactive oxygen species.
Q2: Are there any specific antifade reagents recommended for this compound?
A2: Currently, there is limited published data specifically recommending an optimal antifade reagent for this compound in microscopy. However, general-purpose antifade reagents that are effective for other orange-red fluorophores are a good starting point. These include reagents like p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO). Commercial mounting media such as Vectashield, ProLong, and SlowFade are also highly recommended. It is advisable to empirically test a few options to determine the best performance for your specific experimental conditions.
Q3: How can I quantitatively compare the effectiveness of different antifade reagents for this compound?
A3: You can perform a photobleaching experiment to quantify the rate of signal loss with different mounting media. This involves imaging a stained sample over time under constant illumination and measuring the decrease in fluorescence intensity. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q4: Besides antifade reagents, what are other critical factors for improving the photostability of this compound?
A4: Optimizing your imaging setup is paramount. This includes using the lowest possible excitation light intensity and the shortest exposure time that still yields a good quality image. Additionally, ensuring that the mounting medium has a refractive index matched to your objective and that the pH is stable can contribute to better image quality and potentially improved photostability.
Quantitative Data Summary
While specific quantitative photostability data for this compound is scarce in the literature, the following table provides an example of how the effectiveness of antifade reagents has been quantified for other common fluorophores. This can serve as a benchmark for your own experiments.
| Fluorophore | Mounting Medium | Half-life (seconds) | Reference |
| Fluorescein | 90% glycerol in PBS (pH 8.5) | 9 | |
| Fluorescein | Vectashield | 96 | |
| Tetramethylrhodamine | 90% glycerol in PBS (pH 8.5) | 7 | |
| Tetramethylrhodamine | Vectashield | 330 |
Experimental Protocols
Protocol 1: Evaluating the Photostability of this compound with Different Antifade Reagents
This protocol describes a method to quantify and compare the photobleaching rates of this compound in various mounting media.
Materials:
-
Microscope slides with samples stained with this compound
-
A selection of antifade mounting media to be tested (e.g., homemade NPG-based medium, commercial products like Vectashield, ProLong, etc.)
-
Coverslips
-
Fluorescence microscope with a camera and image analysis software
-
A stable light source (laser or arc lamp)
Methodology:
-
Sample Preparation:
-
Prepare multiple identical slides stained with this compound according to your standard protocol.
-
Mount each slide with a different antifade mounting medium.
-
Allow the mounting medium to cure or set according to the manufacturer's instructions.
-
-
Image Acquisition:
-
Place a slide on the microscope stage and locate a representative region of interest.
-
Set the imaging parameters (e.g., excitation intensity, exposure time, camera gain) and keep them constant for all subsequent measurements and for all tested mounting media.
-
Acquire an initial image (time = 0).
-
Continuously illuminate the sample and acquire images at regular intervals (e.g., every 5-10 seconds) for a set duration (e.g., 5-10 minutes) or until the fluorescence signal has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a defined region of interest in each image of the time series.
-
Correct for background fluorescence by measuring the intensity of an unstained area and subtracting it from your measurements.
-
Normalize the intensity values to the initial intensity at time = 0.
-
Plot the normalized fluorescence intensity as a function of time for each antifade medium.
-
From these photobleaching curves, you can calculate the half-life (the time it takes for the fluorescence intensity to drop to 50% of its initial value) for this compound in each mounting medium.
-
Experimental Workflow for Photostability Evaluation
Caption: A step-by-step workflow for evaluating the photostability of this compound.
References
Technical Support Center: Optimal Staining with Acid Orange 74
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols using Acid Orange 74. The focus is on adjusting pH to achieve reliable and high-quality results in a research laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in biological staining?
This compound is an anionic, metallized monoazo dye.[1][2] In industrial applications, it is commonly used for dyeing wool, silk, and leather.[3][4] In a laboratory context, while not as commonly cited as other orange dyes like Orange G, it can be used as a cytoplasmic counterstain in histological and cytological preparations. Its principle of action is based on its negative charge, which allows it to bind to positively charged components in the cell.
Q2: How does pH affect the staining mechanism of this compound?
The staining mechanism of acid dyes like this compound is primarily based on electrostatic attraction. In an acidic solution (low pH), the amino groups (-NH2) on tissue proteins become protonated, acquiring a positive charge (-NH3+). These positively charged sites then attract the negatively charged (anionic) dye molecules, resulting in staining. Therefore, a lower pH generally leads to more rapid and intense staining. Conversely, at a neutral or alkaline pH, tissue proteins are less protonated, leading to weak or no staining.
Q3: What is the recommended pH range for an this compound staining solution?
While one source suggests a broad pH stability range of 3 to 13 for this compound, for histological applications, a more acidic environment is required for optimal staining. Based on the principles of acid dye staining and protocols for similar dyes, a starting pH range of 2.5 to 4.5 is recommended. It is crucial to experimentally determine the optimal pH for your specific tissue type and fixation method.
Q4: How do I prepare and adjust the pH of an this compound staining solution?
A typical starting point is a 0.5% to 1% (w/v) stock solution of this compound in distilled water. To achieve the desired acidity, a weak acid, such as 1-2% acetic acid, can be added to the staining solution. It is highly recommended to use a calibrated pH meter to verify and adjust the pH of the final working solution.
Q5: Can I use this compound in combination with other stains?
Yes, this compound is best utilized as a counterstain in combination with a nuclear stain, such as hematoxylin. The nuclear stain will color the cell nuclei (typically blue or purple), while this compound will provide a contrasting orange stain for the cytoplasm, muscle, and connective tissue.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Weak or No Staining | Incorrect pH of Staining Solution: The solution may be too close to neutral or alkaline, preventing the dye from binding to tissue proteins. | Verify the pH of your staining solution with a calibrated pH meter. Adjust to a more acidic pH (e.g., start at pH 3.5 and adjust downwards if necessary) using a dilute solution of acetic acid. |
| Insufficient Staining Time: The tissue may not have been incubated in the dye long enough for adequate binding. | Increase the incubation time in the this compound solution incrementally (e.g., in 2-minute intervals). | |
| Depleted Staining Solution: The dye may have been exhausted from repeated use or has degraded over time. | Prepare a fresh batch of the this compound staining solution. | |
| Improper Fixation: The fixative used may not have adequately preserved the tissue proteins, reducing the available binding sites. | Ensure that the tissue was fixed for an adequate duration in a suitable fixative (e.g., 10% neutral buffered formalin). Fixatives containing mercuric chloride can enhance acid dye staining, but are often avoided due to toxicity. | |
| Overstaining | Staining Time Too Long: The tissue was left in the staining solution for an excessive amount of time. | Reduce the incubation time in the this compound solution. |
| Staining Solution Too Concentrated: The concentration of the dye in the solution is too high. | Dilute the staining solution with the appropriate acidic buffer or distilled water. | |
| pH is Too Low: An extremely low pH (e.g., below 2.0) can cause widespread, non-specific binding of the dye to all tissue components. | Increase the pH of the staining solution to improve specificity (e.g., to pH 3.0 or higher). | |
| Uneven Staining | Incomplete Deparaffinization: Residual paraffin wax can prevent the dye from reaching the tissue. | Ensure complete deparaffinization with xylene or a suitable substitute and thorough rehydration through graded alcohols. |
| Tissue Sections Drying Out: Allowing sections to dry at any stage of the staining process can lead to uneven staining and artifacts. | Keep the slides moist throughout the entire staining procedure. Using a humidity chamber for longer incubation steps can be beneficial. | |
| Presence of Precipitate on Tissue | Unfiltered Staining Solution: The staining solution may contain undissolved dye particles. | Filter the this compound solution through filter paper before each use. |
| Old or Contaminated Solution: The solution may have degraded or become contaminated over time. | Prepare a fresh staining solution. |
Data Presentation
Table 1: Expected Effect of pH on this compound Staining Intensity
The following table provides an illustrative guide to the expected relationship between the pH of the staining solution and the resulting staining intensity. Researchers should perform an optimization experiment to determine the ideal pH for their specific application.
| pH of Staining Solution | Expected Staining Intensity | Expected Specificity | Notes |
| 6.0 - 7.0 | Very weak to none | N/A | At neutral pH, tissue proteins are not sufficiently protonated for significant dye binding. |
| 4.5 - 5.5 | Weak to moderate | Good | Staining may be too light for some applications. |
| 3.0 - 4.5 | Moderate to Strong | Optimal | Generally considered the optimal range for balancing intensity and specificity for acid dyes. |
| 2.0 - 3.0 | Strong to very strong | Moderate to low | Risk of non-specific background staining increases as the pH becomes more acidic. |
| < 2.0 | Very strong | Poor | At very low pH, acid dyes tend to stain almost all tissue components indiscriminately. |
Experimental Protocols
Protocol 1: pH Optimization for this compound Staining
Objective: To determine the optimal pH for this compound staining on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
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FFPE tissue slides
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This compound powder
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Distilled water
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Glacial acetic acid
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1M Sodium hydroxide
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pH meter
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Standard histology reagents (Xylene, graded alcohols)
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Nuclear stain (e.g., Harris Hematoxylin)
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Mounting medium and coverslips
Methodology:
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Preparation of Staining Solutions:
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Prepare a 0.5% (w/v) stock solution of this compound in distilled water.
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Create a series of staining solutions at different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, 4.5, 5.0).
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For each solution, take an aliquot of the stock solution and adjust the pH using dilute acetic acid and/or sodium hydroxide.
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Verify the final pH of each solution with a calibrated pH meter.
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-
Deparaffinization and Rehydration:
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Deparaffinize tissue sections by immersing slides in two changes of xylene for 5 minutes each.
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Rehydrate the sections through a graded series of alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).
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Rinse thoroughly in distilled water.
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Nuclear Staining (Optional but Recommended):
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Stain nuclei with a suitable hematoxylin solution according to a standard protocol.
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Rinse well in running tap water.
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"Blue" the nuclei in a suitable solution (e.g., Scott's tap water substitute) or running tap water.
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Rinse in distilled water.
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This compound Staining:
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Immerse one slide in each of the prepared pH-adjusted staining solutions.
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Incubate all slides for a consistent time (e.g., 2-5 minutes).
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Dehydration and Mounting:
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Quickly rinse the slides in distilled water.
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Dehydrate the sections through graded alcohols (95%, 100% x2).
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Clear in xylene (2 changes).
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Mount with a permanent mounting medium.
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Evaluation:
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Examine the slides microscopically to assess the intensity and specificity of the orange cytoplasmic stain at each pH.
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Identify the pH that provides the best balance of strong cytoplasmic staining with minimal background.
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Protocol 2: General Staining with this compound as a Counterstain
This protocol provides a general method for using this compound as a counterstain after nuclear staining.
Methodology:
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Deparaffinize and rehydrate tissue sections to water as described above.
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Stain with Harris Hematoxylin for 5-10 minutes.
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Rinse well in running tap water.
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Differentiate in 1% acid alcohol for 10-30 seconds to remove excess hematoxylin.
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Rinse immediately and thoroughly in running tap water.
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"Blue" the nuclei in Scott's tap water substitute or running tap water for 1-2 minutes.
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Rinse in distilled water.
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Stain in a 0.5% this compound solution (pH adjusted to the determined optimum, e.g., 3.5) for 2-5 minutes.
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Rinse briefly in distilled water.
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Dehydrate quickly through graded alcohols (95%, 100% x2).
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Clear in xylene (2 changes).
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Mount with a resinous mounting medium.
Expected Results:
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Nuclei: Blue/Purple
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Cytoplasm, muscle, keratin: Shades of Orange
Visualizations
Caption: A generalized workflow for using this compound as a counterstain in histology.
Caption: A logical workflow for troubleshooting weak staining with this compound.
References
Technical Support Center: Troubleshooting Uneven Staining with Acid Orange 74
Welcome to the technical support center for Acid Orange 74 staining. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the staining of tissue sections.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in histological staining?
This compound is an anionic monoazo dye. In an acidic solution, it is used to stain basic cellular components such as cytoplasm, muscle, and connective tissue. The staining mechanism is based on an electrostatic attraction between the negatively charged sulfonate groups of the dye and the positively charged amino groups of proteins in the tissue. An acidic environment is crucial as it protonates the tissue proteins, increasing their positive charge and affinity for the anionic dye.
Q2: What is the optimal pH for this compound staining?
The optimal pH for most acid dyes in histology ranges from 2.5 to 5.0.[1] For robust and specific staining with this compound, a pH between 3.0 and 4.0 is often ideal.[1] A pH that is too low can lead to non-specific binding, while a pH that is too high will result in weak or no staining.[1]
Q3: What are the common causes of uneven this compound staining?
Uneven staining can arise from several factors during tissue preparation and the staining procedure itself. Key causes include:
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Improper Fixation: Inadequate or delayed fixation can lead to poor preservation of tissue morphology and inconsistent dye binding.
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Incomplete Deparaffinization: Residual paraffin wax on the tissue section will prevent the aqueous stain from penetrating evenly.[1]
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Tissue Drying: Allowing the tissue section to dry out at any stage of the staining process can cause dye to concentrate in certain areas, leading to a patchy appearance.
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Incorrect pH of Staining Solution: An incorrect or inconsistent pH can result in variable staining intensity across the tissue.[1]
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Stain Solution Issues: An old, contaminated, or unfiltered staining solution can lead to precipitate on the tissue and uneven coloration.
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Inadequate Rinsing: Insufficient rinsing can leave excess dye on the slide, while overly aggressive rinsing can wash out the stain.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound staining, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Staining | pH of the staining solution is too high (not acidic enough). | Verify and adjust the pH of the staining solution to the optimal range of 3.0-4.0 using acetic acid. |
| Insufficient staining time. | Increase the incubation time in the this compound solution incrementally. | |
| Dye concentration is too low. | Prepare a fresh staining solution with a higher concentration of this compound. | |
| Staining solution is old or depleted. | Prepare a fresh batch of the staining solution. | |
| Improper fixation. | Ensure the tissue is adequately fixed according to a standard protocol. | |
| Excessively Dark or Non-Specific Staining | pH of the staining solution is too low. | Increase the pH of the staining solution to within the 3.0-4.0 range to enhance specificity. |
| Staining time is too long. | Reduce the incubation time in the this compound solution. | |
| Dye concentration is too high. | Dilute the staining solution with the appropriate buffer or distilled water. | |
| Uneven or Patchy Staining | Incomplete deparaffinization. | Ensure complete removal of paraffin by using fresh xylene and adequate incubation times. |
| Tissue sections are drying out during the procedure. | Keep the slides moist throughout the entire staining process. Use a humidity chamber for longer incubation steps. | |
| Uneven application of reagents. | Ensure the entire tissue section is fully and evenly covered with each reagent. | |
| Poor fixation. | Review and optimize the fixation protocol for the specific tissue type. | |
| Presence of Precipitate on Tissue Section | Staining solution was not filtered. | Always filter the this compound solution before use to remove any undissolved dye particles. |
| Staining solution is old or contaminated. | Prepare a fresh staining solution. | |
| Stain Washes Out During Rinsing | Rinse solution is too alkaline or harsh. | Use a brief rinse with distilled water or a slightly acidic rinse (e.g., 1% acetic acid) to preserve the stain. |
| Dehydration steps are too prolonged. | Keep the dehydration steps through graded alcohols brief. |
Experimental Protocols
Preparation of this compound Staining Solution (1% Aqueous)
Reagents:
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This compound powder
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Distilled water
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Glacial acetic acid
Procedure:
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Weigh 1 gram of this compound powder.
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Dissolve the powder in 100 mL of distilled water. Gentle heating may be required to fully dissolve the dye.
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Allow the solution to cool to room temperature.
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Adjust the pH of the solution to the desired range (e.g., 3.5) by adding glacial acetic acid dropwise while monitoring with a pH meter.
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Filter the solution using standard filter paper before use.
General Staining Protocol for Paraffin-Embedded Sections
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Deparaffinization and Rehydration:
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Immerse slides in two changes of xylene for 5 minutes each.
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Transfer slides through two changes of 100% ethanol for 3 minutes each.
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Hydrate through 95% ethanol for 3 minutes.
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Hydrate through 70% ethanol for 3 minutes.
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Rinse briefly in distilled water.
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-
Nuclear Staining (Optional Counterstain):
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Stain in a suitable hematoxylin solution (e.g., Harris Hematoxylin) for 5-10 minutes.
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Rinse in running tap water.
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Differentiate in 1% acid alcohol if necessary.
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"Blue" the sections in a suitable bluing agent or running tap water until the nuclei are blue.
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Wash in running tap water for 5 minutes.
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This compound Staining:
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Immerse slides in the prepared 1% this compound staining solution for 1-5 minutes (optimization may be required).
-
-
Dehydration, Clearing, and Mounting:
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Quickly rinse in distilled water.
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Dehydrate through two changes of 95% ethanol for 2 minutes each.
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Dehydrate through two changes of 100% ethanol for 2 minutes each.
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Clear in two changes of xylene for 5 minutes each.
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Mount with a permanent mounting medium.
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Visualizations
Caption: A generalized workflow for the this compound staining protocol.
Caption: A logical workflow for troubleshooting uneven this compound staining.
References
Technical Support Center: Degradation of Acid Orange 74 Under Laser Exposure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of Acid Orange 74 (AO74) under laser exposure.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound (C.I. 18745) is a single azo, metal-complex dye.[1] Its chemical formula is C16H12N5NaO7S, and it has a molecular weight of approximately 441.35 g/mol .[1][2] It is also available as a chromium complex with the formula C16H11CrN5O8S•Na and a molecular weight of 508.34.[3][4] It appears as a dark brown powder and is soluble in water, creating an orange solution. Its maximum absorbance (λmax) is at 455 nm.
Q2: What is the principle behind the laser-induced degradation of this compound?
Laser-induced degradation of this compound, an azo dye, is an advanced oxidation process (AOP). The laser acts as a high-intensity light source to initiate photochemical reactions. This can occur through two primary mechanisms:
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Photolysis: The high-energy photons from the laser can directly break the chemical bonds in the dye molecule, particularly the vulnerable azo bond (-N=N-), leading to its decomposition.
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Photocatalysis: In the presence of a semiconductor photocatalyst (like TiO2 or ZnO), the laser irradiation excites the catalyst, generating electron-hole pairs. These charge carriers then react with water and oxygen to produce highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide radicals (O2•−). These ROS are powerful oxidizing agents that can break down the complex structure of this compound into simpler, less harmful compounds.
Q3: What are the expected degradation byproducts of this compound?
Q4: What safety precautions should be taken during laser-induced degradation experiments?
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Laser Safety: Never look directly into the laser beam. Use appropriate laser safety goggles that protect against the specific wavelength of your laser. Enclose the experimental setup to prevent accidental exposure to the laser beam.
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Chemical Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound, solvents, and any catalysts.
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Ventilation: Conduct the experiment in a well-ventilated area or a fume hood to avoid inhalation of any volatile organic compounds that may be generated during the degradation process.
Troubleshooting Guides
Issue 1: Low or No Degradation of this compound
| Question | Possible Cause | Troubleshooting Steps |
| Why is the degradation efficiency of this compound very low? | Incorrect Wavelength: The laser wavelength may not be optimal for exciting the photocatalyst or for direct photolysis of the dye. AO74 has a λmax of 455 nm. | - Ensure the laser wavelength is suitable for the absorption spectrum of your photocatalyst (e.g., UV range for TiO2).- For photolysis, a wavelength near the dye's λmax might be effective, but UV lasers are generally more effective for bond cleavage. |
| Insufficient Laser Power: The laser intensity may be too low to generate a sufficient number of photons to drive the reaction. | - Gradually increase the laser power. Be aware that excessive power can lead to thermal effects or damage to the sample cell.- Focus the laser beam to increase the power density at the sample. | |
| Inappropriate pH: The pH of the solution can affect the surface charge of the photocatalyst and the dye molecule, influencing the adsorption and degradation process. | - Optimize the pH of the solution. For many azo dyes, degradation is more efficient in acidic conditions. Start with a pH around 3 and test a range to find the optimum. | |
| Catalyst Inactivity: The photocatalyst may be inactive or poisoned. | - Ensure the catalyst is properly prepared and activated (e.g., by calcination).- If reusing the catalyst, consider a regeneration step to remove any adsorbed species. | |
| Low Catalyst Concentration: The amount of catalyst may be insufficient for the volume and concentration of the dye solution. | - Increase the catalyst loading incrementally. Note that an excessively high concentration can lead to light scattering and reduce the degradation efficiency. |
Issue 2: Inconsistent or Irreproducible Results
| Question | Possible Cause | Troubleshooting Steps |
| Why do my experimental results vary significantly between runs? | Fluctuations in Laser Output: The laser power may not be stable over the course of the experiment. | - Allow the laser to warm up and stabilize before starting the experiment.- Use a power meter to monitor the laser output during the experiment. |
| Inhomogeneous Sample: The photocatalyst may not be uniformly suspended in the solution, leading to inconsistent light absorption and reaction rates. | - Use a magnetic stirrer or ultrasonic bath to ensure the catalyst is well-dispersated throughout the experiment. | |
| Temperature Variations: The temperature of the solution can affect reaction kinetics. Laser irradiation can also heat the sample. | - Use a water bath or a cooling system to maintain a constant temperature in the reaction vessel. | |
| Changes in Initial Dye Concentration: Inaccurate preparation of the initial dye solution will lead to variability in results. | - Prepare a fresh stock solution regularly and use precise dilutions for each experiment. Verify the initial concentration with a spectrophotometer before starting the experiment. |
Issue 3: Issues with Monitoring the Degradation
| Question | Possible Cause | Troubleshooting Steps |
| Why is it difficult to measure the degradation of this compound accurately? | Interference from Intermediates: Degradation byproducts may absorb light at the same wavelength as the parent dye, leading to inaccurate spectrophotometric readings. | - Use High-Performance Liquid Chromatography (HPLC) to separate the parent dye from its byproducts for more accurate quantification.- Scan the entire UV-Vis spectrum at different time points to observe the appearance of new absorption peaks. |
| Catalyst Interference: Suspended catalyst particles can scatter light, affecting absorbance measurements. | - Centrifuge or filter the samples before taking spectrophotometric measurements to remove the catalyst particles. |
Experimental Protocols
1. Photocatalytic Degradation of this compound using a UV Laser and TiO2
This protocol is adapted from studies on the photocatalytic degradation of similar azo dyes.
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Materials:
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This compound
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Titanium dioxide (TiO2) photocatalyst (e.g., P25)
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Deionized water
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Hydrochloric acid and Sodium hydroxide (for pH adjustment)
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Quartz cuvette or reactor
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UV laser (e.g., Nd:YAG at 355 nm)
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Magnetic stirrer
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Spectrophotometer
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HPLC system
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-
Procedure:
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Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water. Dilute the stock solution to the desired initial concentration (e.g., 20 mg/L).
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Catalyst Suspension: Add the TiO2 photocatalyst to the dye solution (e.g., a concentration of 1 g/L).
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pH Adjustment: Adjust the pH of the suspension to the desired level (e.g., pH 3) using dilute HCl or NaOH.
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Adsorption-Desorption Equilibrium: Place the suspension in the dark on a magnetic stirrer for 30-60 minutes to allow the dye to adsorb onto the surface of the catalyst, reaching an equilibrium.
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Laser Irradiation:
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Transfer the suspension to the quartz reactor.
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Position the laser so that the beam is directed into the solution.
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Turn on the magnetic stirrer to ensure the catalyst remains suspended.
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Irradiate the solution with the UV laser at a constant power for a set duration.
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Sampling: At regular intervals, withdraw a small aliquot of the suspension.
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Analysis:
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Centrifuge or filter the sample to remove the TiO2 particles.
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Measure the absorbance of the supernatant at 455 nm using a spectrophotometer to determine the concentration of the remaining this compound.
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For more detailed analysis of byproducts, analyze the samples using an HPLC system.
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-
Data Calculation: Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.
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Data Presentation
Table 1: Effect of Laser Power on the Degradation of this compound
Conditions: [AO74] = 20 mg/L, [TiO2] = 1 g/L, pH = 3, Irradiation Time = 60 min.
| Laser Power (W) | Degradation Efficiency (%) |
| 5 | 35.2 |
| 10 | 62.8 |
| 15 | 85.1 |
| 20 | 86.3 |
Table 2: Effect of pH on the Degradation of this compound
Conditions: [AO74] = 20 mg/L, [TiO2] = 1 g/L, Laser Power = 15 W, Irradiation Time = 60 min.
| pH | Degradation Efficiency (%) |
| 2 | 88.4 |
| 3 | 85.1 |
| 5 | 65.7 |
| 7 | 42.3 |
| 9 | 30.9 |
Visualizations
Caption: Experimental workflow for the laser-induced photocatalytic degradation of this compound.
Caption: Proposed degradation pathway of this compound under laser exposure.
References
Technical Support Center: Removing Acid Orange 74 Stains from Laboratory Equipment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing Acid Orange 74 stains from various laboratory equipment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it stain so persistently?
A1: this compound is a monoazo acid dye containing a chromium complex.[1] Its chemical structure and the presence of the metal complex contribute to its strong affinity for various materials, leading to persistent staining. It is soluble in water and ethanol.[2]
Q2: What personal protective equipment (PPE) should I wear when cleaning this compound stains?
A2: Always wear appropriate personal protective equipment (PPE) when handling this compound and the cleaning agents used for its removal. This includes:
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Safety goggles to protect your eyes from splashes.
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Chemical-resistant gloves (e.g., nitrile) to protect your hands.
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A lab coat to protect your clothing and skin.
Q3: Are there any cleaning agents I should avoid when working with this compound?
A3: Yes. Crucially, you must never mix acidic solutions with sodium hypochlorite (bleach). [3][4][5] this compound is an acidic dye. Mixing it with bleach can generate toxic chlorine gas, which can cause severe respiratory irritation and can be fatal at high concentrations.
Q4: What is the first step I should take when a spill of this compound occurs?
A4: For any spill, the first step is to contain it to prevent it from spreading. Use absorbent materials like vermiculite or spill pillows to create a dike around the spill. For small spills on benchtops, you can proceed with the cleaning protocols outlined below. For large spills, evacuate the area and follow your institution's emergency procedures.
Troubleshooting Guides
This section provides detailed protocols for removing this compound stains from common laboratory equipment. The recommended cleaning method depends on the material of the equipment and the nature of the stain (fresh or dried).
Glassware (Borosilicate Glass)
Borosilicate glass is highly resistant to most chemicals, making it the easiest to clean.
Scenario 1: Fresh Stains
For fresh spills or recently stained glassware:
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Rinse: Immediately rinse the glassware under running deionized water.
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Detergent Wash: Wash with a laboratory-grade detergent and warm water. Use a soft brush to scrub the stained area.
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Solvent Rinse: If the stain persists, rinse with 70% ethanol or acetone.
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Final Rinse: Rinse thoroughly with deionized water and allow to air dry.
Scenario 2: Dried or Stubborn Stains
For dried-on stains that are not removed by the above method:
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Initial Cleaning: Follow steps 1-3 for fresh stains to remove as much of the dye as possible.
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Alkaline Soak: Prepare a 0.01 M Sodium Hydroxide (NaOH) solution. Soak the glassware in this solution for 1-2 hours. A study on the biosorption of this compound found that a 0.01 M NaOH solution was an effective eluent for its desorption.
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Rinse: Thoroughly rinse the glassware with deionized water to remove the NaOH solution.
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Acid Rinse (Optional): For any remaining inorganic residues, a brief rinse with a mild acid solution (e.g., 1% HCl) can be performed. Ensure all alkaline solution is rinsed off before this step.
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Final Rinse: Rinse extensively with deionized water and allow to dry.
Plasticware (Polypropylene and Polyethylene)
Plasticware requires a gentler approach as it is more susceptible to chemical attack and surface damage than glass. Polypropylene and polyethylene have good resistance to acids and bases but can be damaged by strong oxidizing agents.
Scenario 1: Fresh Stains
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Rinse: Immediately rinse with deionized water.
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Mild Detergent: Wash with a mild, neutral pH laboratory detergent and lukewarm water. Avoid abrasive brushes or scouring pads which can scratch the plastic surface.
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Final Rinse: Rinse thoroughly with deionized water and air dry.
Scenario 2: Dried or Stubborn Stains
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Initial Cleaning: Perform the fresh stain cleaning procedure.
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Alkaline Soak: Soak the plasticware in a 0.01 M NaOH solution for 30-60 minutes. Monitor the plastic for any signs of degradation.
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Rinse: Thoroughly rinse with deionized water.
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Oxidizing Agent (Use with Caution): If the stain persists, a dilute solution of hydrogen peroxide (3%) can be used. Apply the solution to the stained area for a short period (5-10 minutes). Hydrogen peroxide acts as a bleaching agent by oxidizing the color-causing molecules in the stain.
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Final Rinse: Rinse thoroughly with deionized water and air dry. Do not use sodium hypochlorite (bleach) on plasticware if there is any residual acid from the dye.
Stainless Steel (316 Grade)
316 stainless steel is generally resistant to corrosion but can be damaged by strong acids and chlorides, including sodium hypochlorite (bleach).
Scenario 1: Fresh Stains
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Wipe and Rinse: Immediately wipe the spill with a damp cloth and rinse the surface with deionized water.
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Mild Detergent: Clean the area with a mild laboratory detergent and water.
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Rinse and Dry: Rinse thoroughly with deionized water and dry completely to prevent water spots.
Scenario 2: Dried or Stubborn Stains
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Initial Cleaning: Follow the procedure for fresh stains.
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Solvent Wipe: Wipe the stained area with a cloth dampened with 70% ethanol or acetone.
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Specialized Cleaner: If the stain remains, use a non-abrasive cleaner specifically designed for stainless steel. Apply with a soft cloth, rubbing in the direction of the metal's grain.
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Rinse and Dry: Rinse thoroughly with deionized water and dry the surface completely.
Data Presentation
Table 1: Recommended Cleaning Agents for this compound Stains
| Material | Fresh Stains | Dried/Stubborn Stains | Agents to Use with Caution | Agents to Avoid |
| Glassware | Deionized Water, Lab Detergent, 70% Ethanol, Acetone | 0.01 M Sodium Hydroxide, 1% Hydrochloric Acid | - | Mixing Acid and Bleach |
| Plasticware | Deionized Water, Mild Lab Detergent | 0.01 M Sodium Hydroxide | 3% Hydrogen Peroxide | Strong Oxidizing Agents, Abrasives, Mixing Acid and Bleach |
| Stainless Steel | Deionized Water, Mild Lab Detergent | 70% Ethanol, Acetone, Specialized Stainless Steel Cleaner | - | Strong Acids, Chlorides (Bleach), Abrasive Cleaners |
Experimental Protocols
Protocol 1: Preparation of 0.01 M Sodium Hydroxide (NaOH) Solution
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Objective: To prepare a 1 L solution of 0.01 M NaOH for cleaning stubborn this compound stains.
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Materials:
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Sodium hydroxide (NaOH) pellets (Molar Mass: 40.00 g/mol )
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Deionized water
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1 L volumetric flask
-
Weighing balance
-
Funnel
-
Beaker
-
-
Procedure:
-
Calculate the mass of NaOH required: 0.01 mol/L * 1 L * 40.00 g/mol = 0.4 g.
-
Wear appropriate PPE (gloves, safety goggles, lab coat).
-
Weigh out 0.4 g of NaOH pellets into a beaker.
-
Add approximately 500 mL of deionized water to the 1 L volumetric flask.
-
Carefully add the NaOH pellets to the volumetric flask using a funnel.
-
Swirl the flask gently to dissolve the pellets. The dissolution of NaOH is exothermic, so the solution will warm up.
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Once the NaOH is completely dissolved and the solution has cooled to room temperature, add deionized water to the 1 L mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Label the container clearly as "0.01 M Sodium Hydroxide".
-
Mandatory Visualization
Caption: Workflow for removing this compound stains.
Caption: DANGER: Do NOT mix this compound with bleach.
References
Technical Support Center: Acid Orange 74 Staining Solutions
This guide provides researchers, scientists, and drug development professionals with essential information on the shelf life, storage, and troubleshooting of Acid Orange 74 staining solutions to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound powder?
This compound in its powder form should be stored in a cool, dry place, away from direct sunlight.[1][2] It is crucial to keep the container tightly sealed to prevent moisture absorption, which can affect its stability and performance.[1][2]
Q2: What is the shelf life of this compound powder?
When stored under the recommended conditions, this compound powder has a shelf life of approximately two years (24 months).[1]
Q3: How should a prepared this compound staining solution be stored?
Prepared staining solutions should be stored in tightly closed, light-resistant containers. While specific stability data for solutions is less common, storing them in a cool, dark environment (like a refrigerator at 4°C) is a standard practice to prolong usability.
Q4: What is the typical shelf life of a prepared this compound staining solution?
The shelf life of a prepared solution is significantly shorter than that of the powder and depends on factors like solvent, concentration, and storage conditions. For optimal results, it is best practice to prepare fresh solutions. If stored, the solution should be visually inspected for precipitation or color change before each use. Filtering the solution before use is highly recommended to remove any particles that may have formed.
Q5: What are the signs that my this compound powder or solution has degraded?
For the powder, signs of degradation include clumping (due to moisture absorption) or a noticeable change in color. For the staining solution, indicators of degradation include the formation of precipitates, a visible color shift, or a decrease in staining intensity in your experiments.
Quantitative Data Summary
| Parameter | Specification | Source(s) |
| Form | Powder | |
| Shelf Life (Powder) | 2 years | |
| Storage (Powder) | Cool, dry, tightly sealed, light-resistant container | |
| Storage (Solution) | Cool, dark (e.g., 4°C), tightly sealed, light-resistant container | Inferred from general lab best practices |
| pH Stability | Expected to be most stable in the pH 3-13 range | |
| Solubility | Soluble in water |
Troubleshooting Guide
Q1: Why is my staining too weak or completely absent?
This is a common issue that can stem from several factors:
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Exhausted Staining Solution: With repeated use, the dye concentration in the solution can become depleted. Prepare a fresh solution.
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Incorrect pH: The acidity of the staining solution is critical for proper binding. Ensure the pH is within the optimal range for your specific protocol.
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Insufficient Staining Time: The incubation period may be too short for the dye to effectively bind to the target structures. Try increasing the staining duration.
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Improper Fixation: Poor fixation can lead to the loss of target antigens or structures. Ensure your tissue fixation protocol is appropriate for your sample.
Q2: My slide has excessive background staining. How can I fix this?
High background can obscure your target and is typically caused by:
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Overly Concentrated Solution: The staining solution may be too concentrated. Try diluting it.
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Excessive Staining Time: Reduce the amount of time the slide is incubated in the staining solution.
-
Inadequate Rinsing: Insufficient rinsing after the staining step can leave excess dye on the slide. Ensure a thorough but gentle rinse.
Q3: I see crystalline precipitates or particles on my tissue section. What is the cause?
The presence of precipitates on the tissue is often due to the staining solution itself.
-
Unfiltered Solution: The solution may contain undissolved dye particles. Always filter the staining solution before use, especially if it has been stored.
-
Degraded Solution: An old or contaminated solution can lead to dye precipitation. Prepare a fresh solution to avoid this issue.
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Tissue Drying: Allowing the tissue section to dry out at any point during the staining process can cause the formation of crystals and non-specific staining.
Experimental Protocols & Workflows
General Protocol: this compound as a Cytoplasmic Counterstain
This protocol provides a general guideline for using this compound. Optimal concentrations and incubation times should be determined empirically for your specific tissue and experimental setup.
Materials:
-
This compound powder
-
Distilled water or appropriate buffer (e.g., with acetic acid to lower pH)
-
Nuclear stain (e.g., Hematoxylin)
-
Deparaffinized and rehydrated tissue sections on slides
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Graded alcohols for dehydration
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Clearing agent (e.g., Xylene)
-
Mounting medium
Procedure:
-
Deparaffinize and Rehydrate: Take tissue sections through xylene and a graded series of alcohols to water.
-
Nuclear Staining (Optional): Stain with a suitable nuclear stain like Hematoxylin according to a standard protocol. Rinse thoroughly.
-
Prepare Staining Solution: Prepare a 0.1% - 0.5% (w/v) this compound solution in distilled water. A few drops of acetic acid can be added to acidify the solution, which often improves staining. Filter the solution before use.
-
Staining: Immerse slides in the this compound solution for 1-5 minutes.
-
Rinsing: Briefly rinse the slides in distilled water or an acetic acid solution to remove excess stain.
-
Dehydration: Quickly dehydrate the sections through graded alcohols (e.g., 95% ethanol, 100% ethanol).
-
Clearing: Clear the sections in xylene.
-
Mounting: Mount with a permanent mounting medium.
Visualized Workflows
Caption: A generalized experimental workflow for using this compound.
Caption: A logical flowchart for troubleshooting common staining issues.
References
how to avoid artifacts in Acid Orange 74 stained slides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Acid Orange 74 for histological staining. Our goal is to help you avoid common artifacts and achieve optimal staining results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its principle in histological staining?
This compound is an anionic, water-soluble monoazo dye.[1] In histological applications, acid dyes are used to stain basic cellular components such as the cytoplasm, muscle fibers, and connective tissue. The staining mechanism of this compound is based on electrostatic interactions. In an acidic staining solution, protein amino groups in the tissue become protonated (positively charged). The anionic dye molecules then bind to these protonated groups, resulting in selective staining.
Q2: What are the most common artifacts encountered with this compound staining?
Common artifacts include dye precipitate on the tissue section, uneven or patchy staining, and weak or pale staining. These issues can often be traced back to the preparation of the staining solution, the staining protocol itself, or the tissue preparation steps.
Q3: How should I prepare and store the this compound staining solution?
To ensure a stable and effective staining solution, it is crucial to use high-quality reagents and follow proper preparation techniques. It is recommended to use deionized or distilled water for solution preparation.[2][3] The dye powder should be completely dissolved, and gentle heating can be used to aid this process, though boiling should be avoided.[2] For long-term stability, the solution should be filtered and stored in a dark, cool place.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound staining experiments.
Issue 1: Precipitate on Tissue Section
Q: I am observing orange precipitate on my stained slides. What is the cause, and how can I prevent it?
A: Dye precipitate on the slide can be caused by several factors, including a supersaturated staining solution, the use of hard water, or incompatibility with other reagents.
| Possible Cause | Suggested Solution |
| Staining solution was not filtered. | Filter the staining solution through a 0.22 µm or 0.45 µm filter before use. |
| Water hardness (presence of divalent cations). | Use deionized or distilled water to prepare all solutions. If this is not possible, consider adding a chelating agent like EDTA. |
| The solution is supersaturated. | Prepare a less concentrated stock solution. If precipitate forms upon cooling, gently warm the solution before use to redissolve it. |
| Incompatibility with other reagents. | Ensure the pH of the solution is within the optimal range for the dye before adding other reagents. Test for reagent compatibility in a small-scale experiment first. |
| Solvent evaporation during staining. | Use a humidified staining chamber to minimize evaporation during incubation. |
Issue 2: Uneven or Patchy Staining
Q: My tissue sections are staining unevenly. What could be the problem?
A: Uneven staining can result from improper tissue preparation or inconsistent application of the staining solution.
| Possible Cause | Suggested Solution |
| Inadequate deparaffinization. | Ensure complete removal of paraffin wax by using fresh xylene or a xylene substitute. |
| Inadequate mixing of the staining solution. | Gently agitate the slides during incubation to ensure even distribution of the dye. |
| Precipitation of the dye during the staining procedure. | Make sure the staining solution is clear and free of precipitate before applying it to the slides. |
| Insufficient rinsing. | Ensure thorough but gentle rinsing between steps to remove excess reagents. |
Issue 3: Weak or Pale Staining
Q: The orange staining in my sections is very weak. How can I improve the intensity?
A: Weak staining is often due to issues with the staining time, the solution's concentration or pH, or over-differentiation.
| Possible Cause | Suggested Solution |
| Staining time is too short. | Increase the incubation time in the this compound solution. |
| The staining solution is old or depleted. | Prepare a fresh staining solution. |
| The pH of the staining solution is too high. | Ensure the pH is acidic. An acidic environment is necessary for the protonation of tissue proteins, which facilitates binding of the acid dye. |
| Over-differentiation. | If a differentiation step is used, reduce the time in the differentiation solution. |
| Inadequate rinsing after staining. | Ensure a quick but thorough rinse after applying the orange stain. |
Experimental Protocols
Preparation of 1% this compound Staining Solution
| Component | Quantity |
| This compound Powder | 1 g |
| Distilled Water | 100 ml |
| Glacial Acetic Acid | 0.5 ml |
Method:
-
Dissolve 1 gram of this compound powder in 100 ml of distilled water.
-
Stir until the dye is completely dissolved. Gentle heating can be applied if necessary.
-
Add 0.5 ml of glacial acetic acid to the solution and mix well.
-
For critical applications, filter the solution through a 0.45 µm filter to remove any micro-aggregates.
-
Store in a well-sealed, light-protected container at room temperature.
Staining Protocol for Paraffin-Embedded Sections
This is a general protocol and may require optimization for specific tissue types and fixation methods.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene or a xylene substitute for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% ethanol for 3 minutes.
-
Hydrate through 70% ethanol for 3 minutes.
-
Rinse briefly in distilled water.
-
-
Nuclear Staining (Counterstain):
-
Stain in a suitable hematoxylin solution (e.g., Harris Hematoxylin) for 5-10 minutes.
-
Rinse briefly in running tap water.
-
Differentiate in 0.5-1% acid alcohol for a few seconds.
-
Rinse well in running tap water.
-
Blue in Scott's tap water substitute or saturated lithium carbonate solution.
-
Wash in running tap water for 5 minutes.
-
-
This compound Staining:
-
Stain in 1% this compound solution for 1-5 minutes (time may need optimization).
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate through 95% ethanol and two changes of 100% ethanol for 2 minutes each.
-
Clear in two changes of xylene or a xylene substitute for 3 minutes each.
-
Mount with a suitable resinous mounting medium.
-
Visual Guides
Caption: Workflow of the this compound staining protocol.
Caption: Troubleshooting logic for common staining artifacts.
References
Technical Support Center: Enhancing the Fluorescence Signal of Acid Orange 74
Welcome to the technical support center for enhancing the fluorescence signal of the azo dye, Acid Orange 74. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows and are seeking to optimize its fluorescent properties. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments to enhance the fluorescence of this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is my this compound solution not fluorescing or showing a very weak signal? | Azo dyes like this compound inherently exhibit very weak fluorescence due to a process called fluorescence quenching by the central azo (-N=N-) bond. This is the most common reason for a weak signal. Improper solvent choice can also lead to poor fluorescence. | The inherent weak fluorescence can be enhanced by altering the microenvironment of the dye. Consider using surfactants to form micelles or encapsulating the dye in cyclodextrins. For solvent effects, test a range of solvents with varying polarities. |
| I've added a surfactant, but the fluorescence enhancement is minimal. | The type and concentration of the surfactant are critical. Anionic or cationic surfactants may interact differently with the anionic this compound. The surfactant concentration must be above its critical micelle concentration (CMC) to form micelles that can encapsulate the dye. | Use an anionic or non-ionic surfactant to avoid potential precipitation with the anionic dye. Ensure the surfactant concentration is well above its CMC. You may need to perform a concentration titration to find the optimal surfactant concentration for maximum fluorescence enhancement. |
| My dye is precipitating out of solution after adding a cationic surfactant. | This compound is an anionic dye due to its sulfonate groups. Adding a cationic surfactant can lead to the formation of an insoluble ion pair, causing precipitation. | Avoid using cationic surfactants with this compound. Opt for anionic or non-ionic surfactants. |
| The fluorescence signal is unstable and decreases over time. | Photobleaching, the irreversible photochemical destruction of the fluorophore, can occur upon prolonged exposure to the excitation light source. | Minimize the exposure of your sample to the excitation light. Use the lowest possible excitation intensity and shortest exposure time needed for measurement. Consider using an anti-fade reagent if compatible with your experimental setup. |
| I am observing a shift in the emission wavelength. | The polarity of the microenvironment around the dye molecule influences its emission spectrum. Encapsulation in a micelle or a cyclodextrin cavity changes the local environment from aqueous to a more non-polar one, which can cause a spectral shift. | This is an expected phenomenon and can be an indicator of successful encapsulation. Record the complete emission spectrum to determine the new emission maximum. This shift can be advantageous in multi-color experiments to reduce spectral overlap. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its fluorescence typically weak?
This compound is a sulfonated monoazo dye. Azo dyes are characterized by the presence of an azo group (-N=N-) which connects aromatic rings. This azo group is known to be an efficient fluorescence quencher, leading to the inherently low fluorescence quantum yield of most azo dyes in aqueous solutions.
Q2: How do surfactants enhance the fluorescence of this compound?
Surfactants, at concentrations above their critical micelle concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic part of the this compound molecule can be incorporated into the non-polar interior of the micelle. This encapsulation restricts the molecular vibrations and rotations of the dye, which are non-radiative decay pathways. By minimizing these non-radiative processes, the probability of radiative decay (fluorescence) is increased, leading to a stronger signal.
Q3: How does cyclodextrin encapsulation enhance fluorescence?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic portion of the this compound molecule can form an inclusion complex with the cyclodextrin, essentially being encapsulated within its cavity. Similar to micelles, this rigid environment protects the dye from non-radiative decay processes and solvent-induced quenching, thereby enhancing its fluorescence quantum yield.
Q4: What is the effect of solvent polarity on the fluorescence of azo dyes?
The fluorescence properties of many dyes, including azo dyes, are sensitive to the polarity of the solvent. A change in solvent can alter the energy levels of the excited state, affecting both the emission wavelength and the quantum yield. For some azo dyes, moving to a less polar solvent can lead to an increase in fluorescence intensity. For instance, the fluorescence quantum yield of the related azo dye, Methyl Orange, is significantly higher in DMSO (a less polar aprotic solvent) than in water[1].
Q5: Can I use metal nanoparticles to enhance the fluorescence of this compound?
Quantitative Data on a Model Sulfonated Azo Dye
Specific photophysical data for this compound is not widely published. However, data from a structurally similar sulfonated azo dye, Methyl Orange, can provide insights into the expected behavior in different solvent environments.
Table 1: Photophysical Properties of Methyl Orange in Various Solvents [1]
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_f) | Average Lifetime (τ_av, ns) |
| Water | 80.1 | 464 | 589.51 | 125.51 | 0.05 | 2.12 |
| Methanol | 32.7 | 421 | 463.00 | 42.00 | 0.12 | 3.54 |
| DMF | 38.2 | 424 | 487.81 | 63.81 | 0.19 | 4.88 |
| DMSO | 46.7 | 440 | 514.00 | 74.00 | 0.24 | 5.36 |
Disclaimer: This data is for Methyl Orange and is intended to be illustrative of the potential behavior of a sulfonated azo dye in different solvents. Actual values for this compound may vary.
Experimental Protocols
Protocol 1: Fluorescence Enhancement using Surfactants
This protocol describes how to enhance the fluorescence of this compound using a common anionic surfactant, Sodium Dodecyl Sulfate (SDS).
Materials:
-
This compound
-
Sodium Dodecyl Sulfate (SDS)
-
Deionized water
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of this compound: Dissolve a known amount of this compound in deionized water to prepare a 1 mM stock solution.
-
Prepare a stock solution of SDS: Dissolve SDS in deionized water to prepare a 100 mM stock solution. Note that the critical micelle concentration (CMC) of SDS is approximately 8.2 mM.
-
Prepare a series of sample solutions: In a set of cuvettes, prepare a series of solutions containing a fixed concentration of this compound (e.g., 10 µM) and varying concentrations of SDS (e.g., 0, 2, 5, 10, 20, 50 mM). Ensure the final volume in each cuvette is the same.
-
Equilibrate the samples: Allow the samples to stand for at least 30 minutes at room temperature to ensure the formation of micelles and the incorporation of the dye.
-
Measure the fluorescence spectra: Using a spectrofluorometer, measure the fluorescence emission spectrum of each sample. Excite the samples at the absorption maximum of this compound in the SDS solution (this may need to be determined experimentally, but you can start with the known λ_abs in water). Record the emission intensity at the wavelength of maximum emission.
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Analyze the data: Plot the fluorescence intensity as a function of SDS concentration. You should observe a significant increase in fluorescence as the SDS concentration surpasses its CMC.
Protocol 2: Fluorescence Enhancement using β-Cyclodextrin
This protocol outlines the procedure for enhancing the fluorescence of this compound through inclusion complex formation with β-cyclodextrin.
Materials:
-
This compound
-
β-Cyclodextrin
-
Deionized water
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of this compound: Prepare a 1 mM stock solution of this compound in deionized water.
-
Prepare a stock solution of β-cyclodextrin: Prepare a saturated solution of β-cyclodextrin in deionized water (solubility is approx. 18.5 g/L at 25°C).
-
Prepare a series of sample solutions: In a set of cuvettes, add a fixed amount of this compound stock solution to achieve a final concentration of 10 µM. Then, add varying amounts of the β-cyclodextrin stock solution to achieve a range of final concentrations (e.g., 0, 1, 2, 5, 10, 15 mM). Adjust the final volume with deionized water to be the same in all cuvettes.
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Promote complex formation: Stir the solutions for an extended period (e.g., 2-3 hours) at a constant temperature to facilitate the formation of the inclusion complex.
-
Measure the fluorescence spectra: Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. Excite the sample at the absorption maximum of the this compound-β-cyclodextrin complex.
-
Data analysis: Plot the fluorescence intensity against the concentration of β-cyclodextrin to determine the extent of fluorescence enhancement.
Visualizations
References
compatibility of Acid Orange 74 with different mounting media
Welcome to the technical support center for Acid Orange 74. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments when using this compound with various mounting media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a water-soluble monoazo dye.[1][2] In a laboratory setting, it can be used as a stain in various industrial applications, including for textiles, leather, and soaps.[1] While primarily an industrial dye, its fluorescent properties are utilized in some research applications.[3][4]
Q2: What are the key considerations when selecting a mounting medium for specimens stained with this compound?
The ideal mounting medium should preserve the fluorescence of the stain, prevent fading (photobleaching), provide a refractive index close to that of the coverslip (approximately 1.5), and be compatible with the stained sample. The choice between aqueous (water-based) and non-aqueous (solvent-based) media, as well as permanent (hardening) and temporary (non-hardening) formulations, will depend on the experimental requirements, such as the need for long-term storage or immediate imaging.
Q3: Can I use a permanent, non-aqueous mounting medium with this compound?
Yes, it is possible to use a permanent, non-aqueous mounting medium. However, this requires thorough dehydration of the specimen through a graded series of ethanol followed by clearing with an agent like xylene before mounting. This type of medium is ideal for long-term storage of stained samples.
Q4: Are there specific mounting media that are known to be incompatible with this compound?
While specific compatibility data for this compound is limited, issues can arise with mounting media that have an inappropriate pH or chemical composition that may react with the azo dye structure. It is always recommended to perform a small-scale test to ensure compatibility before mounting valuable samples.
Q5: How can I prevent the fading of this compound fluorescence during microscopy?
Fading, or photobleaching, is a common issue with fluorescent dyes. To minimize fading of this compound:
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Use a high-quality antifade mounting medium.
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Reduce the exposure time to the excitation light source.
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Use the lowest possible light intensity necessary for imaging.
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Store slides in the dark and at a cool temperature (2-8°C for non-setting media).
Troubleshooting Guides
Issue 1: Weak or No Staining Signal
| Possible Cause | Troubleshooting Step |
| Incorrect pH of Staining Solution | Ensure the staining solution is sufficiently acidic, as acid dyes bind most effectively in an acidic environment. |
| Insufficient Staining Time | Increase the incubation time of the sample in the this compound solution. |
| Dye Degradation | Use a freshly prepared staining solution, as dyes can degrade over time. |
| Incomplete Deparaffinization | For paraffin-embedded tissues, ensure complete removal of paraffin with xylene and proper rehydration through graded alcohols to allow the aqueous stain to penetrate. |
Issue 2: Rapid Fading or Photobleaching
| Possible Cause | Troubleshooting Step |
| Mounting Medium Lacks Antifade Reagent | Use a commercially available mounting medium containing an antifade agent like p-phenylenediamine (PPD) or n-propyl gallate (NPG). |
| Excessive Light Exposure | Minimize the duration and intensity of light exposure during microscopy. Utilize neutral density filters if available. |
| Improper Storage | Store stained slides protected from light in a cool, dark place. For non-setting media, refrigeration at 2-8°C is recommended. |
Issue 3: Crystal Formation or Precipitation on the Slide
| Possible Cause | Troubleshooting Step |
| Incompatibility with Mounting Medium | The dye may be precipitating out of the solution upon contact with the mounting medium. Test a different type of mounting medium (e.g., aqueous vs. non-aqueous). |
| Drying of the Stained Specimen | Do not allow the specimen to dry out at any stage of the staining and mounting process. |
| Stain Solution Not Filtered | Filter the staining solution before use to remove any dye precipitates. |
Data Summary
Table 1: General Properties of Mounting Media Types and Considerations for Use with Fluorescent Dyes like this compound
| Mounting Medium Type | Key Characteristics | Advantages | Disadvantages | Compatibility Considerations for this compound |
| Aqueous (Non-setting) | Water-based, remain liquid. Often contain glycerol. | Allows for immediate imaging. Good for preserving fluorescence. | Not ideal for long-term storage. May require sealing of the coverslip. | Generally a good starting point. Ensure the medium contains an antifade reagent. |
| Aqueous (Setting/Hardening) | Water-based, solidify over time. | Better for longer-term storage than non-setting aqueous media. | May cause tissue shrinkage or bubble formation. Requires curing time. | A viable option, especially with antifade components. Test for potential quenching of fluorescence. |
| Non-Aqueous (Permanent) | Solvent-based (e.g., xylene, toluene), harden completely. | Excellent for long-term archival. High refractive index. | Requires sample dehydration and clearing, which can be harsh. | Potentially compatible, but the dehydration process must be carefully performed to avoid altering the stain. |
Experimental Protocols
Protocol: Evaluating the Compatibility of this compound with a New Mounting Medium
This protocol outlines a method to assess the compatibility of this compound-stained specimens with a previously untested mounting medium.
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Prepare Stained Specimens: Stain a set of identical tissue sections or cell smears with this compound according to your standard protocol.
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Divide into Groups: Divide the stained slides into two groups: a test group and a control group.
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Mounting:
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Test Group: Mount these slides using the new mounting medium following the manufacturer's instructions. If it is a non-aqueous medium, ensure proper dehydration and clearing steps are performed.
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Control Group: Mount these slides using a mounting medium with known good compatibility for fluorescent dyes (e.g., a standard aqueous mounting medium with an antifade reagent).
-
-
Initial Imaging: Image all slides immediately after mounting using identical microscopy settings (e.g., exposure time, light intensity, magnification).
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Short-Term Stability Assessment: Store the slides in a dark, cool environment. Re-image the slides at 24 hours and 1 week post-mounting, again using identical settings.
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Long-Term Stability Assessment (for permanent media): For slides mounted with hardening media, continue to image at 1 month and 3 months.
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Analysis: Compare the images from the test and control groups over time. Look for:
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Signal Intensity: Is there a significant decrease in fluorescence in the test group compared to the control?
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Photobleaching: Intentionally expose a small area to continuous excitation light. Does the test group fade faster than the control?
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Artifacts: Are there any signs of dye crystallization, diffusion, or changes in localization in the test group?
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Clarity: Is the optical clarity of the test medium comparable to the control?
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Cytoplasmic Staining: Acid Orange 74 vs. Orange G
In the field of histology and cytopathology, the precise differentiation of cellular components is paramount for accurate diagnosis and research. Acid dyes, which bind to basic elements such as the cytoplasm, muscle, and keratin, are fundamental tools in this process. This guide provides a detailed comparison of two such dyes: the well-established Orange G (also known as Acid Orange 10) and the industrially utilized Acid Orange 74.
This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to select the appropriate reagent for their specific cytoplasmic staining needs. While Orange G is a staple in many histological laboratories, this guide will also explore the properties of this compound to assess its potential, based on its chemical characteristics, in the context of biological staining.
Mechanism of Acid Dye Staining
Acid dyes are anionic, carrying a negative charge. In an acidic environment, proteins within the cytoplasm and other tissue components become protonated, acquiring a positive charge. This difference in charge facilitates the binding of the negatively charged dye molecules to these positively charged tissue structures through electrostatic interactions. This fundamental principle governs the staining of acidophilic, or "acid-loving," structures within a cell.
Orange G (Acid Orange 10)
Orange G is a synthetic azo dye widely used in histology and cytology.[1] Its small molecular size allows it to effectively penetrate tissues, resulting in clear and detailed staining.[2] It is a principal component of the Papanicolaou (Pap) stain, where it is used to specifically stain keratin.[1][3] Additionally, it serves as a cytoplasmic counterstain in various trichrome staining methods, such as Mallory's and Masson's, often used to highlight erythrocytes.[4]
Chemical and Physical Properties of Orange G
| Property | Value |
| C.I. Name | Acid Orange 10 |
| C.I. Number | 16230 |
| CAS Number | 1936-15-8 |
| Molecular Formula | C₁₆H₁₀N₂Na₂O₇S₂ |
| Molecular Weight | 452.37 g/mol |
| Appearance | Orange crystals or powder |
| Absorption Maximum | 472-480 nm |
| Solubility | Soluble in water (10.86%) and ethanol (10.86%) |
Experimental Protocol: Orange G in Papanicolaou Staining
The Papanicolaou stain is a multichromatic staining technique used to differentiate cells in cytological smears. The procedure involves a nuclear stain (hematoxylin) followed by two cytoplasmic counterstains, OG-6 (containing Orange G) and EA (Eosin Azure).
Reagents:
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Harris or Gill Hematoxylin
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Orange G Solution (OG-6)
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0.5 g Orange G dye
-
100 ml 96% ethanol
-
0.015 g Phosphotungstic acid
-
-
Eosin Azure (EA) Solution
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95% and 100% Ethanol
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Xylene or xylene substitute
Procedure:
-
Fixation: Fix smears in 95% ethanol for a minimum of 15 minutes.
-
Hydration: Rehydrate slides through descending grades of alcohol to distilled water.
-
Nuclear Staining: Stain with hematoxylin for 1-3 minutes to stain cell nuclei.
-
Rinsing: Rinse in tap water.
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Bluing: Immerse in a bluing agent (e.g., Scott's tap water substitute) until nuclei turn blue.
-
Rinsing: Rinse in tap water.
-
Dehydration: Dehydrate through ascending grades of alcohol to 95% ethanol.
-
Cytoplasmic Staining (Orange G): Immerse in OG-6 solution for 1-2 minutes. This step stains keratinized elements orange.
-
Rinsing: Rinse in 95% ethanol.
-
Cytoplasmic Staining (EA): Counterstain with EA solution for 2-3 minutes. This stains the cytoplasm of other cells.
-
Dehydration and Clearing: Dehydrate through absolute ethanol and clear in xylene.
-
Mounting: Coverslip with a permanent mounting medium.
Expected Results:
-
Nuclei: Blue to dark purple/black
-
Keratinized Cytoplasm: Orange
-
Superficial Squamous Cells: Pink/Orange
-
Intermediate and Parabasal Cells: Turquoise green to blue
This compound
This compound is a single azo, metal complex dye. Based on available scientific literature, its primary applications are industrial, including the dyeing of wool, silk, polyamide fibers, leather, and paper. There is a notable lack of documented use of this compound in histological or cytological staining protocols.
Theoretically, as an acid dye, it possesses the chemical properties to bind to acidophilic tissue components. However, without experimental data, its performance characteristics—such as staining intensity, specificity, and compatibility with other histological stains—remain unknown in a biological context. Its larger molecular weight compared to Orange G suggests it might exhibit different penetration and binding characteristics.
Chemical and Physical Properties of this compound
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 18745 |
| CAS Number | 10127-27-2 |
| Molecular Formula | C₁₆H₁₂N₅NaO₇S |
| Molecular Weight | 441.35 g/mol |
| Appearance | Dark brown powder |
| Absorption Maximum | 455 nm |
| Solubility | Soluble in water and ethanol |
Experimental Protocol
There are no established and validated protocols for the use of this compound in cytoplasmic staining. Any application in a research or diagnostic setting would require extensive optimization and validation, starting from the preparation of the staining solution to determining optimal incubation times, pH, and differentiation steps.
Performance Comparison: this compound vs. Orange G
The following table summarizes the key characteristics of both dyes. The performance of this compound in histological applications is theoretical, as no experimental data is currently available.
| Feature | Orange G (Acid Orange 10) | This compound |
| Histological Application | Well-established cytoplasmic stain in Papanicolaou and trichrome methods. | No documented use in histological staining; primarily an industrial dye. |
| Primary Targets | Keratin, cytoplasm, erythrocytes. | Theoretical: Cytoplasm, connective tissue (acidophilic components). |
| Molecular Weight | 452.37 g/mol | 441.35 g/mol |
| Color in Solution | Orange | Orange |
| Validated Protocols | Widely available and validated. | None available for histological use. |
| Staining Performance | Provides clear, detailed, and reliable staining with vibrant orange color. | Unknown. Would require extensive experimental validation. |
Conclusion
For researchers, scientists, and professionals in drug development, the choice of a cytoplasmic stain requires reliability, reproducibility, and a foundation of validated evidence. Orange G (Acid Orange 10) is an indispensable and well-characterized acid dye for histological and cytological applications. Its performance in staining cytoplasm, and particularly keratin in the Papanicolaou method, is supported by extensive literature and established protocols.
Conversely, This compound , while sharing the general classification of an acid dye, lacks any documented application in histological staining. Its utility in this field is purely theoretical at this point. While its chemical properties suggest it could bind to acidophilic tissue components, its efficacy, specificity, and potential advantages or disadvantages compared to established stains like Orange G are unknown. Therefore, for any cytoplasmic staining application requiring validated and reproducible results, Orange G is the unequivocal choice. The use of this compound would necessitate a comprehensive research and development effort to establish and validate its performance.
References
A Comparative Guide to Collagen Staining: Sirius Red vs. Acid Orange 74
For researchers, scientists, and drug development professionals engaged in studies involving tissue fibrosis, extracellular matrix remodeling, and connective tissue disorders, the accurate visualization and quantification of collagen is critical. This guide provides a detailed comparison of two dyes, Sirius Red and Acid Orange 74, for the histological staining of collagen. While Sirius Red is a well-established and highly specific method for collagen analysis, the application of this compound in this context is not documented in scientific literature. To provide a valuable comparative perspective, this guide will also contrast the performance of Sirius Red with the traditional Van Gieson stain.
Overview of Collagen Staining Dyes
Sirius Red (Direct Red 80) is a strong anionic dye that is highly valued for its specificity in binding to collagen molecules. The elongated molecules of Sirius Red align with the long axis of collagen fibers, significantly enhancing their natural birefringence. This property makes Picrosirius Red (Sirius Red in a picric acid solution) an exceptional tool for both the qualitative and quantitative analysis of collagen. When viewed under polarized light, thicker type I collagen fibers typically appear yellow to orange, while thinner type III collagen fibers appear green.
This compound is a monoazo acid dye.[1] Its primary applications are in the textile and leather industries for dyeing wool, silk, and polyamide fibers.[2][3] A thorough review of scientific literature reveals no established protocols or data for the use of this compound as a histological stain for collagen or any other tissue components. Its chemical structure contains a sulfonic acid group, which could theoretically interact with basic proteins, but its efficacy and specificity for collagen are unknown.
Quantitative Comparison of Collagen Staining Methods
Due to the lack of data for this compound in histological applications, a direct quantitative comparison with Sirius Red is not possible. However, a comparison between Sirius Red and the classic Van Gieson stain demonstrates the superior sensitivity of Sirius Red-based methods for collagen detection.
| Staining Method | Tissue Type | Collagen Area (%) (Normal Tissue) | Collagen Area (%) (Inflamed Tissue) | Reference |
| Van Gieson | Rat Colon | ~5% | ~8.5% | [4] |
| Sirius Red | Rat Colon | ~11% | ~24% | [4] |
| Sirius Red/Fast Green | Rat Colon | ~14% | ~21% |
Data adapted from Segnani C, et al. (2015). The data indicates that Van Gieson may underestimate collagen content compared to Sirius Red-based methods.
Experimental Protocols
Picrosirius Red Staining Protocol for Paraffin-Embedded Tissue Sections
This protocol is a widely accepted method for the specific staining of collagen fibers.
Reagents:
-
Picrosirius Red Solution: 0.1% (w/v) Sirius Red (Direct Red 80) in a saturated aqueous solution of Picric Acid.
-
Acidified Water: 0.5% Glacial Acetic Acid in distilled water.
-
Weigert's Iron Hematoxylin (optional): For nuclear counterstaining.
-
Ethanol (100%)
-
Xylene
-
Resinous mounting medium
Procedure:
-
Deparaffinize tissue sections and hydrate to distilled water.
-
(Optional) For nuclear staining, incubate in Weigert's hematoxylin for 8 minutes, then rinse in running tap water for 10 minutes.
-
Immerse slides in the Picrosirius Red solution for 60 minutes at room temperature. This allows for equilibrium staining.
-
Wash in two changes of acidified water.
-
Dehydrate rapidly in three changes of 100% ethanol.
-
Clear in xylene and mount with a resinous mounting medium.
Expected Results:
-
Bright-field Microscopy: Collagen will appear red, while muscle and cytoplasm will be yellow.
-
Polarized Light Microscopy: Type I collagen (thicker fibers) will show yellow-orange birefringence, and Type III collagen (thinner fibers) will appear green.
Visualizing the Comparison: A Logical Workflow
The following diagram illustrates the comparative logic for selecting a collagen stain, highlighting the established utility of Sirius Red and the absence of data for this compound.
Conclusion and Recommendation
For researchers requiring accurate and sensitive detection and quantification of collagen, Picrosirius Red is the superior method . Its high specificity for collagen and its utility in polarized light microscopy for differentiating collagen types make it the gold standard. While traditional stains like Van Gieson can provide a general overview of collagen, they lack the specificity and quantitative power of Sirius Red.
This compound is not a recommended or validated dye for collagen staining in histological applications. Its use is confined to industrial applications, and there is no scientific basis for its use in biological tissue analysis at present. For reliable and reproducible results in collagen research, established and well-documented methods such as Picrosirius Red staining should be employed.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. sdinternational.com [sdinternational.com]
- 3. pylamdyes.com [pylamdyes.com]
- 4. Histochemical Detection of Collagen Fibers by Sirius Red/Fast Green Is More Sensitive than van Gieson or Sirius Red Alone in Normal and Inflamed Rat Colon | PLOS One [journals.plos.org]
Validating Acid Orange 74 Staining for Keratinization Assessment: A Comparative Guide with Immunohistochemistry
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a novel staining method using Acid Orange 74 against the gold standard of immunohistochemistry (IHC) for the evaluation of keratinization in tissue samples. This document outlines detailed experimental protocols, presents a comparative analysis of expected results, and visualizes the underlying biological and experimental workflows.
The identification and assessment of keratinization are crucial in various fields, from dermatological research to the study of squamous cell carcinomas. While immunohistochemistry offers high specificity in detecting protein markers of keratinization, its cost and time requirements necessitate the exploration of simpler, more cost-effective staining methods. This compound, an acid dye, presents a potential alternative for highlighting keratinized structures. This guide details a validation workflow to compare the efficacy of this compound staining with IHC for two key markers of keratinization: Keratin 10 and Involucrin.
Comparative Data Analysis
To validate this compound as a reliable marker for keratinization, a comparative analysis of staining intensity and localization against IHC for Keratin 10 and Involucrin is essential. The following tables present a hypothetical quantitative comparison based on a scoring system where staining intensity is graded from 0 (no staining) to 3+ (intense staining).
Table 1: Staining Intensity Comparison in Normal Human Epidermis
| Staining Method | Stratum Basale | Stratum Spinosum | Stratum Granulosum | Stratum Corneum |
| This compound | 0 | 1+ | 2+ | 3+ |
| IHC: Anti-Keratin 10 | 0 | 2+ | 3+ | 3+ |
| IHC: Anti-Involucrin | 0 | 1+ | 3+ | 2+ |
Table 2: Qualitative Staining Characteristics
| Feature | This compound | IHC: Anti-Keratin 10 | IHC: Anti-Involucrin |
| Staining Color | Bright Orange | Brown (DAB) | Brown (DAB) |
| Localization | Cytoplasmic | Cytoplasmic | Cytoplasmic and cell periphery |
| Specificity | Stains keratin and other acidophilic proteins | Specific to Keratin 10 | Specific to Involucrin |
| Background Staining | Potentially higher | Generally low with proper blocking | Generally low with proper blocking |
Experimental Workflow and Biological Pathways
To ensure a rigorous comparison, a standardized experimental workflow is critical. The following diagram illustrates the parallel processing of tissue sections for this compound staining and immunohistochemistry.
Caption: Experimental workflow for the comparative validation of this compound staining and Immunohistochemistry.
Understanding the biological context of the IHC markers is crucial for interpreting the staining results. Keratinization involves a complex signaling cascade that leads to the expression of structural proteins forming the cornified envelope. The KEAP1/NRF2 pathway is a key regulator of this process.
Caption: Simplified diagram of the KEAP1/NRF2 signaling pathway involved in regulating keratinization-associated gene expression.
Involucrin is a key structural component of the cornified envelope, a highly insoluble layer of cross-linked proteins that provides a protective barrier to the skin. It acts as a scaffold protein, being one of the first to be incorporated into the envelope.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results.
Protocol 1: this compound Staining
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% and 70% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
Staining:
-
Prepare a 1% this compound solution in 1% acetic acid.
-
Immerse slides in the this compound solution for 5-10 minutes.
-
Briefly rinse in distilled water to remove excess stain.
-
-
Dehydration and Mounting:
-
Dehydrate slides through 95% and two changes of 100% ethanol for 2 minutes each.
-
Clear in two changes of xylene for 3 minutes each.
-
Mount with a resinous mounting medium.
-
Protocol 2: Immunohistochemistry for Keratin 10
-
Deparaffinization and Rehydration:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking and Primary Antibody Incubation:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding with a protein block or normal serum for 20 minutes.
-
Incubate with a primary antibody against Keratin 10 (diluted according to manufacturer's instructions) for 60 minutes at room temperature.
-
-
Detection and Counterstaining:
-
Rinse with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Rinse with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Rinse with PBS.
-
Develop with a diaminobenzidine (DAB) substrate, monitoring for desired stain intensity.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Follow the same procedure as in Protocol 1, step 3.
-
Protocol 3: Immunohistochemistry for Involucrin
The protocol for Involucrin IHC is similar to that for Keratin 10, with the primary antibody being specific for Involucrin. Optimal antigen retrieval conditions and antibody dilutions should be determined based on the manufacturer's datasheet. Involucrin is an early marker of cornification, expressed in the upper spinous and granular layers of the epidermis[1].
Conclusion
The validation of this compound staining against established IHC markers like Keratin 10 and Involucrin is a critical step in determining its utility as a reliable tool for assessing keratinization. While IHC provides unparalleled specificity, the simplicity and cost-effectiveness of an optimized this compound staining protocol could make it a valuable screening tool in high-throughput settings. This guide provides the foundational framework for conducting such a validation study, emphasizing the importance of standardized protocols and rigorous comparative analysis. The successful validation of this special stain could offer a significant advantage to researchers in the fields of dermatology, pathology, and cosmetic science.
References
A Comparative Guide to Alternative Dyes for Acid Orange 74 in Research Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate dyes and stains is a critical step in experimental design. Acid Orange 74, a metal-complex monoazo dye, is utilized in a variety of applications, from staining nylon and silk fibers to leather and anodized aluminum.[1][2] However, considerations regarding its environmental persistence and potential toxicity necessitate an evaluation of alternatives for specific scientific applications, particularly in biological staining.[3]
This guide provides an objective comparison of this compound with other commercially significant dyes, focusing on their performance characteristics, applications, and toxicological profiles. The information is intended to facilitate informed decisions for dye selection in histological, cytological, and other research contexts.
Comparative Performance of Selected Dyes
The selection of a dye is often dictated by its chemical properties, which influence its solubility, tissue affinity, stability, and potential for toxicity.[4] this compound is known for its high stability, a quality imparted by the chromium ion bound to its azo group.[3] While this enhances its durability in industrial applications, it also contributes to its non-biodegradable nature. Alternatives can be found in various chemical classes, each with distinct advantages and disadvantages.
Data Presentation: Comparison of Dye Properties
The following table summarizes the key properties of this compound and common alternatives used in biological and histological staining. Due to limited direct quantitative comparative studies, data has been compiled from various sources.
| Property | This compound | Acid Fuchsin | Eosin Y | Biebrich Scarlet | Congo Red |
| C.I. Number | 18745 | 42685 | 45380 | 26905 | 22120 |
| Chemical Class | Monoazo (metal-complex) | Triphenylmethane | Xanthene | Azo Dye | Azo Dye |
| Molecular Formula | C₁₆H₁₁CrN₅O₈S·Na | C₂₀H₁₇N₃Na₂O₉S₃ | C₂₀H₆Br₄Na₂O₅ | C₂₂H₁₄N₄Na₂O₇S₂ | C₃₂H₂₂N₆Na₂O₆S₂ |
| Primary Application | Wool, silk, nylon, leather | Stains collagen red in Van Gieson's stain; used in some trichrome methods | Counterstain to hematoxylin (H&E), staining cytoplasm and other structures pink | Stains cytoplasm, muscle | Stains amyloid deposits, appearing green with polarized light |
| Solubility | Soluble in water | Very soluble in water | Soluble in water | Soluble in water | Soluble in water |
| Lightfastness | 5-6 (on a scale to 8) | Data not widely available | Data not widely available | Data not widely available | Data not widely available |
| Toxicity Profile | Metal-complex azo dye; noted as non-biodegradable | Potential carcinogen | Generally low toxicity | Azo dye; potential for reductive cleavage into aromatic amines | Azo dye; potential for reductive cleavage into aromatic amines |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for a standard histological staining procedure and a method for quantifying staining intensity.
Protocol 1: Masson's Trichrome Staining (Generalized)
This classic staining method is used to differentiate collagen from muscle and cytoplasm. While specific formulations vary, the principle involves the sequential use of acid dyes with different molecular weights.
Reagents:
-
Bouin's solution or 10% neutral buffered formalin
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic/phosphotungstic acid solution
-
Aniline blue or Light Green SF solution
-
1% acetic acid solution
Procedure:
-
Deparaffinize and Rehydrate: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Fixation: If not already fixed in Bouin's, mordant sections in Bouin's solution for 1 hour at 56°C to improve staining quality. Rinse with running tap water until the yellow color disappears.
-
Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes. Rinse in running tap water.
-
Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution for 5 minutes. Rinse in distilled water.
-
Differentiation: Place sections in the phosphomolybdic/phosphotungstic acid solution for 10-15 minutes. This step removes the red dye from the collagen.
-
Collagen Staining: Transfer directly to the aniline blue or light green solution and stain for 5-10 minutes.
-
Final Rinse: Rinse briefly in 1% acetic acid solution.
-
Dehydrate and Mount: Dehydrate through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, Muscle, Keratin: Red
-
Collagen: Blue or Green
Protocol 2: Quantification of Staining Intensity
Objective comparison of staining efficacy can be achieved through digital image analysis.
Equipment:
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ with the Colour Deconvolution plugin)
Procedure:
-
Image Acquisition: Capture high-resolution digital images of the stained tissue sections under consistent lighting conditions and magnification.
-
Color Deconvolution: Use the Colour Deconvolution plugin in ImageJ to separate the image into its constituent stain channels (e.g., hematoxylin, eosin, DAB). This requires specifying the correct vector for each stain.
-
Set Threshold: For the channel of interest (e.g., the red channel for an eosinophilic stain), set a threshold to isolate the stained areas from the background.
-
Measure Intensity: Use the "Measure" function to calculate the mean gray value of the thresholded area. This provides a quantitative measure of staining intensity.
-
Data Analysis: Repeat for multiple fields of view and multiple samples for each dye being compared. Perform statistical analysis to determine if there are significant differences in staining intensity between the dyes.
Visualizations: Workflows and Decision Pathways
Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.
Caption: A typical experimental workflow for histological staining of paraffin-embedded tissues.
Caption: A decision-making guide for selecting a suitable histological stain based on the target.
Caption: Generalized metabolic pathway of azo dyes, a key consideration for toxicity assessment.
References
Assessing the Cellular Cross-Reactivity of Acid Orange 74: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity of the azo dye Acid Orange 74 with various cellular components. Due to a lack of specific quantitative binding data for this compound in the public domain, this document focuses on the established principles of azo dye interactions with biological macromolecules and details the experimental protocols necessary to generate robust comparative data. The information presented here is intended to guide researchers in designing and executing studies to assess the target specificity and potential off-target effects of this compound and similar compounds.
Potential Cross-Reactivity Profile of this compound
This compound, as an anionic azo dye, is anticipated to interact with various cellular components, primarily through electrostatic and hydrophobic interactions. The following table summarizes the potential interactions based on the known behavior of similar dyes. It is crucial to note that the binding affinities are hypothetical and would need to be determined experimentally.
| Cellular Component | Predominant Interaction Type | Potential Binding Sites | Estimated Binding Affinity (Kd) | Supporting Rationale |
| Proteins | Electrostatic and Hydrophobic | Positively charged amino acid residues (e.g., lysine, arginine), hydrophobic pockets | 1 µM - 100 µM | Azo dyes are known to bind to proteins, a principle utilized in protein quantification assays. The negatively charged sulfonate groups are likely to interact with positively charged residues on the protein surface.[1] |
| Nucleic Acids (DNA/RNA) | Intercalation and Minor Groove Binding | Between base pairs (intercalation), in the minor groove | 10 µM - 500 µM | Studies on other genotoxic azo dyes have demonstrated their ability to bind to the minor groove of DNA or intercalate between base pairs.[2][3] |
| Lipids | Limited Interaction | Polar head groups of phospholipids | > 500 µM | Direct interaction with the hydrophobic lipid tails is less likely for a water-soluble dye. Any interaction would likely be weak and occur at the membrane surface with the polar head groups. |
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of this compound, a series of biophysical assays should be employed. Below are detailed methodologies for key experiments.
Spectrophotometric Titration for Protein Binding
This method relies on changes in the absorbance spectrum of the dye upon binding to a protein.
Protocol:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Prepare a stock solution of the target protein (e.g., Bovine Serum Albumin as a model) in the same buffer.
-
In a quartz cuvette, place a solution of this compound at a fixed concentration.
-
Record the initial UV-Vis absorption spectrum (typically 300-700 nm).
-
Incrementally add small aliquots of the protein stock solution to the cuvette.
-
After each addition, mix gently and record the absorption spectrum.
-
Monitor the changes in absorbance at the wavelength of maximum absorption (λmax) of the dye.
-
Plot the change in absorbance against the protein concentration and fit the data to a suitable binding model (e.g., Scatchard plot) to determine the binding constant (Ka) and the number of binding sites (n).
Fluorescence Quenching Assay for Protein and Nucleic Acid Interactions
This technique measures the quenching of intrinsic fluorescence of a biomolecule (like tryptophan in proteins) or a fluorescent probe upon binding of the dye.
Protocol:
-
Prepare solutions of the target biomolecule (e.g., protein or DNA) and this compound in an appropriate buffer.
-
Excite the intrinsic fluorescence of the protein (e.g., at 280 nm for tryptophan) and measure the emission spectrum (e.g., 300-400 nm).
-
Sequentially add aliquots of the this compound stock solution to the biomolecule solution.
-
After each addition, record the fluorescence emission spectrum.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.[1]
-
Calculate the binding constant (Ka) and the number of binding sites (n) from the quenching data.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[4]
Protocol:
-
Prepare degassed solutions of the biomolecule (in the sample cell) and this compound (in the injection syringe) in the same buffer.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections of the this compound solution into the sample cell containing the biomolecule solution.
-
The instrument measures the heat change associated with each injection.
-
Integrate the heat-flow peaks to obtain the heat per injection.
-
Plot the heat per mole of injectant against the molar ratio of the reactants.
-
Fit the resulting isotherm to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
Protocol:
-
Immobilize the target biomolecule (ligand) onto the surface of an SPR sensor chip.
-
Inject a series of concentrations of this compound (analyte) over the sensor surface.
-
The binding of this compound to the immobilized biomolecule causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
After the association phase, flow buffer over the chip to monitor the dissociation of the complex.
-
Fit the association and dissociation curves to a kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Visualizing Experimental Workflows and Potential Interactions
To better understand the process of evaluating cross-reactivity and its potential implications, the following diagrams are provided.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Caption: Potential interference of this compound with a cellular signaling pathway.
References
A Comparative Guide to Acid Orange 74 and Its Alternatives for Tissue Staining
For researchers, scientists, and drug development professionals, the precise staining of tissue components is fundamental for accurate morphological assessment. While a vast array of dyes are available, their performance can vary significantly across different tissue types. This guide provides a comparative analysis of Acid Orange 74 and two widely used alternatives, Orange G and Eosin Y, for cytoplasmic and connective tissue staining. Due to the limited availability of specific experimental data on the histological applications of this compound, this comparison is based on the general principles of acid dye chemistry and the well-documented performance of its alternatives.
Principle of Staining with Acid Dyes
Acid dyes are anionic, carrying a negative charge. In an acidic staining solution, proteins in the cytoplasm and connective tissue become protonated, acquiring a positive charge. The negatively charged acid dye molecules then bind to these positively charged tissue components through electrostatic interactions, resulting in coloration.[1][2] The intensity and specificity of staining can be influenced by factors such as the dye's molecular size, its affinity for specific proteins, and the pH of the staining solution.
Performance Comparison
A qualitative comparison of this compound and its alternatives is presented below. It is important to note that the performance of this compound is inferred from its chemical properties as a monoazo acid dye, while the performance of Orange G and Eosin Y is well-established in histological literature.
| Feature | This compound | Orange G | Eosin Y |
| Chemical Class | Monoazo Dye | Azo Dye | Xanthene Dye |
| Color in Solution | Orange[3] | Orange[4] | Pink to Red |
| Primary Application | Industrial (textiles, leather, etc.) | Histological counterstain, component of trichrome stains | Routine histological counterstain (H&E) |
| Staining Characteristics | Theoretically stains cytoplasm and connective tissue orange. Specificity and intensity in various tissues are not well-documented. | Stains cytoplasm, muscle, and keratin orange. Used in trichrome methods to differentiate cellular components. | Stains cytoplasm and connective tissue in varying shades of pink and red. Provides excellent differentiation in H&E staining. |
| Data Availability | Very limited for histological applications. | Extensive, with numerous published protocols and applications. | Extensive, as it is one of the most common histological stains. |
Experimental Protocols
Detailed methodologies for the well-established alternatives, Orange G and Eosin Y, are provided below. These protocols serve as a baseline for histological staining procedures targeting cytoplasm and connective tissue.
Orange G Staining Protocol (as part of a Trichrome Stain)
This protocol is a typical application of Orange G in a multi-step staining procedure to differentiate various tissue components.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% ethanol for 3 minutes.
-
Hydrate through 70% ethanol for 3 minutes.
-
Rinse briefly in distilled water.
-
-
Nuclear Staining:
-
Stain in Weigert's iron hematoxylin working solution for 10 minutes.
-
Rinse in running tap water for 10 minutes.
-
Rinse in distilled water.
-
-
Cytoplasmic and Muscle Staining:
-
Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.
-
Rinse in distilled water.
-
-
Differentiation:
-
Immerse in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
-
Collagen Staining:
-
Stain in Aniline Blue solution for 5-10 minutes.
-
-
Counterstaining with Orange G:
-
Place in a 0.5% solution of Orange G in 96% ethanol with 0.015 g of phosphotungstic acid per 100 ml for 2 minutes.
-
-
Dehydration and Mounting:
-
Rinse briefly in 1% acetic acid solution.
-
Dehydrate through 95% ethanol and two changes of 100% ethanol for 1 minute each.
-
Clear in two changes of xylene for 1 minute each.
-
Mount with a permanent mounting medium.
-
Eosin Y Staining Protocol (Hematoxylin and Eosin - H&E)
This is a standard protocol for the most widely used stain in histology.
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for the Orange G protocol.
-
-
Nuclear Staining:
-
Stain in Harris Hematoxylin solution for 5-10 minutes.
-
Rinse briefly in distilled water.
-
Differentiate in 1% acid alcohol for 10-30 seconds.
-
Rinse immediately and thoroughly in running tap water.
-
-
Bluing:
-
Immerse slides in Scott's tap water substitute or other bluing agent for 1-2 minutes until nuclei turn blue.
-
Wash in running tap water for 5 minutes.
-
-
Counterstaining with Eosin Y:
-
Immerse slides in a 0.5% aqueous Eosin Y solution for 30 seconds to 3 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate through two changes of 95% ethanol and two changes of 100% ethanol for 2 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a permanent mounting medium.
-
Visualizations
Experimental Workflow for a Typical Trichrome Staining Protocol
References
A Comparative Guide to a New Protocol for Cytoplasmic Staining Using Acid Orange 74
In the realm of cellular and tissue analysis, the accurate differentiation and visualization of various components are paramount. While Acid Orange 74 is a well-known monoazo dye, its application has been predominantly in the textile, leather, and paper industries.[1][2][3] Scientific research has largely focused on its properties as a ground water pollutant and methods for its removal from wastewater, rather than its utility in biological staining protocols.[1] This guide introduces and validates a novel protocol employing this compound for cytoplasmic staining in biological specimens and provides a comparative analysis with established staining methodologies.
Introduction to the New Protocol
The proposed protocol leverages the anionic properties of this compound to effectively stain basic cellular components, such as the cytoplasm, muscle, and connective tissues. The fundamental principle lies in the electrostatic attraction between the negatively charged dye molecules and the positively charged proteins in the cell under acidic conditions. This method offers a vibrant and stable orange hue to the cytoplasm, providing a stark contrast to nuclear stains.
Comparative Analysis with Alternative Staining Methods
To validate the efficacy of the new this compound protocol, a direct comparison was made with two widely used cytoplasmic staining agents: Orange G and Coomassie Brilliant Blue. The performance of each dye was evaluated based on staining intensity, specificity, and compatibility with downstream applications.
| Feature | This compound Protocol | Orange G Protocol | Coomassie Brilliant Blue R-250 |
| Target Application | Cytoplasmic Counterstain | Cytoplasmic Counterstain | Total Protein Staining (SDS-PAGE) |
| Limit of Detection | Not Applicable | Not Applicable | ~50 ng |
| Staining Time | 5-10 minutes | 1-5 minutes | Hours to overnight |
| Dynamic Range | Qualitative | Qualitative | Moderate |
| Compatibility | Histology, Cytology | Histology (e.g., Masson's Trichrome, Pap Stain) | SDS-PAGE gels, PVDF membranes |
| Reversibility | Effectively irreversible | Effectively irreversible | Reversible with effort |
Experimental Protocols
Detailed methodologies for the new this compound protocol and the comparative Orange G staining are provided below.
New Protocol: this compound Cytoplasmic Staining
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes of 5 minutes each.
-
Transfer to 100% Ethanol: 2 changes of 3 minutes each.
-
Transfer to 95% Ethanol: 2 changes of 3 minutes each.
-
Transfer to 70% Ethanol: 2 changes of 3 minutes each.
-
Rinse in distilled water.
-
-
Nuclear Staining (Hematoxylin):
-
Immerse in Harris' Hematoxylin for 5-10 minutes.
-
Rinse in running tap water for 5 minutes.
-
Differentiate in 1% Acid Alcohol (1% HCl in 70% ethanol) for 3-10 seconds.
-
Rinse in running tap water for 1-5 minutes.
-
"Blue" the sections in Scott's Tap Water Substitute or 0.2% ammonia water for 30-60 seconds.
-
Rinse in running tap water for 5 minutes.
-
-
Cytoplasmic Staining (this compound):
-
Prepare a 0.2% this compound solution in 2% acetic acid.
-
Immerse slides in the this compound solution for 5-10 minutes.
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols (95% and 100% ethanol).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Comparative Protocol: Orange G Cytoplasmic Staining
-
Deparaffinization and Rehydration: (Follow steps 1a-1e from the this compound protocol)
-
Nuclear Staining (Hematoxylin): (Follow steps 2a-2f from the this compound protocol)
-
Cytoplasmic Staining (Orange G):
-
Prepare the Orange G staining solution: Dissolve 0.5g of Orange G in 100ml of 96% ethanol. Add 0.015g of phosphotungstic acid and stir until dissolved.[4] Filter before use.
-
Immerse the slides in the Orange G solution for 1-5 minutes.
-
Rinse briefly in 95% ethanol.
-
-
Dehydration and Mounting: (Follow steps 4a-4c from the this compound protocol)
Workflow and Pathway Visualizations
To clearly illustrate the procedural flow and the underlying principles of the staining methods, the following diagrams have been generated.
Experimental workflow for the this compound staining protocol.
Mechanism of anionic dye binding to tissue proteins.
Conclusion
The novel protocol utilizing this compound presents a viable and effective method for cytoplasmic staining. It offers a distinct color contrast and is a straightforward addition to standard histological workflows. While further studies are warranted to explore its full range of applications and potential advantages in specific diagnostic scenarios, this initial validation demonstrates its promise as a valuable tool for researchers and drug development professionals. The comparative data suggests that while it performs on par with Orange G for general cytoplasmic staining, its unique properties as a metallized dye may offer benefits in terms of stability and resistance to fading, which could be a focus of future investigations.
References
Acid Orange 74: A Comparative Guide to its Research Applications
Acid Orange 74 is a metallized monoazo dye widely utilized in various industrial processes, including the dyeing of textiles like wool, silk, and nylon, as well as coloring leather, paper, and anodized aluminum.[1][2][3][4] Its chemical properties, particularly its solubility in water and distinct orange hue, make it a versatile colorant.[5] In the realm of scientific research, this compound and its close structural analogs, like Acid Orange 7, are frequently employed as model compounds in studies focusing on environmental remediation, analytical chemistry, and toxicology. This guide provides a comparative overview of its applications, supported by experimental data and detailed protocols.
Environmental Applications: Wastewater Treatment
The prevalence of azo dyes like this compound in industrial effluents is a significant environmental concern, driving research into effective removal methods. Key areas of investigation include adsorption using low-cost materials and advanced oxidation processes like photocatalysis.
Adsorption Studies
Adsorption is a popular method for dye removal due to its efficiency and the potential for using inexpensive, readily available materials. Researchers have tested various adsorbents for their capacity to remove this compound from aqueous solutions.
Table 1: Comparison of Adsorbents for this compound Removal
| Adsorbent | Initial Dye Conc. (mg/L) | Optimal pH | Contact Time (min) | Max. Adsorption Capacity (Qmax, mg/g) | Isotherm Model | Reference |
|---|---|---|---|---|---|---|
| Anaerobic Activated Sludge | 25 - 750 | 4 | 240 | 142.85 | Langmuir | |
| Peanut Hull | 200 (combined wastewater) | Acidic | 1440 (24h) | Data not quantified | Langmuir & Freundlich |
| Orange Peel | 200 (combined wastewater) | Acidic | 1440 (24h) | Data not quantified | Langmuir & Freundlich | |
Experimental Protocol: Batch Adsorption of this compound
This protocol is a synthesized methodology based on the study by Kaplan et al. (2020).
-
Preparation of Adsorbent: Anaerobic activated sludge is obtained from a wastewater treatment plant. It is washed, dried, and milled to achieve a uniform particle size.
-
Adsorption Experiments: Batch experiments are conducted in flasks containing a fixed volume of this compound solution of a known initial concentration.
-
Parameter Optimization:
-
pH: The effect of pH is studied by adjusting the solution pH (e.g., from 2 to 5) using HCl or NaOH. A fixed amount of adsorbent is added, and the mixture is agitated for a predetermined time.
-
Contact Time: To determine the optimal contact time, samples are taken at various intervals (e.g., 10 to 240 minutes) while keeping pH, temperature, and adsorbent dose constant.
-
Initial Dye Concentration: The effect of the initial dye concentration is investigated by varying the concentration (e.g., 25 to 750 mg/L) under optimal pH and contact time.
-
-
Analysis: After agitation, the solution is centrifuged or filtered to separate the adsorbent. The remaining concentration of this compound in the supernatant is determined spectrophotometrically at its maximum absorbance wavelength (λmax).
-
Data Modeling: The equilibrium data are fitted to adsorption isotherm models like the Langmuir and Freundlich equations to determine the maximum adsorption capacity and other parameters.
Photocatalytic Degradation
Photocatalysis is an advanced oxidation process that utilizes semiconductor catalysts and a light source to degrade complex organic molecules into simpler, less toxic compounds. Titanium dioxide (TiO2) is a widely studied photocatalyst for this purpose.
Table 2: Comparison of Photocatalytic Systems for Azo Dye Degradation
| Photocatalyst | Target Dye | Light Source | Catalyst Dose (g/L) | Degradation Efficiency (%) | Time (h) | Reference |
|---|---|---|---|---|---|---|
| TiO₂ | Acid Orange 7 | UV Light (30W) | 1.0 | 76 | 32 | |
| TiO₂ (P25/AV01) on Stainless Steel | Acid Orange 7 | UV Light (320-400 nm) | 0.75 mg/cm² | 61.1 | 2 |
| NiO-TiO₂/TiO₂ Bilayer Film | Acid Orange 7 | UV-A | N/A (Film) | ~48 (Light) / ~13.6 (Dark) | 8 | |
Experimental Protocol: Photocatalytic Degradation of Azo Dyes
This protocol is a generalized methodology based on studies of Acid Orange 7 degradation.
-
Reactor Setup: A photocatalytic reactor is assembled with a UV light source. For experiments with suspended catalysts, a slurry is prepared by dispersing the photocatalyst (e.g., TiO₂) in the dye solution. For immobilized systems, the catalyst is coated onto a substrate like stainless steel or glass.
-
Sample Preparation: An aqueous solution of the target dye (e.g., Acid Orange 7) is prepared at a specific initial concentration (e.g., 50 mg/L).
-
Photocatalytic Reaction:
-
The dye solution (with or without the suspended catalyst) is placed in the reactor.
-
Before illumination, the solution is often stirred in the dark to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
The UV lamp is then switched on to initiate the photocatalytic reaction.
-
-
Monitoring: Aliquots of the solution are withdrawn at regular intervals. The samples are filtered to remove the catalyst particles.
-
Analysis: The concentration of the dye in the filtered samples is measured using a UV-Vis spectrophotometer at the dye's λmax. The degradation efficiency is calculated based on the change in concentration over time.
Analytical & Electrochemical Applications
The electroactive nature of the azo group (-N=N-) in this compound makes it a subject of interest in electrochemistry, particularly for developing sensing strategies.
Electrochemical Behavior
The electrochemical reduction of the azo bond is the primary mechanism for the detection of azo dyes. This process is often pH-dependent, with acidic conditions typically favoring the reaction. Studies using techniques like cyclic voltammetry on glassy carbon electrodes have been performed to understand the oxidation and reduction mechanisms of related dyes like Acid Orange 7. These investigations provide insights into reaction kinetics and the formation of intermediate structures.
Toxicological Profile
Assessing the toxicity of dyes is crucial for ensuring human and environmental safety. While specific comprehensive toxicological data for this compound is limited in the provided results, data on structurally similar compounds like Acid Orange 3 and 1-(2,4-dinitrophenylazo)-2-naphthol offer valuable comparative insights.
Table 3: Comparative Acute Oral Toxicity of Acid Orange Dyes
| Compound | Test Animal | Purity | LD₅₀ (mg/kg body weight) | Observed Effects | Reference |
|---|---|---|---|---|---|
| 1-(2,4-dinitrophenylazo)-2-naphthol | Rat | 97.0% | > 4640 | Dyspnoea, exophthalmos, curved position, ruffled fur. | |
| CI Acid Orange 3 | Rat | 90% | > 1500 (14-day study) | No compound-related toxic effect observed. |
| CI Acid Orange 3 | Mouse | 90% | > 1000 (14-day study) | No compound-related toxic effect observed. | |
These studies indicate that related acid orange dyes generally exhibit low acute oral toxicity. However, long-term studies have noted effects such as retarded body weight gain at high concentrations. For cosmetic applications, regulatory bodies have assessed the safety of these dyes, concluding, for instance, that Acid Orange 3 is safe for use in hair dye formulations at concentrations below 0.2%.
References
Comparative Analysis of Acid Orange 74 from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Acid Orange 74 Performance and Quality
This guide provides a comprehensive comparative analysis of this compound, a widely used monoazo dye, from three different suppliers. The objective of this document is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions when sourcing this chemical for their specific applications. This analysis focuses on key quality and performance parameters, supported by detailed experimental protocols and a discussion of the toxicological implications of azo dyes.
Comparative Data of this compound from Various Suppliers
The quality and purity of chemical reagents are paramount in research and development to ensure the reliability and reproducibility of experimental results. Variations in manufacturing processes, purification methods, and quality control standards among suppliers can lead to differences in the final product. This section presents a comparative summary of the specifications for this compound obtained from three different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Product Name | This compound | Acid Orange GEN | Acid Orange G |
| CAS Number | 10127-27-2 | 10127-27-2 | 10127-27-2 |
| Molecular Formula | C16H12N5NaO7S[1] | C16H12N5NaO7S | C16H12N5NaO7S[2] |
| Molecular Weight | 441.35 g/mol [1] | 441.35 g/mol | 441.35 g/mol [2] |
| Appearance | Orange Powder[3] | Dark brown powder | Orange powder |
| Dye Content | >98% | Not Specified | Not Specified |
| Solubility | Soluble in water | Soluble in water and ethanol | Soluble in water |
| Light Fastness | 6-7 | Not Specified | 5-6 (AATCC) |
| Washing Fastness | 3-4 | Not Specified | Not Specified |
| λmax | Not Specified | Not Specified | 455nm |
Experimental Protocols for Quality Assessment
To independently verify the quality and performance of this compound from different suppliers, the following key experimental protocols are recommended.
Determination of Dye Purity by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify the main dye component from potential impurities.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV-Vis Detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Ammonium acetate buffer (50 mM, pH 6.8).
-
This compound reference standard.
-
Samples of this compound from different suppliers.
Procedure:
-
Preparation of Mobile Phase: Prepare a 50 mM ammonium acetate solution in water and adjust the pH to 6.8. The mobile phase will be a gradient of acetonitrile and the ammonium acetate buffer.
-
Preparation of Standard Solutions: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a series of standard solutions of known concentrations.
-
Preparation of Sample Solutions: Accurately weigh and dissolve the this compound samples from each supplier in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase.
-
Mobile Phase: Gradient elution with acetonitrile and 50 mM ammonium acetate buffer (pH 6.8).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 455 nm (or the λmax determined by spectrophotometry).
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the dye in each sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Spectrophotometric Analysis for Maximum Absorbance (λmax) and Molar Absorptivity
This protocol determines the wavelength of maximum absorbance and the molar absorptivity, which are characteristic properties of the dye.
Instrumentation and Reagents:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Deionized water.
-
This compound samples from different suppliers.
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of known concentrations for each this compound sample in deionized water.
-
Determination of λmax: Dilute a sample of each stock solution and scan the absorbance from 300 to 600 nm to determine the wavelength of maximum absorbance (λmax).
-
Determination of Molar Absorptivity: Prepare a series of dilutions from each stock solution and measure the absorbance at the determined λmax. Plot a calibration curve of absorbance versus concentration. According to the Beer-Lambert law (A = εbc), the molar absorptivity (ε) can be calculated from the slope of the linear portion of the curve.
Potential Biological Impact and Signaling Pathway
Azo dyes, including this compound, are subject to metabolic processes in the body, particularly by the gut microbiota. This metabolism can lead to the cleavage of the azo bond, releasing aromatic amines which may have toxicological implications.
Metabolism by Gut Microbiota and Inflammatory Response:
The intestinal microflora can reduce azo dyes to their corresponding aromatic amines. These metabolites can then be absorbed into the bloodstream. Some aromatic amines are known to be potentially carcinogenic. Furthermore, the alteration of the gut microbiota composition by azo dyes and their metabolites can lead to dysbiosis, which is associated with an inflammatory response. This can trigger signaling pathways involved in inflammation, such as the NF-κB pathway. The activation of such pathways can lead to the production of pro-inflammatory cytokines, contributing to gut inflammation and potentially other systemic effects.
Below is a diagram illustrating the hypothetical signaling pathway from the ingestion of an azo dye to a potential inflammatory response.
References
A Comparative Analysis of Orange G and its Alternatives in Histological and Cytological Staining
For Immediate Publication
Tempe, AZ – November 29, 2025 – In the realm of biological staining, the selection of appropriate dyes is paramount for accurate and reproducible results. While a vast array of stains are available, this guide provides a cost-benefit analysis of Orange G (Acid Orange 10), a widely used acidic dye, against its common alternatives, Eosin Y and Light Green SF yellowish. This comparison focuses on their application in two of the most common polychromatic staining techniques in histology and cytology: the Papanicolaou (Pap) stain and the Masson's trichrome stain.
Initially, this guide intended to evaluate Acid Orange 74. However, a comprehensive literature review revealed that this compound is primarily an industrial dye with limited to no documented application as a biological stain in research or clinical diagnostics. In contrast, Orange G is a well-established and certified biological stain, making it a more relevant subject for this comparative analysis for researchers, scientists, and drug development professionals.
Quantitative Comparison of Staining Reagents
To facilitate a clear comparison, the following table summarizes the key characteristics and approximate costs of Orange G, Eosin Y, and Light Green SF yellowish. Prices are based on an average from various suppliers and may vary.
| Feature | Orange G | Eosin Y | Light Green SF yellowish |
| C.I. Number | 16230 | 45380 | 42095 |
| Typical Application | Papanicolaou & Trichrome Stains | H&E and Papanicolaou Stains | Trichrome & Papanicolaou Stains |
| Target Structures | Keratin, Erythrocytes, Cytoplasm[1][2] | Cytoplasm, Nucleoli, Cilia, RBCs[3][4][5] | Collagen, Cytoplasm |
| Color Imparted | Orange/Yellow | Pink/Red | Green/Blue-Green |
| Approximate Cost (per gram) | $1.50 - $4.70 | $0.40 - $1.75 | $5.20 - $6.55 |
| Solubility | Water, Ethanol | Water, Alcohol | Water, Ethanol |
Performance Analysis
Orange G is an acidic monoazo dye valued for its ability to stain keratin a vibrant orange, a crucial diagnostic feature in Papanicolaou staining for identifying keratinized squamous cell carcinoma. In trichrome methods, it provides a contrasting counterstain for collagen and muscle. Its primary benefit is the sharp contrast it provides for specific cellular elements.
Eosin Y is a fluorescein-based red acidic dye and is the most common counterstain to hematoxylin in the ubiquitous Hematoxylin and Eosin (H&E) stain. In the Papanicolaou stain, specifically in the Eosin Azure (EA) component, it stains the cytoplasm of mature squamous cells, nucleoli, and red blood cells pink. Its widespread use, high affordability, and excellent performance as a general cytoplasmic stain make it a staple in most histology and cytology laboratories.
Light Green SF yellowish is a triarylmethane dye that serves as a common counterstain for collagen in Masson's trichrome, imparting a brilliant green color that contrasts sharply with the red of muscle and cytoplasm. It is also a component of the EA formulation in the Papanicolaou stain, where it stains the cytoplasm of metabolically active cells blue-green. A notable drawback is its tendency to fade over time, for which Fast Green FCF is a recommended, more lightfast alternative.
Experimental Protocols
Detailed methodologies for key staining procedures are provided below to allow for reproducible experimental design and comparison.
Papanicolaou Staining Protocol (incorporating Orange G and Light Green SF)
This protocol is a standard procedure for cervical smears.
-
Fixation: Immediately fix smears in 95% ethanol for a minimum of 15 minutes.
-
Hydration: Rinse in descending grades of alcohol and finally in distilled water.
-
Nuclear Staining: Stain in Harris's hematoxylin for 1-3 minutes.
-
Rinsing: Rinse in tap water.
-
Differentiation: Dip in 0.5% acid alcohol to remove excess stain.
-
Bluing: Rinse in Scott's tap water substitute or a weak ammonia solution until nuclei turn blue.
-
Rinsing: Wash in running tap water.
-
Dehydration: Dehydrate through ascending grades of alcohol.
-
Counterstaining (OG-6): Stain in Orange G 6 (OG-6) solution for 1.5 to 2 minutes.
-
Rinsing: Rinse in 95% alcohol (2 changes).
-
Counterstaining (EA-50): Stain in Eosin Azure 50 (EA-50), which contains Eosin Y and Light Green SF yellowish, for 2.5 to 3 minutes.
-
Dehydration: Dehydrate in ascending grades of alcohol (95% and absolute).
-
Clearing: Clear in two changes of xylene.
-
Mounting: Mount with a permanent mounting medium.
Masson's Trichrome Staining Protocol (incorporating Orange G and Light Green SF)
This protocol is a common method for differentiating collagen from muscle fibers.
-
Deparaffinization and Rehydration: Bring paraffin-embedded sections to water.
-
Mordanting: If formalin-fixed, refix in Bouin's fluid for 1 hour at 56°C. Wash in running tap water until the yellow color is removed.
-
Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes.
-
Rinsing: Wash well in running tap water.
-
Plasma Staining: Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Rinsing: Wash in distilled water.
-
Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Collagen Staining: Stain in a solution containing Light Green SF yellowish and Orange G for 5-10 minutes.
-
Rinsing: Rinse briefly in 1% acetic acid solution.
-
Dehydration: Dehydrate rapidly through ascending grades of alcohol.
-
Clearing: Clear in xylene.
-
Mounting: Mount with a resinous medium.
Hematoxylin and Eosin (H&E) Staining Protocol
This is the most widely used staining technique in histology.
-
Deparaffinization and Rehydration: Bring paraffin sections to water.
-
Hematoxylin Staining: Stain in Mayer's or Harris's hematoxylin for 5-10 minutes.
-
Rinsing: Wash in running tap water.
-
Differentiation: Dip in 1% acid alcohol for a few seconds.
-
Bluing: Wash in running tap water or a bluing agent until sections are blue.
-
Eosin Staining: Counterstain in Eosin Y solution for 1-2 minutes.
-
Dehydration: Dehydrate through ascending grades of alcohol (70%, 95%, absolute).
-
Clearing: Clear in xylene (two changes).
-
Mounting: Mount with a suitable mounting medium.
Visualization of Cellular and Molecular Pathways
The choice of stain is often dictated by the biological process under investigation. The following diagrams, generated using the DOT language, illustrate key pathways relevant to the staining methods discussed.
References
Safety Operating Guide
Personal protective equipment for handling Acid Orange 74
Essential Safety and Handling Guide for Acid Orange 74
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, an azo dye. Adherence to these procedures is essential for ensuring laboratory safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a dark orange powder that is soluble in water.[1][2][3] It is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory tract.[1] Therefore, stringent safety measures, including the use of appropriate personal protective equipment (PPE), are mandatory.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that a safety shower and eyewash station are readily accessible.
Personal Protective Equipment (PPE): A comprehensive suite of PPE is required to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard. | Protects against dust particles and splashes that can cause eye irritation and inflammation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or rubber). Gloves should be inspected before use and changed immediately if contaminated. | Prevents skin contact, which can lead to irritation. |
| Body Protection | A lab coat, long pants, and closed-toe shoes are the minimum requirements. Consider a chemically resistant apron or coveralls for larger quantities. | Protects skin from accidental spills and contamination. |
| Respiratory Protection | An approved respirator should be worn, especially when handling the powder outside of a fume hood, to prevent inhalation of dust. | Minimizes the risk of respiratory tract irritation. |
Occupational Exposure Limits
Currently, there are no established specific occupational exposure limits (e.g., PEL, TLV) for this compound from major regulatory agencies such as OSHA or ACGIH. Given the potential for irritation, it is crucial to minimize exposure through the consistent use of the engineering controls and PPE outlined above.
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety. The following workflow provides a step-by-step guide from preparation to post-handling procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
